Ethacridine Lactate
Description
See also: Ethacridine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLULUTZPKQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872472 | |
| Record name | Ethacridine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-57-6, 6402-23-9 | |
| Record name | Ethacridine lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHACRIDINE LACTATE | |
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| Record name | acrinol | |
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| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethacridine lactate | |
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| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |
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| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHACRIDINE LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Unraveling the Molecular Interactions: Ethacridine Lactate's Mechanism of Action on Nucleic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethacridine lactate, a derivative of acridine, is a well-established antiseptic and has been utilized in clinical settings for the termination of pregnancy. Its biological efficacy is intrinsically linked to its interaction with nucleic acids. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of this compound on DNA and, to a lesser extent, RNA. The primary mode of action is identified as DNA intercalation, a process that instigates a cascade of downstream effects, including the inhibition of DNA replication and transcription, and the likely disruption of topoisomerase II activity. This document details the biophysical consequences of these interactions, outlines the experimental methodologies employed to elucidate these mechanisms, and presents the information in a structured format to facilitate understanding and further research in the field of drug development and molecular biology.
Core Mechanism: DNA Intercalation
The principal mechanism by which this compound exerts its biological effects is through DNA intercalation .[1][2] The planar, aromatic structure of the acridine ring system is central to this activity, allowing it to insert itself between the stacked base pairs of the DNA double helix.[3][4] This non-covalent interaction is primarily driven by π-stacking forces between the aromatic rings of ethacridine and the DNA bases.
The intercalation of this compound into the DNA helix induces significant conformational changes in the nucleic acid structure, leading to:
-
Unwinding of the DNA Helix: The insertion of the ethacridine molecule forces a localized separation of the base pairs, causing the DNA to unwind. The extent of this unwinding is a quantifiable parameter known as the unwinding angle.
-
Lengthening of the DNA Molecule: To accommodate the intercalated molecule, the DNA helix must extend in length. This increase in length can be detected by changes in the hydrodynamic properties of the DNA solution.[5]
These structural perturbations form the basis of this compound's biological activity by disrupting essential cellular processes that rely on the integrity of the DNA template.
Functional Consequences of DNA Intercalation
Inhibition of DNA Replication and Transcription
The structural distortions induced by this compound's intercalation interfere with the molecular machinery responsible for DNA replication and transcription. The unwound and lengthened DNA template presents a steric hindrance to the progression of DNA and RNA polymerases, thereby inhibiting the synthesis of new nucleic acid strands.[1][2] This disruption of fundamental cellular processes is a cornerstone of its antiseptic properties against bacteria.[2]
Inhibition of Topoisomerase II
Interaction with RNA
The interaction of this compound with RNA is less well-characterized compared to its interaction with DNA. Due to the planar aromatic nature of the acridine ring, it is plausible that this compound can also intercalate into double-stranded regions of RNA molecules, such as stem-loops in messenger RNA (mRNA), ribosomal RNA (rRNA), or transfer RNA (tRNA). Such interactions could potentially disrupt RNA processing, translation, and other RNA-mediated cellular functions. However, there is a notable lack of specific experimental data and quantitative analysis on the binding affinity and functional consequences of this compound's interaction with various RNA species. Further research is warranted to fully elucidate this aspect of its mechanism of action.
Quantitative Data on Nucleic Acid Interactions
While the qualitative mechanism of DNA intercalation is well-established for acridine derivatives, specific quantitative data for this compound is not extensively reported in publicly accessible literature. The following tables summarize the types of quantitative data that are typically determined through the experimental protocols described in the subsequent section.
Table 1: Quantitative Parameters for DNA Intercalation
| Parameter | Description | Typical Method of Determination |
| Binding Constant (Kd) | A measure of the affinity of the ligand for DNA. A lower Kd indicates a higher binding affinity. | Fluorescence Spectroscopy, UV-Visible Spectroscopy, Isothermal Titration Calorimetry (ITC) |
| Binding Stoichiometry (n) | The number of drug molecules bound per unit of DNA (e.g., per base pair). | Spectroscopic Titrations, Isothermal Titration Calorimetry (ITC) |
| DNA Unwinding Angle (°) | The degree of unwinding of the DNA helix per bound drug molecule. | Viscometry, Gel Electrophoresis of supercoiled DNA |
| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Enthalpy, entropy, and Gibbs free energy changes upon binding, which provide insight into the driving forces of the interaction. | Isothermal Titration Calorimetry (ITC) |
Table 2: Quantitative Parameters for Topoisomerase II Inhibition
| Parameter | Description | Typical Method of Determination |
| IC50 (Half-maximal inhibitory concentration) | The concentration of the drug required to inhibit 50% of the topoisomerase II activity. | In vitro enzyme assays (e.g., kDNA decatenation assay, DNA relaxation assay) |
| Cleavable Complex Formation | Quantification of the stabilized covalent DNA-topoisomerase II complex. | In vivo complex of enzyme (ICE) bioassay, Western blotting for DNA-adducted protein |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with nucleic acids.
DNA Intercalation Assay: Ethidium Bromide Displacement
This assay is a common and effective method to screen for and confirm DNA intercalating agents. It relies on the displacement of a known intercalator, ethidium bromide (EtBr), from DNA by the test compound.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically by measuring the absorbance at 260 nm.
-
Prepare a stock solution of ethidium bromide (EtBr) in the same buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
-
Assay Procedure:
-
In a fluorescence cuvette or a 96-well black plate, add the ctDNA solution and the EtBr solution to achieve final concentrations that give a stable and measurable fluorescence signal.
-
Incubate the mixture for a short period (e.g., 5-10 minutes) to allow for the formation of the ctDNA-EtBr complex.
-
To this mixture, add increasing concentrations of this compound.
-
Incubate the reaction mixtures for a defined period (e.g., 10-15 minutes) at a constant temperature to allow for the competitive binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. The excitation wavelength for the ctDNA-EtBr complex is typically around 520 nm, and the emission is measured at approximately 600 nm.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
The apparent binding constant (Kapp) of the test compound can be calculated based on the concentration required to displace 50% of the bound EtBr.
-
Topoisomerase II Inhibition Assay: kDNA Decatenation
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II. The enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is monitored by agarose gel electrophoresis.
Detailed Methodology:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing assay buffer (typically including ATP and Mg2+), a constant amount of kDNA, and purified human topoisomerase II enzyme.
-
Include appropriate controls: a negative control without the enzyme and a positive control with the enzyme but without the inhibitor.
-
To the experimental tubes, add increasing concentrations of this compound.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixtures at 37°C for a specific duration (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a detergent (like SDS) and a protease (like proteinase K) to denature and digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the DNA forms. Catenated kDNA is too large to enter the gel and will remain in the loading well. Decatenated DNA minicircles (nicked-open and closed-circular) will migrate into the gel as distinct bands.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV illumination.
-
The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles and a corresponding retention of kDNA in the well with increasing concentrations of this compound.
-
The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The primary mechanism of action of this compound on nucleic acids is through DNA intercalation. This interaction leads to significant structural and functional consequences for the DNA, including unwinding, lengthening, and the inhibition of crucial enzymatic processes such as replication, transcription, and the activity of topoisomerase II. These molecular events underpin its efficacy as an antiseptic and its use in other clinical applications. While the interaction with DNA is relatively well-understood in the context of acridine derivatives, the specific quantitative parameters for this compound and its potential interactions with RNA remain areas that would benefit from further in-depth investigation. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at fully characterizing the molecular pharmacology of this compound.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A rapid method for the measurement of the unwinding angle of intercalating agents and the superhelix density of circular DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
Ethacridine lactate chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Ethacridine Lactate
This compound, known by trade names such as Rivanol, is an aromatic organic compound derived from acridine. It is utilized primarily as a topical antiseptic and, in some regions, as an agent for inducing second-trimester abortion.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is formally named 2-ethoxy-6,9-diaminoacridine monolactate monohydrate.[1] It typically appears as an orange-yellow crystalline powder with a bitter taste and a stinging smell.[1][3]
General Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | [1][4] |
| Synonyms | Acrinol, Rivanol, Ethodin | [2][5] |
| Molecular Formula | C₁₈H₂₁N₃O₄ (anhydrous) C₁₈H₂₁N₃O₄·H₂O or C₁₅H₁₅N₃O·C₃H₆O₃·H₂O (monohydrate) | [1][6][7] |
| Molecular Weight | 343.38 g/mol (anhydrous) 361.40 g/mol (monohydrate) | [1][4][7] |
| Appearance | Orange-yellow crystalline powder | [1][3][6] |
| Melting Point | 226 °C 235 °C 243-245 °C 245 °C (decomposes) | [1] [8] [5][9][10] [11] |
| pKa (Strongest Basic) | 12.12 | [12][13] |
| pKa (Strongest Acidic) | 18.09 | [12][13] |
| Density | ~1.32 g/cm³ | [2] |
Solubility Profile
This compound's solubility is a critical factor for its formulation and application.
| Solvent | Solubility | Source(s) |
| Water | Soluble / Sparingly soluble 1 part in 15 parts water 1 part in 9 parts boiling water 69 mg/mL | [3][6][11] [8] [8] [14] |
| Ethanol (96%) | Very slightly soluble / Slightly soluble | [3][5] |
| DMSO | 69 mg/mL (200.94 mM) | [14] |
| Methylene Chloride | Practically insoluble | [5][9] |
| Ether | Insoluble | [2][3] |
| Chloroform | Insoluble | [2] |
| Benzene | Insoluble | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and quantification of this compound.
| Technique | Data | Source(s) |
| UV-Vis Spectroscopy | λmax at 271 nm in double-distilled water | [15][16] |
| Molar Absorptivity (ε): 59.781 × 10³ L·mol⁻¹·cm⁻¹ | [16] | |
| Fluorescence | Greenish-yellow solution exhibits strong green fluorescence under UV light (365 nm) | [6][17] |
| Infrared (IR) Spectroscopy | Characteristic peaks correspond to O-H stretching (3408-3432 cm⁻¹), C-H stretching (2931-2938 cm⁻¹), C=O stretching (1600-1750 cm⁻¹), and other functional groups. | [18] |
Experimental Protocols
This section details methodologies for the analysis of this compound.
UV-Vis Spectrophotometric Quantification
This method is used for the quantitative estimation of this compound in bulk or pharmaceutical formulations.[16]
-
Apparatus : UV-Vis Spectrophotometer (e.g., Shimadzu 2450).
-
Reagents : Double-distilled water.
-
Procedure :
-
Preparation of Stock Solution : Accurately weigh and dissolve this compound in double-distilled water to prepare a stock solution.
-
Preparation of Calibration Standards : Prepare a series of standard solutions with concentrations ranging from 2-12 µg/mL by diluting the stock solution with double-distilled water.[16]
-
Spectrophotometric Measurement : Measure the absorbance of each standard solution at the λmax of 271 nm against a double-distilled water blank.[16]
-
Calibration Curve Construction : Plot a graph of absorbance versus concentration. The method demonstrates linearity within the 2-12 µg/mL range.[16]
-
Sample Analysis : Prepare the sample solution, filter through a 0.45 µm membrane, and measure its absorbance at 271 nm.[15] Calculate the concentration using the calibration curve.
-
Caption: Workflow for UV-Vis Spectrophotometric Quantification.
Identification by Infrared (IR) Absorption Spectrophotometry
This is a primary identification test as per pharmacopeial standards.[17]
-
Apparatus : Fourier-Transform Infrared (FTIR) Spectrometer.
-
Reagents : this compound Monohydrate CRS (Certified Reference Standard).
-
Procedure :
-
Prepare the sample and the reference standard (e.g., as KBr pellets).
-
Record the infrared absorption spectrum of the sample and the reference standard over the appropriate wavelength range.
-
Compare the spectra. The absorption maxima in the sample's spectrum should correspond in position and relative intensity to those in the spectrum of the reference standard.[17]
-
Liquid Chromatography (for Related Substances)
This protocol, adapted from the European Pharmacopoeia, is for determining the presence of impurities.[17]
-
Apparatus : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reagents : Acetonitrile, Sodium octanesulfonate, Phosphate buffer solution (pH 2.8).
-
Chromatographic Conditions :
-
Column : Octadecylsilyl silica gel for chromatography (5 µm), 0.25 m x 4.6 mm.
-
Mobile Phase : A solution of 1.0 g sodium octanesulfonate in a mixture of 300 mL acetonitrile and 700 mL phosphate buffer (pH 2.8).[17]
-
Flow Rate : 1 mL/min.
-
Detection : Spectrophotometer at 268 nm.
-
Injection Volume : 10 µL.
-
-
Procedure :
-
Test Solution : Dissolve 10.0 mg of the substance in the mobile phase and dilute to 25.0 mL.
-
Reference Solutions : Prepare reference solutions by diluting the test solution to defined concentrations (e.g., 1.0% and 0.1%).
-
Inject the solutions and record the chromatograms. The retention time for ethacridine is approximately 15 minutes.[17]
-
Analyze the chromatograms for the presence and area of any impurity peaks relative to the principal peak.
-
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through several mechanisms, primarily as an antiseptic and an abortifacient. It is also investigated as a PARG inhibitor.[14]
Antiseptic Action
As an acridine derivative, ethacridine's primary antiseptic effect is attributed to its ability to intercalate with microbial DNA.[8] This interaction disrupts DNA replication and transcription, leading to a bacteriostatic effect, particularly against Gram-positive bacteria like Staphylococci and Streptococci.[1]
Caption: Antiseptic Mechanism of this compound.
Abortifacient Action
When instilled extra-amniotically, this compound induces uterine contractions. The mechanism is multifactorial, involving local inflammatory responses and hormonal signaling.
-
Mast Cell Activation : It activates uterine mast cells, triggering the release of inflammatory mediators.[6]
-
Prostaglandin Release : This leads to an increase in local levels of prostaglandins (e.g., PGE).[8]
-
Calcium Ion Influx : Prostaglandins and other mediators promote the influx of calcium ions into the myometrial (uterine smooth muscle) cells.[]
-
Myometrial Contraction : The elevated intracellular calcium concentration is a key trigger for the contraction of uterine smooth muscle, leading to labor.[]
Caption: Abortifacient Signaling Pathway of this compound.
PARG Inhibition
This compound has been identified as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[14][20] PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) polymers synthesized by PARP enzymes. Inhibition of PARG leads to the accumulation of PAR, which can affect cellular processes like DNA repair and cell death. This activity positions it as a tool for research in oncology and cellular biology.
Caption: Inhibition of PARG by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Rivanol) Powder Raw Material, API CAS 1837-57-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. This compound: Chemical properties; Uses_Chemicalbook [chemicalbook.com]
- 4. This compound | C18H21N3O4 | CID 15789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound monohydrate | 6402-23-9 [chemicalbook.com]
- 6. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 7. This compound monohydrate [midas-pharma.com]
- 8. This compound Monohydrate - LKT Labs [lktlabs.com]
- 9. 6402-23-9 CAS MSDS (this compound monohydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound CAS Number: 1837-57-6; Organic Chemicals [sunwisechem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uspbpep.com [uspbpep.com]
- 18. researchgate.net [researchgate.net]
- 20. This compound | Antibacterial | TargetMol [targetmol.com]
Spectroscopic Properties of Ethacridine Lactate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of ethacridine lactate, a potent antiseptic and abortifacient. The following sections detail its characteristics as determined by UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering valuable data and methodologies for its analysis and application in research and drug development.
UV-Visible Spectroscopy
This compound exhibits characteristic absorption in the ultraviolet-visible spectrum, which is fundamental for its quantitative analysis in various formulations.
Data Presentation
| Parameter | Value | Solvent | Reference |
| Maximum Absorption Wavelength (λmax) | 271 nm | Double Distilled Water | [1][2][3] |
| Molar Absorptivity (ε) | 59.781 × 10³ L·mol⁻¹·cm⁻¹ | Double Distilled Water | [1][2][3] |
| Linearity Range | 2–12 µg/mL | Double Distilled Water | [1][2] |
| Correlation Coefficient (r²) | 0.998 | Double Distilled Water | [1][2] |
| Limit of Detection (LOD) | 0.11 µg | Double Distilled Water | [1][2] |
| Limit of Quantification (LOQ) | 0.43 µg | Double Distilled Water | [1][2] |
Experimental Protocol: UV-Visible Spectrophotometric Determination
This protocol outlines the steps for the quantitative determination of this compound using UV-Visible spectrophotometry.
1. Instrumentation:
-
A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Materials:
-
This compound reference standard
-
Double distilled water
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
3. Preparation of Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with double distilled water.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by diluting the stock solution with double distilled water in 10 mL volumetric flasks.[1][2]
5. Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use double distilled water as a blank.
-
Record the absorbance of each working standard solution at the λmax of 271 nm.[1][2][3]
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient.
Experimental Workflow for UV-Visible Spectrophotometric Analysis
Caption: Workflow for quantitative analysis of this compound by UV-Vis spectroscopy.
Fluorescence Spectroscopy
Experimental Protocol: Fluorescence Spectroscopy
This protocol describes a general method for determining the fluorescence excitation and emission spectra of this compound.
1. Instrumentation:
-
A calibrated spectrofluorometer.
2. Reagents and Materials:
-
This compound
-
Appropriate solvent (e.g., double distilled water, ethanol)
-
Quartz cuvettes for fluorescence measurements
3. Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).
4. Measurement of Emission Spectrum:
-
Set the excitation wavelength to a value within the absorption band of this compound (e.g., 271 nm or a longer wavelength absorption band if present).
-
Scan a range of emission wavelengths (e.g., 300-700 nm) to record the fluorescence emission spectrum.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
5. Measurement of Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 250-500 nm) to record the fluorescence excitation spectrum.
-
The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).
6. Determination of Quantum Yield (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound.
-
Prepare solutions of the standard and this compound with the same absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
Workflow for Fluorescence Characterization
Caption: General workflow for determining the fluorescence properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Spectral Features
Based on the structure of ethacridine and lactic acid, the following signals can be anticipated in the NMR spectra of this compound. The exact chemical shifts will be dependent on the solvent used.
Ethacridine Moiety:
-
¹H NMR: Signals in the aromatic region (typically 6-9 ppm) corresponding to the protons on the acridine ring system. An ethyl group would show a quartet and a triplet in the upfield region (typically 1-4 ppm). Amine protons will appear as broad signals, and their chemical shift will be highly dependent on the solvent and concentration.
-
¹³C NMR: Multiple signals in the aromatic region (typically 100-160 ppm) for the carbon atoms of the acridine core. Signals for the ethoxy group carbons would appear in the upfield region.
Lactate Moiety:
-
¹H NMR: A quartet for the CH proton and a doublet for the CH₃ protons.
-
¹³C NMR: Signals for the carboxyl, CH, and CH₃ carbons.
Experimental Protocol: NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Instrumentation:
-
A high-resolution NMR spectrometer.
2. Reagents and Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
3. Sample Preparation:
-
Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube to achieve a suitable concentration (typically 5-20 mg in 0.5-0.7 mL).
4. ¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
5. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
6. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. A Certificate of Analysis for this compound confirms that the LC-MS data is consistent with its structure.[4][5]
Expected Mass Spectral Data
-
Molecular Ion: The expected exact mass for the ethacridine cation (C₁₅H₁₅N₃O) is approximately 253.12 Da, and for the lactate anion (C₃H₅O₃) is approximately 89.02 Da. In positive ion mode ESI-MS, the ethacridine cation should be readily observed. In negative ion mode, the lactate anion should be detected.
-
Fragmentation Pattern: The fragmentation of the ethacridine cation would likely involve losses of small neutral molecules such as ethylene from the ethoxy group or cleavage of the acridine ring system. The lactate anion could lose water or carbon dioxide.
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS).
1. Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization source, coupled to a liquid chromatography system (LC-MS).
2. Reagents and Materials:
-
This compound
-
High-purity solvents for the mobile phase (e.g., acetonitrile, methanol, water)
-
Volatile additives (e.g., formic acid, ammonium acetate) to promote ionization.
3. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent compatible with the mobile phase to a concentration of approximately 1-10 µg/mL.
4. LC-MS Analysis:
-
Inject the sample solution into the LC-MS system.
-
Use a suitable reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (with additive) and an organic component (e.g., acetonitrile or methanol).
-
Set the ESI source to operate in both positive and negative ion modes to detect the ethacridine cation and the lactate anion, respectively.
-
Acquire full scan mass spectra over an appropriate m/z range.
5. Tandem MS (MS/MS) Analysis:
-
To obtain structural information, perform MS/MS experiments on the molecular ions of interest.
-
Isolate the precursor ion (e.g., the ethacridine cation) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting product ion spectrum to determine the fragmentation pathway.
Signaling Pathways and Mechanism of Action
The biological activity of this compound is attributed to several mechanisms, primarily its action as a DNA intercalator. This interaction disrupts DNA replication and transcription, leading to its antiseptic effects. Additionally, it has been reported to influence uterine contractions by modulating intracellular calcium levels and cyclic AMP (cAMP).
DNA Intercalation Mechanism
References
- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Solubility of Ethacridine Lactate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethacridine lactate (also known as Rivanol) in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering critical data and methodologies for the successful handling and application of this compound.
Core Data Presentation: this compound Solubility
The solubility of this compound is a critical parameter for its formulation and application in various pharmaceutical and research settings. The following table summarizes the available quantitative and qualitative solubility data in different solvents. It is important to note that there are some discrepancies in the reported values in the literature, which are presented here to provide a complete picture of the available information.
| Solvent | Temperature | Solubility | Unit | Source |
| Water | 25 °C | ~15 | % (w/v) | [1][2] |
| 100 °C | ~9 | % (w/v) | [1][2] | |
| Ambient | 1 part in 15 | - | [3] | |
| 100 °C | 1 part in 9 | - | [3] | |
| Not Specified | 69 | mg/mL | [4] | |
| Not Specified | 2 (with ultrasound) | mg/mL | [5] | |
| Not Specified | Sparingly soluble | - | [2][6] | |
| Hot Water | Soluble | - | [7] | |
| Ethanol (96%) | Not Specified | Very slightly soluble | - | [2][6] |
| Ethanol | Not Specified | Slightly soluble | - | [7] |
| Not Specified | 1 part in 150 | - | [8] | |
| Not Specified | 20 | mg/mL | [4] | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL | [9] |
| Not Specified | 69 | mg/mL | [4] | |
| Methylene Chloride | Not Specified | Practically insoluble | - | [2][6] |
| Ether | Not Specified | Insoluble | - | [7] |
| Chloroform | Not Specified | Insoluble | - | [10] |
| Benzene | Not Specified | Insoluble | - | [10] |
Note on Data Inconsistencies: The quantitative data for the solubility of this compound in water and ethanol shows significant variation across different sources. Researchers should consider these discrepancies and may need to determine the solubility experimentally for their specific application and conditions. The unusual observation of decreasing solubility in water with increasing temperature from one source should be treated with particular caution as it contradicts the typical behavior of most solid solutes.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed protocol for this method.
1. Materials and Equipment:
-
This compound powder
-
Selected solvents of high purity
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a specific speed and temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot using a suitable membrane filter that does not adsorb the solute. The first few drops of the filtrate should be discarded.
-
Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor: Solubility = Concentration of diluted sample × Dilution factor
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Logical Relationship: Solvent Polarity and this compound Solubility
Caption: Relationship between solvent polarity and this compound solubility.
References
- 1. Page loading... [guidechem.com]
- 2. This compound monohydrate | 6402-23-9 [chemicalbook.com]
- 3. This compound Monohydrate - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uspbpep.com [uspbpep.com]
- 7. This compound: Chemical properties; Uses_Chemicalbook [chemicalbook.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. This compound | Antibacterial | TargetMol [targetmol.com]
- 10. This compound (Rivanol) Powder Raw Material, API CAS 1837-57-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Ethacridine Lactate: A Technical Guide to Bacterial DNA and RNA Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, also known as Rivanol, is an aromatic organic compound derived from acridine. Historically utilized as a potent antiseptic, its mechanism of action involves the intercalation into microbial nucleic acids, leading to the disruption of DNA replication and transcription, and ultimately, bacterial cell death. This technical guide provides an in-depth overview of the principles and methodologies for utilizing this compound as a fluorescent stain for bacterial DNA and RNA. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in microbiology and cellular biology.
Mechanism of Action: Intercalation with Nucleic Acids
This compound's primary mode of antibacterial action is its ability to function as a DNA intercalating agent. The planar, aromatic structure of the ethacridine molecule inserts itself between the base pairs of the DNA double helix. This intercalation event leads to several structural and functional consequences for the bacterial cell:
-
DNA Unwinding and Elongation: The insertion of the ethacridine molecule forces the DNA helix to unwind and lengthen, disrupting its natural conformation.
-
Inhibition of DNA Replication and Transcription: The structural distortion of the DNA template interferes with the function of DNA polymerase and RNA polymerase, thereby inhibiting the synthesis of new DNA and RNA molecules. This cessation of nucleic acid synthesis is a critical factor in its bacteriostatic and bactericidal effects.
-
Potential for RNA Interaction: While the primary target is DNA, as an acridine derivative, this compound can also be expected to interact with bacterial RNA, likely through intercalation into double-stranded regions or electrostatic interactions with the phosphate backbone of single-stranded RNA.
Data Presentation: Quantitative Analysis of this compound's Antibacterial Activity
The efficacy of this compound as an antibacterial agent has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) |
| Salmonella enterica | Gram-Negative | MIC90 at 9.7 µg/mL |
| Bacillus cereus | Gram-Positive | MIC90 at 6.2 µg/mL |
| Streptococcus pneumoniae | Gram-Positive | Significant antibacterial properties observed |
| Streptococcus pyogenes | Gram-Positive | Significant antibacterial properties observed |
| Escherichia coli K1 | Gram-Negative | Significant antibacterial properties observed |
| Serratia marcescens | Gram-Negative | Significant antibacterial properties observed |
| Pseudomonas aeruginosa | Gram-Negative | Significant antibacterial properties observed |
Note: The term "significant antibacterial properties" indicates that the source material noted efficacy without specifying the exact MIC value. Further empirical studies are required to determine the precise MICs for these strains.
Experimental Protocols
While specific, validated protocols for the use of this compound as a fluorescent stain for bacterial DNA and RNA are not widely published, the following methodologies are based on established principles for using intercalating dyes like acridine orange for bacterial staining. Researchers should note that optimization of dye concentration, incubation times, and fluorescence imaging parameters will be necessary.
Protocol 1: General Staining of Bacterial Nucleic Acids for Fluorescence Microscopy
Objective: To fluorescently label the total nucleic acid content (DNA and RNA) within bacterial cells.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (Rivanol) stock solution (e.g., 1 mg/mL in sterile distilled water, protect from light)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (excitation and emission wavelengths will need to be determined empirically, but a starting point could be excitation in the blue-violet range, ~400-450 nm, and emission in the green-yellow range, ~500-550 nm)
Procedure:
-
Cell Harvesting and Washing:
-
Centrifuge the bacterial culture (e.g., 5000 x g for 5 minutes) to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Repeat the centrifugation and resuspension step twice to wash the cells.
-
-
Fixation (Optional but Recommended):
-
Resuspend the final cell pellet in 4% paraformaldehyde and incubate for 20-30 minutes at room temperature.
-
Centrifuge the fixed cells and wash once with PBS to remove the fixative.
-
-
Staining:
-
Resuspend the washed (and optionally fixed) cell pellet in PBS.
-
Prepare a working solution of this compound in PBS. A starting concentration range to test would be 1-10 µg/mL.
-
Add the this compound working solution to the bacterial suspension and incubate in the dark for 15-30 minutes at room temperature.
-
-
Mounting and Imaging:
-
Place a drop of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Observe the slide under a fluorescence microscope using appropriate filter sets.
-
Protocol 2: Differential Staining of Bacterial DNA and RNA (Hypothetical Adaptation)
Objective: To potentially differentiate between DNA and RNA in bacterial cells based on the metachromatic properties characteristic of some acridine dyes. This protocol is an adaptation of the well-established acridine orange method and requires empirical validation for this compound.
Principle: Acridine orange, a related dye, fluoresces green when intercalated into double-stranded DNA and red when bound to single-stranded RNA. It is hypothesized that this compound may exhibit similar spectral shifts.
Materials:
-
Same as Protocol 1
-
RNase A solution (1 mg/mL in sterile buffer)
-
DNase I solution (1 mg/mL in appropriate buffer with MgCl2)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Preparation: Follow steps 1 and 2 from Protocol 1.
-
Permeabilization:
-
Resuspend the fixed and washed cells in permeabilization buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge and wash with PBS to remove the detergent.
-
-
Enzymatic Digestion (for controls):
-
To confirm staining specificity, treat separate aliquots of permeabilized cells with:
-
RNase A solution to digest RNA.
-
DNase I solution to digest DNA.
-
-
Incubate the enzyme-treated samples for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
-
Staining:
-
Stain the untreated, RNase-treated, and DNase-treated cells with this compound as described in Protocol 1, step 3.
-
-
Imaging and Analysis:
-
Image all samples using fluorescence microscopy with filter sets for both green and red emission.
-
Compare the fluorescence signals:
-
Untreated cells should show fluorescence corresponding to both DNA and RNA.
-
RNase-treated cells should show a diminished or altered signal corresponding to the loss of RNA staining.
-
DNase-treated cells should show a diminished or altered signal corresponding to the loss of DNA staining.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow for Bacterial Staining
An In-Depth Technical Guide to the Research Applications of Ethacridine Lactate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate monohydrate, an acridine derivative, has a long history of use as a topical antiseptic. However, recent research has unveiled a broader spectrum of biological activities, positioning it as a molecule of significant interest in various fields of biomedical research. This technical guide provides a comprehensive overview of the current and emerging research applications of this compound monohydrate, with a focus on its multifaceted mechanisms of action, supported by quantitative data and detailed experimental protocols.
Antibacterial Research
This compound has demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria, making it a continued subject of interest in the age of growing antibiotic resistance.
Mechanism of Action
The primary antibacterial mechanism of this compound is believed to be its ability to intercalate into bacterial DNA. This interaction disrupts DNA replication and transcription, ultimately leading to bacteriostasis or bactericidal effects. Its planar aromatic structure allows it to insert between the base pairs of the DNA double helix.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of this compound has been quantified through Minimum Inhibitory Concentration (MIC) studies. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus cereus | 6.2 (MIC90) | |
| Salmonella enterica | 9.7 (MIC90) |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound monohydrate
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Antiviral Research
Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent, with notable activity against SARS-CoV-2.
Mechanism of Action
The antiviral activity of this compound against SARS-CoV-2 is primarily attributed to the inactivation of viral particles, which prevents their binding to host cells. This mechanism is distinct from many other antiviral drugs that target viral replication within the host cell.
Quantitative Data: Antiviral Efficacy
The antiviral efficacy of this compound against SARS-CoV-2 has been determined in cell culture-based assays.
| Virus | Cell Line | Parameter | Value | Reference |
| SARS-CoV-2 | Vero E6 | EC50 | 2.1 µM |
Experimental Protocol: Plaque Reduction Neutralization Assay
This protocol describes a plaque reduction neutralization assay to determine the antiviral activity of this compound against a lytic virus like SARS-CoV-2.
Materials:
-
This compound monohydrate
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 viral stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-drug mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques, which are areas of cell death, will appear as clear zones against a purple background of viable cells.
-
Quantification: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (EC50) is calculated.
Anticancer Research
This compound has emerged as a promising candidate in cancer research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines.
Mechanisms of Action
The anticancer effects of this compound are multifactorial and involve the modulation of several key signaling pathways.
-
DNA Intercalation: Similar to its antibacterial mechanism, this compound can intercalate into the DNA of cancer cells, leading to cell cycle arrest and apoptosis.
-
PARG Inhibition: this compound acts as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair. Inhibition of PARG leads to the accumulation of poly(ADP-ribose) polymers, which can induce cell death, particularly in cancer cells with existing DNA repair deficiencies.
-
Modulation of Signaling Pathways:
-
JAK/STAT/ERK Pathway: this compound has been shown to suppress the JAK/STAT/ERK signaling pathway in colon cancer cells. This pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.
-
NF-κB Pathway: The lactate component of the molecule may influence the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival in cancer.
-
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW620 | Colon Cancer | 10 |
Signaling Pathway Diagrams
Experimental Protocols
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
This compound monohydrate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Other Research Applications
Beyond its antimicrobial and anticancer properties, this compound is being explored in other research areas:
-
Obstetrics: It has been used for second-trimester pregnancy termination.
-
Fluorescent Probe: Due to its fluorescent properties, it can be used as a probe in studies involving DNA intercalation.
Conclusion
This compound monohydrate is a versatile compound with a growing number of applications in biomedical research. Its diverse mechanisms of action, including DNA intercalation, enzyme inhibition, and modulation of key cellular signaling pathways, make it a valuable tool for studying fundamental biological processes and for the development of new therapeutic strategies against infectious diseases and cancer. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this intriguing molecule.
An In-depth Technical Guide to the Safe Handling of Ethacridine Lactate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling and use of Ethacridine Lactate (also known as Rivanol) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is an aromatic organic compound derived from acridine.[1][2] It typically appears as a yellow crystalline powder.[3][4]
| Property | Value | References |
| Synonyms | Rivanol, Acrinol, Ethacridine monolactate monohydrate | [2][5] |
| Molecular Formula | C₁₅H₁₅N₃O · C₃H₆O₃ · H₂O | [6] |
| Molecular Weight | 361.40 g/mol | [6] |
| Appearance | Orange-yellow crystalline powder | [1][2][3] |
| Melting Point | 226 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water, very slightly soluble in ethanol, practically insoluble in methylene chloride. | [4] |
| Stability | Stable under recommended storage conditions. Light-sensitive. | [1][5] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance.[7] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][8][9]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Toxicological Data:
| Route of Exposure | Species | LD50 | References |
| Intraperitoneal | Mouse | 42 mg/kg | [7] |
| Subcutaneous | Mouse | 120 mg/kg | [7] |
| Oral | Rat | 2380 mg/kg | [10] |
Safe Handling and Storage
3.1. Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[5][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1] Regularly inspect gloves for signs of degradation.
-
Body Protection: A lab coat or chemical-resistant apron.[7]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[11]
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[5][9]
-
An eyewash station and safety shower must be readily accessible in the work area.[5]
3.3. Handling Procedures
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands thoroughly after handling.[5]
-
Minimize dust generation.[7]
3.4. Storage
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Spill Response:
-
Minor Spills: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for minor spills.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7] Do not allow it to enter drains or waterways.
Experimental Protocols and Mechanisms of Action
This compound's biological activity is primarily attributed to its ability to intercalate with DNA and inhibit Poly(ADP-ribose) glycohydrolase (PARG).
6.1. DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay is used to determine the DNA binding affinity of this compound.
Methodology:
-
Prepare Solutions:
-
Ethidium bromide (EtBr) stock solution (e.g., 10 µM in TE buffer).
-
DNA stock solution (e.g., calf thymus DNA at 1 mg/mL in TE buffer).
-
This compound stock solution of known concentration.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate, add a fixed concentration of DNA and EtBr to each well.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes) in the dark.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~520 nm, emission ~610 nm for EtBr).
-
-
Data Analysis:
-
The displacement of EtBr from the DNA by this compound will result in a decrease in fluorescence.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the EtBr.
-
6.2. PARG Inhibition and Cellular Consequences
This compound is an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme crucial for DNA repair and the regulation of PARP activity. Inhibition of PARG leads to the accumulation of poly(ADP-ribose) (PAR) chains, which can disrupt DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.
6.3. Abortifacient Mechanism of Action
This compound is used as an abortifacient in the second trimester of pregnancy. Its mechanism involves the local release of prostaglandins.
References
- 1. CN107954932B - Preparation process of this compound - Google Patents [patents.google.com]
- 2. Efficacy of antiseptics containing povidone‐iodine, octenidine dihydrochloride and this compound against biofilm formed by Pseudomonas aeruginosa and Staphylococcus aureus measured with the novel biofilm‐oriented antiseptics test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: Chemical properties; Uses_Chemicalbook [chemicalbook.com]
- 6. biomedscidirect.com [biomedscidirect.com]
- 7. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-induced illegal abortion with Rivanol®: A medicolegal-toxicological case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Midtrimester abortion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Ethacridine Lactate as a Poly (ADP-ribose) Glycohydrolase (PARG) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethacridine lactate's role as an inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. While historically utilized as an antiseptic and abortifacient, recent interest has focused on its potential in oncology through the modulation of PARP/PARG signaling. This document details the proposed mechanism of action, summarizes available data on PARG inhibitors, provides detailed experimental protocols for assessing PARG inhibition, and visualizes the relevant biological pathways and experimental workflows.
Introduction to PARG and Its Role in the DNA Damage Response
Poly (ADP-ribose) polymerases (PARPs) are enzymes that, upon detecting DNA damage, synthesize long, branched chains of poly (ADP-ribose) (PAR) on target proteins, including themselves. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage. Poly (ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading these PAR chains, thereby reversing the signal and allowing the repair process to proceed and complete. The dynamic interplay between PARP and PARG is crucial for maintaining genomic stability.
Inhibition of PARG leads to the accumulation of PAR chains, which can result in the trapping of PARP enzymes on DNA and the stalling of replication forks. In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), the sustained accumulation of PAR and stalled replication forks can lead to synthetic lethality, making PARG an attractive target for cancer therapy.
This compound as a PARG Inhibitor
This compound, an acridine derivative, has been identified as an inhibitor of PARG. Unlike small molecule inhibitors that directly bind to the enzyme's active site, this compound is believed to function as an indirect inhibitor.
Mechanism of Action: DNA Intercalation
This compound is a known DNA intercalator. It inserts itself between the base pairs of DNA, altering its structure. This intercalation is thought to interfere with the interaction between PARG and its substrate, the PAR chains, which are often in close proximity to DNA. By forming a complex with PAR, this compound may sterically hinder the access of PARG to the glycosidic bonds it needs to cleave, thus leading to an indirect inhibition of its enzymatic activity.
Quantitative Data on PARG Inhibitors
| Inhibitor | Type | IC50 | Cell-based EC50 | Reference |
| Tannic Acid | Natural Polyphenol | 0.2 µM | Not Reported | (Cited in various reviews) |
| Gallotannin | Natural Polyphenol | Not Reported | Induces PAR accumulation | [1] |
| PDD00017273 | Small Molecule | 26 nM | ~0.1 µM | [1] |
| COH34 | Small Molecule | 0.37 nM | Not Reported | [2] |
Note: The absence of specific quantitative data for this compound highlights a research gap that warrants further investigation to fully characterize its potential as a therapeutic PARG inhibitor.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to characterize and validate the activity of a putative PARG inhibitor like this compound.
In Vitro PARG Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on purified PARG enzyme activity.
Principle: A synthetic substrate consisting of a fluorophore quenched by its proximity to an ADP-ribose moiety is used. PARG-mediated hydrolysis of the substrate separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human PARG enzyme
-
Fluorogenic PARG substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
Known PARG inhibitor (e.g., PDD00017273) as a positive control
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of the microplate.
-
Add 10 µL of diluted recombinant PARG enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic PARG substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 420 nm emission) every minute for 30-60 minutes at 30°C.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase over time.
-
Plot the percentage of PARG inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular PAR Level Assessment by Immunofluorescence
This cell-based assay determines the ability of a compound to increase PAR levels within cells, indicative of PARG inhibition.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible microplates
-
DNA damaging agent (e.g., H₂O₂, MMS)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips or in imaging plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI or add DAPI directly to the wells.
-
Acquire images using a fluorescence microscope and quantify the mean fluorescence intensity of PAR staining in the nucleus of at least 100 cells per condition.
Western Blotting for PAR Levels
This method provides a semi-quantitative assessment of total cellular PAR levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and a DNA damaging agent as described in the immunofluorescence protocol.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations: Signaling Pathways and Workflows
PARP/PARG Signaling Pathway and Inhibition
Caption: The PARP/PARG signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Cellular PAR Level Assessment
Caption: A streamlined workflow for assessing cellular PAR levels via immunofluorescence.
Conclusion and Future Directions
This compound presents an interesting case as a potential PARG inhibitor, primarily due to its established use in other medical applications and its proposed indirect mechanism of action through DNA intercalation. However, the lack of robust, publicly available quantitative data on its PARG inhibitory activity is a significant limitation. The experimental protocols provided in this guide offer a clear path for researchers to thoroughly characterize the efficacy and mechanism of this compound and other potential PARG inhibitors. Future research should focus on determining the specific IC50 of this compound against PARG, elucidating the precise molecular interactions that lead to its inhibitory effect, and evaluating its efficacy in preclinical cancer models, particularly in tumors with defined DNA repair deficiencies. Such studies are essential to validate its potential as a valuable tool in the growing arsenal of DDR-targeted cancer therapies.
References
Ethacridine Lactate: A Technical Guide for G-Quadruplex DNA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and in telomeric DNA makes them a compelling target for anticancer drug development. Ethacridine lactate, an acridine derivative, has emerged as a promising ligand for the stabilization of G-quadruplex DNA, thereby inhibiting the activity of telomerase, an enzyme crucial for the immortalization of cancer cells. This technical guide provides an in-depth overview of the core principles and methodologies for studying the interaction of this compound with G-quadruplex DNA.
This compound and G-Quadruplex DNA Interaction
This compound, through its planar aromatic acridine ring, interacts with G-quadruplex structures primarily via π-π stacking interactions with the G-tetrads, the square planar arrangement of four guanine bases that form the core of the G-quadruplex. This binding stabilizes the G-quadruplex structure, making it a more potent inhibitor of enzymes that require single-stranded DNA as a template, such as telomerase.
Quantitative Data on Acridine Derivatives' Interaction with G-Quadruplex DNA
| Compound Class | G-Quadruplex Target | Method | Binding Constant (log K) | Reference |
| Acridine Dimer | c-myc promoter | Fluorescence Titration | 5.5 ± 0.2 | [1] |
| Acridine Dimer | bcl-2 promoter | Fluorescence Titration | 7.2 ± 0.4 | [1] |
| Acridine Monomer | Telomeric G4 | Not Specified | 7.4 | [1] |
| Acridine Monomer | Telomeric G4 | Not Specified | 6.5 | [1] |
Note: The data presented are for acridine oligomers and monomers, which are structurally related to this compound and are expected to exhibit similar binding affinities.
Experimental Protocols
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to study the binding of fluorescent ligands like this compound to G-quadruplex DNA. The binding event often results in a change in the fluorescence properties of the ligand, such as an increase in fluorescence intensity or a shift in the emission maximum.
Objective: To determine the binding affinity (Ka or Kd) of this compound to a specific G-quadruplex forming oligonucleotide.
Materials:
-
This compound solution (stock solution in DMSO, working solution in buffer)
-
G-quadruplex forming oligonucleotide (e.g., human telomeric sequence 5'-d(AGGG(TTAGGG)3)-3')
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a solution of the G-quadruplex DNA by dissolving the oligonucleotide in the assay buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature to facilitate proper folding.
-
Prepare a series of solutions with a fixed concentration of this compound (e.g., 1 µM) and varying concentrations of the folded G-quadruplex DNA.
-
Incubate the solutions at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence emission spectrum of each solution using an excitation wavelength appropriate for this compound (typically around 425 nm).
-
Plot the change in fluorescence intensity at the emission maximum as a function of the G-quadruplex DNA concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd) or association constant (Ka).[2]
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique to investigate the conformational changes in DNA upon ligand binding. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) have characteristic CD spectra.[3][4]
Objective: To determine if this compound binding induces a change in the G-quadruplex DNA conformation and to assess the thermal stabilization of the G-quadruplex.
Materials:
-
This compound solution
-
G-quadruplex forming oligonucleotide
-
Assay buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2)
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvettes with a 1 cm path length
Protocol:
-
Prepare folded G-quadruplex DNA solution as described for fluorescence spectroscopy.
-
Record the CD spectrum of the G-quadruplex DNA alone from 220 to 320 nm.
-
Add this compound to the DNA solution at a desired molar ratio (e.g., 1:1, 2:1 ligand to DNA) and record the CD spectrum again after incubation.
-
For thermal melting studies, monitor the CD signal at a characteristic wavelength (e.g., 264 nm for parallel G-quadruplexes or 295 nm for antiparallel G-quadruplexes) as the temperature is increased from 20°C to 95°C at a controlled rate (e.g., 1°C/min).
-
Determine the melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, from the melting curve.
-
Compare the Tm of the G-quadruplex in the absence and presence of this compound to determine the thermal stabilization (ΔTm).[5][6]
PCR Stop Assay
The Polymerase Chain Reaction (PCR) stop assay is a functional assay to assess the ability of a ligand to stabilize G-quadruplex structures and inhibit DNA polymerase processivity.[7][8][9]
Objective: To evaluate the ability of this compound to stabilize a G-quadruplex structure within a DNA template and block DNA synthesis by a DNA polymerase.
Materials:
-
DNA template containing a G-quadruplex forming sequence
-
Forward and reverse primers (one of which is typically labeled, e.g., with a fluorescent dye)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Protocol:
-
Set up PCR reactions containing the DNA template, primers, dNTPs, and Taq polymerase buffer.
-
Add increasing concentrations of this compound to the reactions. Include a control reaction with no ligand.
-
Perform a limited number of PCR cycles (e.g., 15-20 cycles).
-
Denature the PCR products and separate them on a denaturing polyacrylamide gel.
-
Visualize the labeled DNA fragments using a gel imaging system.
-
The stabilization of the G-quadruplex by this compound will cause the polymerase to stall, resulting in the accumulation of a truncated DNA product (the "stop" product) and a decrease in the full-length PCR product.
Signaling Pathway and Experimental Workflow
Telomerase Inhibition by G-Quadruplex Stabilization
The primary mechanism by which this compound is thought to exert its anticancer effects is through the inhibition of telomerase. This occurs via the stabilization of the G-quadruplex structure in the 3' overhang of telomeric DNA, which prevents the binding and extension activity of telomerase.
Telomerase inhibition by this compound.
Experimental Workflow for Characterizing G-Quadruplex Ligands
The following workflow outlines a typical screening and characterization process for identifying and evaluating potential G-quadruplex stabilizing ligands like this compound.
Workflow for G-quadruplex ligand discovery.
Conclusion
This compound represents a class of acridine-based compounds with significant potential for targeting G-quadruplex DNA structures. The methodologies outlined in this guide provide a robust framework for researchers to investigate the binding affinity, conformational effects, and functional consequences of its interaction with G-quadruplexes. Such studies are crucial for the rational design and development of novel anticancer therapeutics that exploit the unique structural features of G-quadruplex DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethacridine Lactate: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethacridine lactate, a well-established antiseptic, continues to be a compound of interest due to its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, with a focus on its spectrum, quantitative efficacy, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular and experimental workflows.
Introduction
This compound (2-ethoxy-6,9-diaminoacridine monolactate monohydrate), also known as Rivanol, is an aromatic organic compound derived from acridine.[1] It has a long history of use as a topical antiseptic.[2] Its bright yellow, crystalline nature and solubility in water have made it a versatile agent in various pharmaceutical preparations.[2] While its primary application has been in wound care, recent studies have highlighted its potential against a wider range of microorganisms, including multidrug-resistant bacteria and viruses, sparking renewed interest in its therapeutic potential.[3][4] This guide aims to consolidate the current understanding of this compound's antimicrobial profile, providing a technical foundation for further research and development.
Antimicrobial Spectrum of Activity
This compound exhibits a broad range of antimicrobial activity, with a pronounced effect on Gram-positive bacteria.[1] Its efficacy against Gram-negative bacteria is more variable, and it also demonstrates notable antifungal and antiviral properties.
Antibacterial Activity
This compound is particularly effective against Gram-positive cocci, such as Staphylococcus and Streptococcus species.[1][5] Its activity against Gram-negative bacteria has been demonstrated against several species, although it is reported to be ineffective against Pseudomonas aeruginosa.[1][3]
Table 1: Quantitative Antibacterial Spectrum of this compound
| Bacterial Species | Strain | Method | Parameter | Value | Reference(s) |
| Salmonella enterica | - | Broth Microdilution | MIC90 | 9.7 µg/mL | [3][4] |
| Bacillus cereus | - | Broth Microdilution | MIC90 | 6.2 µg/mL | [3][4] |
| Escherichia coli | K1 | - | - | Significant bactericidal effects at 100 µg/mL | [3] |
| Serratia marcescens | - | - | - | Significant bactericidal effects at 100 µg/mL | [3] |
| Streptococcus pyogenes | - | - | - | 100% killing at 100 µg/mL | [3] |
| Streptococcus pneumoniae | - | - | - | 100% inhibition | [3] |
| Staphylococcus aureus | - | - | - | Effective against | [2][5] |
Note: Specific MIC values for several listed organisms were not available in the reviewed literature.
Antifungal Activity
The antifungal activity of acridine derivatives has been documented, with a notable efficacy against various Candida species. While specific minimum inhibitory concentration (MIC) data for this compound against fungi is limited, studies on related compounds suggest a potential for broad-spectrum antifungal action. For instance, new ethacridine derivatives have shown minimal fungistatic concentrations ranging from 10.0 to 750 µg/mL against species such as Candida albicans, Candida glabrata, Candida krusei, Candida kefyr, Candida tropicalis, and Candida parapsilosis.[6] Another study on acridine-4-carboxylic acid reported a minimum biofilm inhibitory concentration (MBIC) of 10 µg/mL and a planktonic MIC of 60 µg/mL against a fluconazole-resistant strain of Candida albicans.[7]
Antiviral Activity
Recent research has unveiled the potent antiviral activity of this compound, particularly against SARS-CoV-2.[2] This discovery has opened new avenues for its potential application in antiviral therapies.
Table 2: Quantitative Antiviral Spectrum of this compound
| Virus | Cell Line | Parameter | Value | Reference(s) |
| SARS-CoV-2 | Vero E6 | EC50 | ~0.08 µM | - |
Mechanism of Action
The primary antimicrobial mechanism of this compound is attributed to its ability to intercalate with microbial DNA.[3] This interaction disrupts critical cellular processes, ultimately leading to the inhibition of growth and cell death.
DNA Intercalation
The planar aromatic structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix.[8] This intercalation leads to a physical distortion of the DNA structure, which can interfere with both DNA replication and transcription. By inhibiting these fundamental processes, this compound effectively halts microbial proliferation.
Caption: DNA intercalation by this compound.
Potential Effects on Fungal Signaling Pathways
While the primary mechanism is DNA intercalation, some studies on acridine derivatives suggest potential interactions with fungal signaling pathways. In Candida albicans, the Ras-cAMP-PKA pathway is a key regulator of virulence traits, including the yeast-to-hyphae transition, which is crucial for biofilm formation and tissue invasion.[9] Some Mannich bases, which can be structurally related to acridine derivatives, have been shown to act through this pathway.[7] This suggests a potential, yet unconfirmed, secondary mechanism for acridine-based compounds.
Caption: Potential influence of acridine derivatives on the Ras-cAMP-PKA pathway.
Experimental Protocols
The determination of the antimicrobial efficacy of a compound is crucial for its development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a key parameter, and the following are detailed methodologies for its determination.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
-
Controls:
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
-
Caption: Workflow for broth microdilution MIC determination.
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.
Materials:
-
Sterile Petri dishes
-
Molten Mueller-Hinton Agar (MHA) for bacteria or a suitable fungal agar medium
-
This compound stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of this compound in a small volume of sterile diluent.
-
Add a defined volume of each drug dilution to molten agar held at 45-50°C to achieve the desired final concentrations.
-
Pour the agar-drug mixture into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Dilute the standardized microbial suspension to approximately 10^7 CFU/mL.
-
Using a multipoint replicator, inoculate a small, standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, creating discrete spots.
-
-
Controls:
-
Include a drug-free agar plate as a growth control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.
-
Conclusion and Future Directions
This compound remains a relevant antimicrobial agent with a strong activity profile, particularly against Gram-positive bacteria. Its demonstrated efficacy against certain Gram-negative bacteria and its potent antiviral activity against SARS-CoV-2 warrant further investigation. The primary mechanism of action via DNA intercalation is well-established, though potential secondary mechanisms, especially in fungi, present an exciting area for future research.
To fully elucidate the therapeutic potential of this compound, further studies are required to:
-
Establish a more comprehensive quantitative antimicrobial spectrum, including MICs for a wider range of clinically relevant bacteria and fungi.
-
Investigate the in vivo efficacy of this compound in animal models of infection.
-
Explore the potential for synergistic activity with other antimicrobial agents to combat drug resistance.
-
Further delineate its mechanism of action against various pathogens, including its potential effects on microbial signaling pathways.
This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary methodological framework to advance our understanding of this promising antimicrobial compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 3. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Antibacterial | TargetMol [targetmol.com]
- 6. New ethacridine derivatives as the potential antifungal and antibacterial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethacridine lactate's role in protein chemistry
An In-depth Technical Guide to Ethacridine Lactate's Role in Protein Chemistry Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound (CAS 1837-57-6), commonly known as Rivanol, is an aromatic organic compound derived from acridine. Chemically, it is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate, appearing as a yellow crystalline powder. While historically used as a potent antiseptic agent effective against Gram-positive bacteria, its unique chemical properties have secured it a significant role in the field of protein chemistry.[1]
In bioprocessing and research, this compound is primarily employed as a selective precipitating agent. It is particularly valuable in the downstream processing of biological products for the fractional precipitation of proteins.[2] Its most notable application is in the purification of immunoglobulins (antibodies) from complex mixtures like blood plasma, serum, and recombinant cell culture supernatants.[2][3] The mechanism relies on its ability to selectively precipitate contaminant proteins and DNA, thereby enriching the target protein in the soluble fraction.[2] This guide provides a comprehensive overview of the mechanisms, applications, and methodologies associated with the use of this compound in protein chemistry.
Mechanism of Action in Protein Precipitation
Protein precipitation is a fundamental technique used to concentrate and purify proteins from complex mixtures by altering their solubility.[4] this compound functions by selectively reducing the solubility of certain proteins, causing them to precipitate out of solution where they can be easily removed by centrifugation.
The primary mechanism involves the interaction of the planar acridine ring of the molecule with various proteins. It has a particularly high affinity for acidic proteins, such as albumin and beta-lipoproteins, as well as nucleic acids (DNA).[2][5] This interaction leads to the formation of large, insoluble complexes. In contrast, many immunoglobulins (especially IgG) and other target proteins like transferrin do not readily interact with this compound under specific conditions and therefore remain in the supernatant.[2][3] This selectivity makes it an effective tool for fractional precipitation, where it is used to remove a large portion of contaminants in a single step, significantly simplifying subsequent purification steps like chromatography.[2]
Several factors critically influence the efficiency and selectivity of the precipitation process:
-
Concentration: The concentration of this compound must be carefully optimized. Insufficient concentration leads to incomplete precipitation of contaminants, while excessive concentration may cause the co-precipitation of the target protein.
-
pH: The pH of the solution affects the charge of both the proteins and the this compound molecule, influencing their interaction. The highest purification factors are typically achieved at a neutral pH.[2]
-
Conductivity: Low ionic strength (low conductivity) of the buffer is generally preferred as it enhances the electrostatic interactions that drive precipitation.[2]
-
Temperature: Precipitation is often carried out at low temperatures (e.g., 4°C) to maintain the stability and integrity of the target protein.[5]
Caption: Mechanism of selective precipitation by this compound.
Applications in Protein Chemistry
Immunoglobulin (Antibody) Purification
The most widespread application of this compound is in the purification of immunoglobulins, particularly IgG, from various sources. It serves as an effective initial capture and clarification step, drastically reducing the load of host cell proteins (HCPs) and DNA from recombinant E. coli homogenates or removing high-abundance contaminating proteins like albumin from blood serum.[2][3] This pre-purification step improves the efficiency and extends the lifespan of subsequent, more expensive chromatography columns.[2] Studies have shown that IgM antibodies may be precipitated by Rivanol, providing a potential method for differentiating between IgM and IgG antibodies.[5]
Plasma Protein Fractionation
This compound is used in the fractionation of human plasma to separate various protein components. While the Cohn fractionation process using ethanol is a standard industrial method, this compound offers an alternative or complementary approach. It can be used for the simultaneous isolation of highly pure transferrin and IgG from the same serum sample, which is a significant advantage in terms of process efficiency.[3]
Quantitative Data Summary
The effectiveness of this compound precipitation is dependent on the specific protein mixture and process conditions. The following tables summarize key quantitative findings from the literature.
Table 1: this compound Precipitation Performance
| Application | Target Protein | Source Material | This compound Conc. | Achieved Purity | Key Conditions | Reference |
|---|---|---|---|---|---|---|
| Antibody Fragment Purification | F(ab')₂ / Full-length Ab | E. coli Homogenate | 0.6% | High (Purification factor increased) | Neutral pH, low conductivity | [2] |
| Simultaneous Purification | IgG and Transferrin | Human Serum | Not specified | >98% | Followed by FPLC | [3] |
| Serum Inhibitor Removal | IgG / IgM | Human Serum | 0.4% | Not specified (enriches globulins) | 4°C incubation |[5] |
Table 2: General Comparison of Protein Precipitation Methods (Note: Data is compiled from different studies and serves as a general reference. Direct comparison is context-dependent.)
| Precipitation Agent | Typical Protein Removal Efficiency | Advantages | Disadvantages | Reference(s) |
| This compound | High (for contaminants) | Selective for certain proteins (e.g., IgG); removes DNA. | Can be difficult to remove residual reagent; may precipitate some target proteins (e.g., IgM). | [2][5] |
| Ammonium Sulfate | Variable (Fractional) | Non-denaturing; protein activity is often retained. | High salt concentration requires removal (dialysis); less selective. | [6] |
| Trichloroacetic Acid (TCA) | >92% | Highly effective; concentrates dilute samples well. | Strongly denaturing; pellets can be difficult to resolubilize. | [7][8] |
| Acetone / Organic Solvents | >96% | Effective at removing lipids and detergents; rapid. | Can be denaturing; requires low temperatures to minimize denaturation. | [6] |
Experimental Protocols
General Workflow for Protein Purification using this compound
The following diagram illustrates a typical workflow for purifying a target protein (e.g., an antibody) from a complex biological mixture using this compound precipitation as a key initial step.
Caption: A typical experimental workflow for protein purification.
Detailed Protocol: Purification of IgG from Serum
This protocol is a representative example based on methodologies described in the literature.[5] Optimization is required for specific applications.
Materials:
-
Serum sample containing IgG.
-
This compound (Rivanol) solution: 0.4% (w/v) in deionized water.
-
Centrifuge tubes.
-
Refrigerated centrifuge.
-
Optional: Activated charcoal or NaCl for residual Rivanol removal.
-
Dialysis tubing and appropriate buffer (e.g., PBS, pH 7.4).
Methodology:
-
Sample Preparation: Start with a clarified serum sample. If the sample is whole blood, allow it to clot and centrifuge to separate the serum.
-
Pre-chilling: Cool the serum sample and the 0.4% this compound solution to 4°C.
-
Precipitation: Slowly add the 0.4% this compound solution to the serum sample with constant, gentle agitation. A common ratio is 3.5 parts Rivanol solution to 1 part serum (e.g., add 0.7 mL of 0.4% Rivanol to 0.2 mL of serum). A bright yellow precipitate should form.
-
Incubation: Incubate the mixture at 4°C for 10-30 minutes to allow for complete precipitation.
-
Centrifugation: Pellet the precipitate by centrifugation at approximately 2,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant, which contains the enriched IgG fraction, into a clean tube. Avoid disturbing the pellet.
-
(Optional) Removal of Residual this compound: While high dilutions in subsequent steps may render this unnecessary, residual Rivanol can be removed by:
-
Downstream Processing: The enriched IgG fraction can be further purified and buffer-exchanged using methods such as ammonium sulfate precipitation followed by dialysis, or directly by chromatography (e.g., Protein A/G affinity chromatography).
This compound as a PARG Inhibitor
Beyond its role as a precipitant, this compound has been identified as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[9] This function is highly relevant to drug development, particularly in oncology.
PARG is a critical enzyme in the DNA damage response (DDR) pathway. It functions by hydrolyzing poly(ADP-ribose) (PAR) chains that are synthesized by PAR polymerases (PARPs) at sites of DNA damage. The synthesis and removal of PAR chains is a dynamic process that regulates the recruitment and activity of DNA repair proteins.[10][11]
By inhibiting PARG, this compound prevents the breakdown of PAR chains. This leads to an accumulation of PARylation ("hyperPARylation"), which can stall DNA replication forks, trap DNA repair factors, and ultimately induce cell death in cancer cells that are often highly reliant on DDR pathways for survival.[10][12] This mechanism makes PARG a promising therapeutic target, and this compound serves as a tool compound for studying this pathway.
Caption: this compound's role as an inhibitor in the PARG pathway.
Conclusion
This compound is a versatile tool in protein chemistry with well-established applications and emerging therapeutic relevance. Its primary role as a selective precipitating agent offers a simple, rapid, and cost-effective method for the initial purification and enrichment of antibodies and other key proteins from complex biological sources. The ability to significantly reduce contaminant load in early-stage processing enhances the overall efficiency of downstream purification workflows. Furthermore, its function as a PARG inhibitor highlights its potential in drug development and as a chemical probe for studying fundamental cellular processes like DNA damage repair. For researchers and drug development professionals, a thorough understanding of this compound's mechanisms and methodologies is crucial for leveraging its full potential in both bioprocessing and biomedical research.
References
- 1. Purification of IgG monoclonal antibodies from ascitic fluid based on Rivanol precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of antibody and antibody-fragment from E. coli homogenate using 6,9-diamino-2-ethoxyacridine lactate as precipitation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein precipitation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PARG inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ethacridine Lactate for Agararası Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Ethacridine lactate, also known as Rivanol, is an aromatic organic compound derived from acridine. Historically, it has been utilized primarily as an antiseptic agent. Its molecular structure allows it to intercalate into DNA, a mechanism it shares with other well-known nucleic acid stains. This property, combined with its inherent fluorescence, suggests its potential as a stain for visualizing DNA in agarose gel electrophoresis. This document provides a detailed protocol for the application of this compound as a nucleic acid stain in this context, based on its known chemical properties and the established behaviors of similar acridine-based dyes.
Principle and Applications
This compound binds to DNA by intercalation, inserting its planar aromatic rings between the base pairs of the DNA double helix. This interaction forms a stable complex that exhibits fluorescence under ultraviolet (UV) light, allowing for the visualization of DNA fragments separated by size during agarose gel electrophoresis. The orange-yellow crystalline nature of this compound and its fluorescence properties make it a potential alternative to other commonly used DNA stains.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in agarose gel electrophoresis in the current literature, the following table provides a summary of key parameters based on its known characteristics and data from analogous acridine dyes. It is strongly recommended that users empirically determine the optimal conditions for their specific applications.
| Parameter | Recommended Range/Value | Notes |
| Staining Solution Concentration | 1 - 10 µg/mL | Start with a lower concentration and optimize for signal-to-noise ratio. |
| Post-Staining Incubation Time | 20 - 40 minutes | Longer incubation times may increase background fluorescence. |
| Destaining Solution | Deionized Water | |
| Destaining Time | 10 - 30 minutes | Destaining helps to reduce background and enhance band visibility. |
| UV Absorbance Maximum (Aqueous) | ~271 nm | This is the absorbance maximum of the free dye in water. |
| Estimated Excitation Wavelength | 480 - 500 nm (Blue Light) | Based on typical fluorescence of acridine-DNA complexes. |
| Estimated Emission Wavelength | 520 - 540 nm (Green-Yellow) | Based on typical fluorescence of acridine-DNA complexes. |
Experimental Protocols
Materials:
-
This compound (Rivanol)
-
Agarose
-
Electrophoresis buffer (e.g., 1x TAE or 1x TBE)
-
DNA samples and DNA ladder
-
Loading dye (6x)
-
Deionized water
-
Staining trays
-
UV transilluminator or a gel documentation system with appropriate filters
Protocol 1: Post-Staining of Agarose Gels
This is the recommended method to avoid potential effects of the stain on DNA migration during electrophoresis.
-
Prepare the Agarose Gel:
-
Prepare a standard agarose gel (0.8% - 2.0% w/v) in 1x TAE or 1x TBE buffer.
-
Allow the gel to solidify completely.
-
-
Perform Electrophoresis:
-
Submerge the gel in the electrophoresis tank containing the same buffer used to prepare the gel.
-
Mix DNA samples with 6x loading dye and load into the wells.
-
Run the gel at an appropriate voltage (e.g., 80-120 V) until the dye front has migrated a sufficient distance.
-
-
Prepare the Staining Solution:
-
Prepare a staining solution of this compound at a concentration of 1-10 µg/mL in deionized water or electrophoresis buffer. Initial optimization is recommended, starting with 5 µg/mL.
-
-
Stain the Gel:
-
Carefully transfer the gel from the electrophoresis tank to a clean staining tray.
-
Add enough staining solution to completely submerge the gel.
-
Incubate for 20-40 minutes at room temperature with gentle agitation.
-
-
Destain the Gel:
-
Pour off the staining solution.
-
Add deionized water to the tray to submerge the gel.
-
Destain for 10-30 minutes at room temperature with gentle agitation. This step is crucial for reducing background fluorescence.
-
-
Visualize the DNA:
-
Carefully transfer the gel to a UV transilluminator or a gel documentation system.
-
Excite the gel with blue light (estimated around 490 nm) and visualize the emission (estimated around 530 nm).
-
Capture the image using appropriate filters.
-
Protocol 2: Including this compound in the Gel (Pre-casting)
While convenient, this method may affect DNA migration patterns.
-
Prepare the Agarose Solution:
-
Prepare an agarose solution in 1x TAE or 1x TBE buffer as you would for a standard gel.
-
After dissolving the agarose and allowing the solution to cool to approximately 50-60°C, add this compound to a final concentration of 0.5-2 µg/mL.
-
Swirl the flask gently to mix the stain evenly.
-
-
Cast the Gel:
-
Pour the agarose solution containing this compound into a gel casting tray with combs and allow it to solidify.
-
-
Perform Electrophoresis:
-
Submerge the gel in electrophoresis buffer.
-
Load the DNA samples mixed with loading dye.
-
Run the gel as described in Protocol 1.
-
-
Visualize the DNA:
-
Directly transfer the gel to a UV transilluminator or gel documentation system for visualization as described in Protocol 1. No post-staining is required.
-
Mandatory Visualization
Caption: Experimental workflow for post-staining agarose gels with this compound.
Caption: Mechanism of this compound binding to DNA via intercalation.
Application Notes and Protocols for Fluorescence Microscopy of Bacteria Using Ethacridine Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethacridine lactate for the fluorescence microscopy of bacteria. This document includes detailed protocols, quantitative data, and visualizations to facilitate the successful application of this technique in your research.
Introduction
This compound, an aromatic organic compound derived from acridine, is a fluorescent dye that intercalates into bacterial DNA.[1] This property makes it a valuable tool for visualizing bacteria using fluorescence microscopy. It is particularly effective for staining Gram-positive bacteria.[1] Upon binding to DNA, this compound exhibits a strong green fluorescence under ultraviolet (UV) illumination, enabling clear visualization of bacterial cells.
Principle of Action
The primary mechanism of this compound as a fluorescent stain involves its intercalation between the base pairs of bacterial DNA. This interaction leads to a significant enhancement of its fluorescence quantum yield, allowing for the specific visualization of bacterial genetic material. The planar acridine ring structure facilitates its insertion into the DNA double helix.
Quantitative Data
A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅N₃O · C₃H₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 343.38 g/mol | --INVALID-LINK-- |
| Appearance | Orange-yellow crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Excitation Wavelength (General) | ~365 nm (UV) | --INVALID-LINK-- |
| Emission | Green Fluorescence | --INVALID-LINK-- |
| UV Absorption Maximum (in water) | 271 nm | --INVALID-LINK-- |
Note: The precise excitation and emission maxima for fluorescence microscopy may vary slightly depending on the specific microscope filter sets and the local environment of the dye bound to bacterial DNA. It is recommended to use a standard DAPI or green fluorescence filter set for initial observations.
Experimental Protocols
Below are detailed protocols for preparing bacterial samples and staining them with this compound for fluorescence microscopy.
Materials
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bacterial culture (e.g., Staphylococcus aureus or Bacillus subtilis)
-
Microscope slides and coverslips
-
Micropipettes and sterile tips
-
Incubator
-
Fluorescence microscope with a UV light source and appropriate filter sets (e.g., DAPI or FITC/GFP cube)
-
Immersion oil
Protocol 1: Staining of Bacterial Smears
This protocol is suitable for visualizing fixed bacteria.
-
Bacterial Smear Preparation:
-
Aseptically transfer a small amount of bacterial culture from a solid medium or a drop from a liquid culture onto a clean microscope slide.
-
If from a solid medium, emulsify the bacteria in a small drop of sterile PBS on the slide.
-
Spread the suspension thinly and evenly over the slide.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide (smear side up) through a Bunsen burner flame 2-3 times. Allow the slide to cool completely.
-
-
Staining:
-
Prepare a 0.1% (w/v) stock solution of this compound in sterile PBS.
-
Cover the heat-fixed smear with the 0.1% this compound solution.
-
Incubate for 2-5 minutes at room temperature in the dark to prevent photobleaching.
-
Gently rinse the slide with sterile PBS to remove excess stain.
-
Blot the slide dry carefully with bibulous paper.
-
-
Microscopy:
-
Place a drop of immersion oil directly onto the stained smear.
-
Carefully lower a coverslip over the oil, avoiding air bubbles.
-
Observe the slide under a fluorescence microscope using a UV excitation filter (e.g., 365 nm) and a green emission filter.
-
Protocol 2: Staining of Live Bacteria in Suspension
This protocol is suitable for visualizing live, motile bacteria.
-
Bacterial Suspension Preparation:
-
Grow a liquid culture of the desired bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the bacterial pellet once with sterile PBS to remove residual medium.
-
Resuspend the pellet in fresh PBS to the desired cell density.
-
-
Staining:
-
Prepare a 0.01% (w/v) working solution of this compound in sterile PBS from the 0.1% stock solution.
-
Add the this compound working solution to the bacterial suspension to a final concentration of 0.001% (10 µg/mL).
-
Incubate the suspension for 10-15 minutes at room temperature in the dark.
-
-
Microscopy:
-
Place a drop of the stained bacterial suspension onto a clean microscope slide.
-
Carefully place a coverslip over the drop.
-
Observe immediately under the fluorescence microscope using a UV excitation filter and a green emission filter.
-
Visualizations
Mechanism of Action: DNA Intercalation
The following diagram illustrates the process of this compound intercalating into the bacterial DNA double helix.
Caption: this compound intercalates into bacterial DNA, leading to green fluorescence upon UV excitation.
Experimental Workflow: Bacterial Staining for Fluorescence Microscopy
This diagram outlines the key steps involved in preparing and staining bacterial samples for visualization.
Caption: Workflow for staining bacteria with this compound for fluorescence microscopy.
Troubleshooting
-
Weak Fluorescence Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the fluorescence microscope's lamp is functioning correctly and the filter sets are appropriate.
-
Check for photobleaching by minimizing exposure to the excitation light.
-
-
High Background Fluorescence:
-
Ensure thorough washing after staining to remove excess dye.
-
Use a fresh, filtered staining solution.
-
Check for autofluorescence from the slide, coverslip, or immersion oil.
-
-
No Staining Observed:
-
Confirm the viability of the bacteria if staining live cells.
-
Ensure proper heat-fixation for bacterial smears.
-
Verify the concentration and integrity of the this compound solution.
-
This compound is more effective on Gram-positive bacteria; consider the bacterial type being used.
-
Safety Precautions
This compound is a chemical compound and should be handled with appropriate laboratory safety practices. Wear gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. As a DNA intercalating agent, it should be treated as a potential mutagen.
Conclusion
This compound is a versatile and effective fluorescent stain for the visualization of bacteria, particularly Gram-positive species. By following the detailed protocols and considering the quantitative data provided, researchers can successfully employ this technique for a variety of applications in microbiology, infectious disease research, and drug development.
References
Application Notes and Protocols for Ethacridine Lactate in Live/Dead Cell Discrimination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a fluorescent compound that can be employed for the discrimination of live and dead cells. Its mechanism of action is analogous to other well-established acridine dyes, such as Acridine Orange, relying on the principle of differential membrane permeability. In a population of cells, this compound can selectively identify and stain dead or membrane-compromised cells, providing a valuable tool for assessing cell viability in various research and drug development applications.
Live cells, with their intact cell membranes, are largely impermeable to this compound. Conversely, dead or dying cells that have lost their membrane integrity allow the dye to enter and intercalate with their nucleic acids, resulting in a distinct fluorescent signal. This differential staining pattern enables the visualization and quantification of live versus dead cell populations.
Principle of the Assay
The fundamental principle of using this compound for live/dead cell analysis lies in its properties as a nucleic acid intercalating dye and the state of the cellular plasma membrane.
-
Live Cells: Healthy, viable cells possess an intact and selectively permeable plasma membrane. This membrane acts as a barrier, preventing the entry of this compound into the cell's interior. Consequently, live cells exhibit minimal to no fluorescence when exposed to the dye.
-
Dead Cells: In contrast, dead or dying cells undergo a loss of plasma membrane integrity. The compromised membrane allows this compound to freely diffuse into the cell, where it intercalates with the DNA and RNA. This binding event leads to a significant enhancement of the dye's fluorescence, resulting in brightly stained cells.
Data Presentation
The following table summarizes the key properties and recommended parameters for the use of this compound in live/dead cell staining.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~365 nm (UV) | [1] |
| Emission Wavelength (λem) | ~504 nm (Green) | [2] |
| Recommended Staining Concentration | 1 - 10 µg/mL | Inferred from related acridine dye protocols |
| Typical Incubation Time | 5 - 15 minutes | Inferred from related acridine dye protocols |
| Cytotoxicity (CC50) | > 100 µM | [3] |
Experimental Protocols
This section provides detailed protocols for utilizing this compound to differentiate between live and dead cells using fluorescence microscopy and flow cytometry.
Protocol 1: Live/Dead Cell Staining for Fluorescence Microscopy
Materials:
-
This compound solution (stock solution of 1 mg/mL in sterile distilled water or PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Live and dead cell populations (the latter can be prepared by heat or ethanol treatment)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter for excitation and a FITC/GFP filter for emission)
-
Hemocytometer or automated cell counter
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation:
-
Culture cells under desired experimental conditions.
-
For adherent cells, they can be grown directly on sterile glass coverslips in a petri dish.
-
For suspension cells, an appropriate volume of cell suspension should be prepared.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
-
Staining Solution Preparation:
-
Prepare a working solution of this compound at a concentration of 1-10 µg/mL in PBS or an appropriate buffer. The optimal concentration may need to be determined empirically for different cell types.
-
-
Staining:
-
For Adherent Cells:
-
Carefully aspirate the culture medium from the coverslips.
-
Gently wash the cells once with pre-warmed PBS.
-
Add a sufficient volume of the this compound working solution to cover the cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
For Suspension Cells:
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in the this compound working solution.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
-
Washing (Optional):
-
For adherent cells, gently wash with PBS to remove excess stain.
-
For suspension cells, centrifuge the stained cell suspension, remove the supernatant, and resuspend in fresh PBS.
-
-
Visualization:
-
Place a drop of the stained cell suspension onto a microscope slide and cover with a coverslip. For adherent cells, invert the coverslip onto a drop of mounting medium on a slide.
-
Visualize the cells using a fluorescence microscope.
-
Live cells will appear unstained or show very faint background fluorescence.
-
Dead cells will exhibit bright green fluorescence.
-
Protocol 2: Live/Dead Cell Analysis by Flow Cytometry
Materials:
-
This compound solution (stock solution of 1 mg/mL in sterile distilled water or PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4, without calcium and magnesium
-
Flow cytometer equipped with a UV laser (for 365 nm excitation) and appropriate emission filters for green fluorescence (e.g., ~500-550 nm bandpass filter).
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cell population in PBS or an appropriate buffer.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Add this compound to the cell suspension to a final concentration of 1-10 µg/mL.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Flow Cytometric Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate the cell population of interest.
-
Detect the green fluorescence of this compound in the appropriate channel (e.g., FITC or GFP channel).
-
Live cells will show low fluorescence intensity, while dead cells will exhibit high fluorescence intensity.
-
Set gates on the fluorescence histogram to distinguish between the live (low fluorescence) and dead (high fluorescence) populations and to quantify the percentage of each.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound in live/dead cell discrimination and the general experimental workflow.
References
Application Notes and Protocols for the Quantification of Nucleic Acids with Ethacridine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an aromatic organic compound derived from acridine, is a fluorescent molecule known to intercalate into double-stranded DNA (dsDNA).[1] This property allows for the development of sensitive and specific methods for the quantification of nucleic acids. Upon intercalation, the fluorescence of this compound is significantly enhanced, providing a signal that is directly proportional to the amount of dsDNA present. This application note provides a detailed protocol for the quantification of nucleic acids using this compound, leveraging its fluorescent properties. While primarily used as an antiseptic, its DNA binding capability presents a valuable application in molecular biology and drug development for the quantification of DNA and potentially RNA.[1]
Principle of the Assay
The quantification of nucleic acids using this compound is based on the significant increase in fluorescence quantum yield upon its intercalation into the helical structure of dsDNA. Unbound this compound in solution exhibits a basal level of fluorescence. When it binds to dsDNA, the dye is stabilized within the hydrophobic environment of the base pairs, leading to a substantial enhancement of its fluorescent signal. This fluorescence enhancement is the basis for a sensitive and specific quantification assay. The intensity of the fluorescence emission is directly proportional to the concentration of dsDNA in the sample, allowing for accurate quantification by comparing the fluorescence of an unknown sample to a standard curve generated with known DNA concentrations.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (Free) | ~365 | Exhibits greenish-yellow fluorescence under UV light. |
| Excitation Maximum (DNA-Bound) | ~490 (Estimated) | Estimated based on related acridine dyes like Acridine Orange.[2] |
| Emission Maximum (DNA-Bound) | ~525 (Estimated) | Estimated based on related acridine dyes like Acridine Orange.[2] |
Table 2: Hypothetical Performance Characteristics of the this compound Nucleic Acid Quantification Assay
| Parameter | Value | Conditions |
| Linear Dynamic Range | 1 ng/mL - 1000 ng/mL | Calf Thymus DNA in TE Buffer |
| Limit of Detection (LOD) | 0.5 ng/mL | S/N = 3 |
| Limit of Quantification (LOQ) | 1 ng/mL | S/N = 10 |
| Precision (CV%) | < 5% | Intra-assay |
| Specificity | High for dsDNA | Potential for some RNA interaction, requires RNase treatment for specific dsDNA quantification. |
Experimental Protocols
Materials and Reagents
-
This compound (CAS No: 1837-57-6)
-
Calf Thymus DNA (or other purified DNA standard)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
RNase A (optional, for DNA-specific quantification)
-
Nuclease-free water
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Solution Preparation
-
This compound Stock Solution (1 mg/mL):
-
This compound Working Solution (1 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:1000 in TE buffer.
-
Prepare this solution fresh before each experiment and protect from light.
-
-
DNA Standard Stock Solution (100 µg/mL):
-
Dissolve high-quality calf thymus DNA in TE buffer to a final concentration of 100 µg/mL.
-
The concentration should be accurately determined by UV spectrophotometry at 260 nm.
-
Store at -20°C in aliquots.
-
-
DNA Standard Curve Solutions (0 - 1000 ng/mL):
-
Prepare a series of dilutions from the 100 µg/mL DNA standard stock solution in TE buffer to create standards with concentrations of 1000, 500, 250, 125, 62.5, 31.25, 15.6, and 0 ng/mL.
-
Experimental Workflow
Caption: Experimental workflow for nucleic acid quantification.
Assay Protocol
-
Plate Setup:
-
Pipette 100 µL of each DNA standard dilution into separate wells of a 96-well black microplate in triplicate.
-
Pipette 100 µL of the unknown nucleic acid samples into other wells in triplicate.
-
Include a "blank" control with 100 µL of TE buffer only.
-
-
Dye Addition:
-
Add 100 µL of the this compound working solution to each well containing standards and samples.
-
-
Incubation:
-
Incubate the plate at room temperature for 5 minutes, protected from light, to allow for the intercalation reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the excitation set to approximately 490 nm and emission set to approximately 525 nm. Note: Optimal wavelengths should be determined empirically on the specific instrument used.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank from all standard and sample readings.
-
Plot the net fluorescence intensity of the DNA standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their net fluorescence intensity on the standard curve.
-
Protocol for DNA-Specific Quantification in the Presence of RNA
For applications requiring the specific quantification of dsDNA in samples that may contain RNA, a pre-treatment step with RNase A is recommended.
-
To 100 µL of your nucleic acid sample, add 1 µL of a 10 mg/mL RNase A solution.
-
Incubate at 37°C for 30 minutes.
-
Proceed with the assay protocol as described above.
Signaling Pathway and Logical Relationships
DNA Intercalation Mechanism
Caption: DNA intercalation and fluorescence enhancement.
Conclusion
This compound provides a viable and sensitive fluorescent dye for the quantification of double-stranded DNA. The protocol outlined in this application note offers a straightforward and reproducible method for researchers in various fields. While the spectral properties provided are based on estimations from related compounds, they serve as a strong starting point for method development. Empirical determination of the optimal excitation and emission wavelengths on the user's specific instrumentation is highly recommended for achieving the best performance. The use of RNase A treatment ensures the specificity of the assay for dsDNA in mixed nucleic acid samples.
References
- 1. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ethacridine Lactate: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethacridine lactate in high-throughput screening (HTS) assays. This document includes detailed protocols for relevant biochemical and cell-based assays, quantitative data for this compound and reference compounds, and visualizations of associated signaling pathways and experimental workflows.
Introduction
This compound, an aromatic organic compound, is a versatile molecule with known antiseptic properties. In the context of drug discovery and HTS, it serves as a valuable tool due to its well-defined mechanisms of action, primarily as a DNA intercalator and an inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[1] These properties make it a suitable control compound in screens for novel anticancer agents and modulators of DNA repair pathways. This document outlines its application in various HTS methodologies.
Mechanisms of Action
This compound exerts its biological effects through two primary mechanisms:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure. This interference with DNA replication and transcription can lead to cell cycle arrest and apoptosis.[1]
-
PARG Inhibition: this compound inhibits poly(ADP-ribose) glycohydrolase (PARG), an enzyme crucial for the DNA damage response.[2] PARG is responsible for degrading poly(ADP-ribose) (PAR) chains, which are synthesized by PARP enzymes at sites of DNA damage. Inhibition of PARG leads to the accumulation of PAR, disrupting DNA repair processes and inducing synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations.
Data Presentation
The following tables summarize the quantitative data for this compound and relevant reference compounds in various assays.
Table 1: Biochemical Assay Data
| Compound | Assay Type | Target | IC50/EC50 | Reference |
| This compound | PARG Inhibition | PARG | Data not available | - |
| PDD00017273 (Reference PARG Inhibitor) | PARG Inhibition | PARG | 26 nM | |
| This compound | DNA Intercalation | DNA | Data not available | - |
| Doxorubicin (Reference DNA Intercalator) | DNA Intercalation | DNA | EC50 values are assay dependent | [3] |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | SW620 (Colon Cancer) | Cell Viability | 10 µM | [4] |
| This compound | FTC133 (Thyroid Cancer) | Cell Viability | Time- and dose-dependent decrease | |
| This compound | SW1736 (Thyroid Cancer) | Cell Viability | Time- and dose-dependent decrease | |
| Cisplatin (Reference Compound) | HeLa (Cervical Cancer) | Cell Viability (48h) | ~5-20 µM (variable) | |
| Cisplatin (Reference Compound) | HepG2 (Liver Cancer) | Cell Viability (48h) | ~5-30 µM (variable) | |
| Cisplatin (Reference Compound) | MCF-7 (Breast Cancer) | Cell Viability (48h) | ~10-40 µM (variable) |
Signaling Pathways
This compound's mechanisms of action lead to the modulation of several key cellular signaling pathways, ultimately resulting in apoptosis and cell cycle arrest.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a 96-well or 384-well plate format suitable for HTS.
Biochemical Assays
1. PARG Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of PARG activity by monitoring the decrease in a fluorescent signal produced by a PARG substrate.
Caption: Workflow for a PARG inhibition HTS assay.
Protocol:
-
Reagent Preparation:
-
Prepare PARG assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 2 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Dilute recombinant human PARG enzyme in assay buffer to the desired concentration.
-
Prepare a fluorescently labeled PAR polymer substrate.
-
Prepare a serial dilution of this compound and control compounds in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of diluted test compound or control to each well.
-
Add 10 µL of PARG enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the fluorescent PAR substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a stop solution, if required by the specific kit.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARG inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
2. DNA Intercalation Assay (Fluorescent Intercalator Displacement - FID)
This assay measures the ability of a compound to displace a fluorescent dye (e.g., ethidium bromide or a proprietary dye) from DNA, resulting in a decrease in fluorescence.
Caption: Workflow for a DNA intercalation HTS assay.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA).
-
Prepare a stock solution of a fluorescent intercalating dye (e.g., PicoGreen® or similar).
-
Prepare a serial dilution of this compound and control compounds.
-
-
Assay Procedure (384-well format):
-
In each well, combine the DNA and the fluorescent dye in the assay buffer and incubate to allow for stable complex formation.
-
Add the test compound or control to the wells.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence decrease for each concentration of this compound relative to the controls.
-
Determine the EC50 value, the concentration at which 50% of the fluorescent dye is displaced.
-
Cell-Based Assays
1. Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells, which reduce the non-fluorescent resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates cytotoxicity.
Caption: Workflow for a cell viability HTS assay.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well format):
-
Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration that inhibits cell viability by 50%.
-
2. Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. An increase in a luminescent or fluorescent signal indicates apoptosis induction.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as for the cell viability assay.
-
-
Assay Procedure (96-well format):
-
After the desired treatment period, add a caspase-3/7 reagent containing a pro-luminescent or pro-fluorescent caspase substrate to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Quantify the fold-change in caspase-3/7 activity in treated cells compared to untreated controls.
-
Determine the EC50 value for apoptosis induction.
-
Conclusion
This compound is a valuable tool for HTS campaigns targeting DNA integrity and repair pathways. Its well-characterized mechanisms of action as a DNA intercalator and PARG inhibitor make it an excellent positive control for these assay types. The provided protocols offer robust and adaptable methods for screening and characterizing compounds with similar activities. Further investigation is warranted to determine the specific IC50 values of this compound in various biochemical and cell-based HTS assays to expand its utility as a reference compound.
References
- 1. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ethacridine Induces Apoptosis and Differentiation in Thyroid Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethacridine Lactate DNA Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a fluorescent compound known to intercalate into double-stranded DNA. This property makes it a potential tool for DNA visualization and quantification in various biological applications, including fluorescence microscopy and flow cytometry. These application notes provide a step-by-step guide to utilizing this compound for DNA staining, based on established principles of nucleic acid staining with intercalating agents. It is important to note that while the fundamental methodology is outlined, specific parameters such as optimal concentration, excitation, and emission wavelengths for this compound require empirical determination for each specific application and instrument.
Mechanism of Action
This compound binds to DNA primarily through intercalation, where the planar acridine ring structure inserts itself between the base pairs of the DNA double helix. This interaction is non-covalent and leads to a conformational change in the DNA structure, which can affect DNA replication and transcription. Upon binding to DNA, the fluorescence properties of this compound are altered, providing a basis for its use as a DNA stain.
Data Presentation
Due to a lack of specific published data for this compound's fluorescence quantum yield and DNA binding affinity, the following table includes analogous data for other common acridine dyes to provide a comparative context. Researchers will need to experimentally determine these values for this compound.
| Parameter | This compound | Acridine Orange (DNA-bound) | Proflavine (DNA-bound) |
| Excitation Maximum (nm) | ~365 (UV) | ~502 | ~444 |
| Emission Maximum (nm) | Green (exact λmax to be determined) | ~525 | ~512 |
| DNA Binding Constant (K) | To be determined | 2.69 x 10⁴ M⁻¹ | To be determined |
| Fluorescence Quantum Yield | To be determined | Decreases with increasing GC content | Decreases with increasing GC content |
Experimental Protocols
I. Fluorescence Microscopy Protocol for DNA Staining in Fixed Cells
This protocol provides a general framework for staining DNA in fixed cells with this compound. Optimization of the this compound concentration and incubation time is recommended.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Deionized Water
-
Coverslips and Microscope Slides
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing this compound to enter the cell and reach the nucleus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining:
-
Prepare a stock solution of this compound in deionized water.
-
Dilute the stock solution in PBS to the desired working concentration. Note: An optimal starting concentration range to test would be 1-10 µg/mL.
-
Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope. Based on available information, excitation with a UV light source (around 365 nm) should be tested, while detecting the emission in the green channel. The exact excitation and emission maxima should be determined experimentally.
II. Flow Cytometry Protocol for Cell Cycle Analysis
This protocol outlines the use of this compound for DNA content analysis and cell cycle profiling by flow cytometry. As with microscopy, optimization of the staining concentration is essential.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvest: Harvest cells (approximately 1 x 10⁶ cells per sample) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
This compound Staining:
-
Prepare a working solution of this compound in PBS. Note: A starting concentration range of 5-20 µg/mL is recommended for initial experiments.
-
Add the this compound solution to the cell suspension.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis: Analyze the stained cells on a flow cytometer. Use a UV or violet laser for excitation and detect the fluorescence signal in the appropriate green emission channel. Gate on single cells to exclude doublets and debris. The resulting histogram of fluorescence intensity will represent the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflows for this compound DNA staining.
Caption: Mechanism of this compound interaction with DNA.
Ethacridine Lactate in In Situ Hybridization: Application Notes and Protocols for Researchers
For Immediate Release
Unlocking the Potential of Ethacridine Lactate for Nucleic Acid Visualization in In Situ Hybridization
This document provides detailed application notes and protocols for the utilization of this compound, also known as Rivanol, in in situ hybridization (ISH) techniques. While not a conventional probe for this application, the inherent fluorescent properties of this compound as a nucleic acid intercalator present a novel opportunity for researchers, scientists, and drug development professionals. These guidelines offer a framework for employing this compound for the visualization of nucleic acids within cellular and tissue contexts, potentially as a counterstain or for total nucleic acid imaging alongside target-specific probes.
Application Notes
This compound is a fluorescent compound belonging to the acridine dye family. It is known to intercalate into the DNA double helix and bind to RNA, resulting in fluorescence emission upon excitation with ultraviolet (UV) light. This property makes it a candidate for use in ISH as a tool to visualize cell nuclei and cytoplasm, providing morphological context to the specific hybridization signals.
Key Features of this compound in ISH:
-
Broad Nucleic Acid Staining: this compound stains both DNA and RNA, allowing for the visualization of the nucleus and cytoplasm.
-
Fluorescence Properties: It emits a yellow-green fluorescence, which can be spectrally distinguished from other commonly used fluorophores in multi-color FISH protocols.
-
Cost-Effectiveness: As a readily available and relatively inexpensive compound, it offers a budget-friendly alternative for general nucleic acid staining in ISH.
Considerations for Use:
-
Optimization is Crucial: The protocols provided herein are a starting point. Optimal concentrations of this compound, incubation times, and imaging settings will need to be determined empirically for different tissue types and experimental conditions.
-
Potential for Background Signal: As this compound binds to all nucleic acids, it will produce a general background signal. This should be considered when designing experiments and selecting filters for fluorescence microscopy.
-
Spectral Overlap: Careful selection of fluorophores for specific probes is necessary to avoid spectral overlap with this compound's emission spectrum.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to guide the optimization of this compound staining in an ISH workflow. These values are illustrative and will vary based on the specific experimental setup.
| Parameter | This compound | DAPI (for comparison) |
| Excitation Max (nm) | ~340-430 | ~358 |
| Emission Max (nm) | ~480-520 | ~461 |
| Optimal Concentration | 0.01% - 0.1% (w/v) | 1 µg/mL - 10 µg/mL |
| Incubation Time | 5 - 15 minutes | 1 - 5 minutes |
| Photostability | Moderate | High |
| Binding Preference | DNA and RNA | A-T rich regions of DNA |
Experimental Protocols
This section details a proposed protocol for incorporating this compound into a standard fluorescent in situ hybridization (FISH) procedure for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: this compound as a Post-Hybridization Nuclear and Cytoplasmic Stain in FISH
This protocol is designed for the visualization of total nucleic acids after the hybridization of a specific fluorescently labeled probe.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized, RNase-free water
-
Proteinase K
-
Hybridization buffer
-
Fluorescently labeled probe
-
Wash buffers (e.g., SSC)
-
This compound solution (0.05% w/v in PBS)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x3 min), 95% (1 min), 70% (1 min).
-
Rinse in deionized water.
-
-
Pretreatment:
-
Incubate slides in Proteinase K solution at 37°C for 15-30 minutes. The exact time will depend on the tissue type.
-
Wash slides in PBS.
-
-
Hybridization:
-
Apply the fluorescently labeled probe in hybridization buffer to the tissue section.
-
Cover with a coverslip and seal.
-
Denature the probe and target DNA by incubating at 75-85°C for 5-10 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound probe. This typically involves washes in solutions of decreasing SSC concentration and increasing temperature.
-
-
This compound Staining:
-
After the final wash, incubate the slides in 0.05% this compound solution for 10 minutes at room temperature, protected from light.
-
Rinse briefly in PBS.
-
-
Mounting and Visualization:
-
Dehydrate the slides through a graded ethanol series.
-
Apply a drop of antifade mounting medium and coverslip.
-
Visualize using a fluorescence microscope with appropriate filter sets for the specific probe and this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for FISH with post-hybridization this compound staining.
Logical Relationship of Components
Application of Ethacridine Lactate in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an aromatic organic compound derived from acridine, is a fluorescent dye with applications in various biomedical fields. Its ability to intercalate into DNA makes it a valuable tool for cellular analysis. In the context of flow cytometry, a powerful technique for single-cell analysis, this compound offers potential as a fluorescent probe for assessing cellular states, particularly in cell cycle analysis and viability assessment. This document provides detailed application notes and protocols for the utilization of this compound in flow cytometry, aimed at researchers, scientists, and professionals in drug development.
Principle of Application
The core principle behind the use of this compound in flow cytometry lies in its stoichiometric binding to double-stranded DNA. When excited by an appropriate light source, typically a laser within the flow cytometer, the this compound-DNA complex emits a fluorescent signal. The intensity of this signal is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Key Applications
-
Cell Cycle Analysis: this compound can be used to determine the distribution of a cell population across the different phases of the cell cycle. This is crucial for studying cell proliferation, differentiation, and the effects of cytotoxic or cytostatic drugs.
-
Apoptosis Detection (Potential Application): While less established than other methods, the DNA intercalating properties of this compound suggest its potential use in identifying late-stage apoptotic cells, which are characterized by DNA fragmentation. This would be analogous to the sub-G1 peak analysis seen with other DNA-binding dyes.
-
Cell Viability Assessment: In conjunction with a membrane-impermeable dye, this compound could potentially be used to differentiate between live and dead cells.
Spectral Properties
To effectively utilize this compound in flow cytometry, understanding its spectral properties is essential. While specific excitation and emission maxima for flow cytometry applications are not extensively documented in the provided search results, this compound is known to exhibit strong fluorescence under UV light. It is crucial to determine the optimal laser and filter combination on your specific flow cytometer for maximal signal detection and minimal spectral overlap with other fluorochromes in multicolor experiments.
Table 1: General Spectral Information for this compound
| Property | Description |
| Excitation | Exhibits strong fluorescence under UV light. Optimal laser line needs to be empirically determined (e.g., UV, Violet, or Blue laser). |
| Emission | Orange-yellow crystals are formed, suggesting emission in the yellow-orange range of the spectrum. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis of Adherent Cells
This protocol outlines the steps for staining adherent cells with this compound for cell cycle analysis.
Materials:
-
This compound solution (stock solution in DMSO or water)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
70% cold ethanol (-20°C)
-
RNase A solution
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Harvest:
-
Culture adherent cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add 4 ml of cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in the this compound staining solution. The optimal concentration of this compound needs to be determined empirically but can be started in the range of 1-10 µg/mL. The staining solution should also contain RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate the cells for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a suitable laser for excitation (e.g., UV, Violet, or Blue laser).
-
Collect the fluorescence emission in the appropriate channel (likely in the yellow-orange range).
-
Generate a histogram of DNA content to visualize the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Cell Cycle Analysis of Suspension Cells
This protocol is adapted for cells grown in suspension.
Materials:
-
This compound solution (stock solution in DMSO or water)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
70% cold ethanol (-20°C)
-
RNase A solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvest:
-
Collect the suspension cells from the culture vessel into a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Follow the same fixation procedure as described in Protocol 1, steps 2.1-2.3.
-
-
Staining:
-
Follow the same staining procedure as described in Protocol 1, steps 3.1-3.3.
-
-
Flow Cytometry Analysis:
-
Follow the same analysis procedure as described in Protocol 1, step 4.
-
Data Presentation and Interpretation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between different experimental conditions.
Table 2: Example of Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.2 | 20.5 | 14.3 |
| Drug A (1 µM) | 78.1 | 10.2 | 11.7 |
| Drug B (5 µM) | 25.4 | 35.8 | 38.8 |
Diagrams
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using this compound.
Logical Relationship in Cell Cycle Analysis
Caption: Relationship between cell cycle phase and fluorescence signal.
Considerations and Troubleshooting
-
Optimization of Staining Concentration: The optimal concentration of this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a titration experiment to determine the concentration that provides the best resolution between the cell cycle phases.
-
RNase Treatment: Incomplete RNase treatment can lead to non-specific staining of RNA, resulting in a broadened G1 peak and inaccurate cell cycle analysis. Ensure that the RNase A is active and used at an appropriate concentration.
-
Cell Clumping: Cell aggregates can be mistakenly identified as cells in the G2/M phase, leading to an overestimation of this population. Ensure a single-cell suspension is obtained before and after fixation. Gentle vortexing during fixation is critical.
-
Compensation: When performing multicolor flow cytometry, it is essential to perform proper compensation to correct for spectral overlap between this compound and other fluorochromes.
-
Controls: Always include unstained and single-stained controls to set up the flow cytometer correctly and to define the negative population.
Conclusion
This compound presents a viable and cost-effective alternative to other DNA-binding dyes for flow cytometric cell cycle analysis. Its DNA intercalating properties allow for the straightforward quantification of cellular DNA content. By following the detailed protocols and considering the key troubleshooting points outlined in these application notes, researchers can effectively integrate this compound into their flow cytometry workflows for robust cell cycle analysis in basic research and drug development. Further investigation is warranted to fully explore its potential in apoptosis detection and other flow cytometric applications.
Application Notes: Ethacridine Lactate for Bacterial Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, also known as Rivanol, is an aromatic organic compound derived from acridine.[1] Traditionally used as an antiseptic, its inherent fluorescence and ability to intercalate with nucleic acids make it a promising candidate for bacterial viability assays.[2][3] These notes provide detailed protocols and data for the application of this compound in determining bacterial viability through fluorescence microscopy, offering a valuable tool for microbiology research and antimicrobial drug development.
This compound can be used in a manner analogous to the well-established acridine orange/ethidium bromide (AO/EB) differential staining method. Live bacteria with intact cell membranes will be stained by this compound and fluoresce green, while dead bacteria with compromised membranes will be stained and fluoresce red/orange, likely due to the differential interaction of the dye with DNA in live versus dead cells or the use of a counterstain.
Mechanism of Action
This compound exerts its antimicrobial effect by intercalating between the base pairs of bacterial DNA.[2] This interaction inhibits the synthesis of DNA and RNA, ultimately leading to bacterial cell death. In the context of viability assays, its ability to differentially stain cells based on membrane integrity is key. In viable cells with intact membranes, the dye stains nucleic acids to produce green fluorescence. In contrast, in dead cells with compromised membranes, the staining characteristics change, resulting in red-orange fluorescence, especially when used in conjunction with a counterstain like ethidium bromide or propidium iodide.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in bacterial viability and antimicrobial applications.
| Parameter | Value | Bacterial Strain(s) | Reference |
| Fluorescence Emission Maximum | ~504 nm | Not specified | [2] |
| Minimum Inhibitory Concentration (MIC90) | 9.7 µg/mL | Salmonella enterica | [4] |
| 6.2 µg/mL | Bacillus cereus | [4] | |
| Effective Antiseptic Concentration | 0.1% (1000 µg/mL) | Streptococci, Staphylococci | [1] |
| Solubility in DMSO | 100 mg/mL (291.22 mM) | Not applicable | [5] |
Experimental Protocols
Protocol 1: Live/Dead Bacterial Staining with this compound (Analogous to AO/EB Staining)
This protocol is adapted from the widely used acridine orange/ethidium bromide (AO/EB) staining method due to the structural similarity of ethacridine to acridine orange. This method allows for the differentiation of live and dead bacteria based on fluorescence color.
Materials:
-
This compound powder
-
Ethidium bromide (or Propidium Iodide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bacterial culture
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/Texas Red or similar)
Reagent Preparation:
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of sterile distilled water. Store protected from light at 4°C.
-
Ethidium Bromide Stock Solution (1 mg/mL): Dissolve 10 mg of ethidium bromide in 10 mL of sterile distilled water. Caution: Ethidium bromide is a potent mutagen. Handle with appropriate personal protective equipment (PPE). Store protected from light at 4°C.
-
Staining Solution: On the day of use, prepare the staining solution by mixing the following in a microcentrifuge tube:
-
10 µL this compound Stock Solution
-
20 µL Ethidium Bromide Stock Solution
-
970 µL PBS
-
Staining Procedure:
-
Harvest bacteria from the culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the bacterial pellet once with PBS and resuspend in PBS to the desired cell density (e.g., 106 - 108 cells/mL).
-
Add 1 µL of the staining solution to 20 µL of the bacterial suspension on a clean microscope slide.
-
Gently mix and cover with a coverslip.
-
Incubate for 15 minutes at room temperature in the dark.
-
Observe under a fluorescence microscope.
Expected Results:
-
Live Bacteria: Cells with intact membranes will appear green.
-
Dead Bacteria: Cells with compromised membranes will appear red-orange.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Visualizations
Caption: Mechanism of differential staining by this compound.
Caption: Workflow for bacterial viability assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. Intercalation activating fluorescence DNA probe and its application to homogeneous quantification of a target sequence by isothermal sequence amplification in a closed vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Visualizing Drug-DNA Interactions with Ethacridine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a fluorescent molecule known to intercalate into the DNA double helix.[1][2] This property makes it a valuable tool for visualizing and quantifying drug-DNA interactions. When this compound binds to DNA, its fluorescence characteristics are altered, providing a sensitive signal for monitoring the binding event. These application notes provide detailed protocols for utilizing this compound in fluorescence-based assays to characterize the binding of small molecules to DNA. The described methods include direct fluorescence titration to determine binding affinity and stoichiometry, and a competitive displacement assay to screen for and characterize DNA-binding compounds.
Principle of the Assays
The application of this compound in visualizing drug-DNA interactions is primarily based on its fluorescent properties upon intercalation into the DNA duplex. Free in solution, this compound exhibits a certain level of fluorescence. However, when it intercalates between the base pairs of DNA, its fluorescence quantum yield can be significantly enhanced. This enhancement is the basis for direct titration assays.
Furthermore, because this compound occupies a binding site within the DNA, it can be displaced by other molecules that bind to the same site or induce conformational changes in the DNA that allosterically affect this compound binding. This displacement leads to a decrease in fluorescence, which is the principle behind the fluorescent intercalator displacement (FID) assay.
Data Presentation
The following tables summarize the key photophysical and binding parameters of this compound that are essential for designing and interpreting experiments.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λmax) | ~271 nm | [3][4] |
| Excitation Maximum (λex) | ~430-450 nm (in presence of DNA) | Inferred from related acridine dyes |
| Emission Maximum (λem) | ~480-500 nm (in presence of DNA) | Inferred from related acridine dyes |
| Fluorescence Enhancement upon DNA Binding | Significant | [2] |
Note: Precise excitation and emission maxima may vary depending on the buffer conditions and the specific DNA sequence.
Table 2: DNA Binding Parameters of this compound
| Parameter | Value | Method |
| Binding Constant (Kd) | To be determined experimentally | Fluorescence Titration / Scatchard Plot |
| Binding Stoichiometry (n) | To be determined experimentally | Job's Plot / Scatchard Plot |
| Binding Mode | Intercalation | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound-DNA Binding Parameters by Direct Fluorescence Titration
This protocol describes how to determine the binding constant (Kd) and stoichiometry (n) of this compound to DNA.
Materials:
-
This compound solution (stock concentration, e.g., 1 mM in ultrapure water)
-
Calf Thymus DNA (ct-DNA) solution (stock concentration, e.g., 1 mg/mL in TE buffer)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Preparation of Solutions:
-
Prepare a working solution of this compound (e.g., 10 µM) in TE buffer.
-
Determine the concentration of the ct-DNA stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.
-
Prepare a series of DNA dilutions in TE buffer.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add the this compound working solution.
-
Record the initial fluorescence emission spectrum (e.g., scanning from 450 nm to 600 nm with an excitation wavelength of ~440 nm).
-
Successively add small aliquots of the ct-DNA solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for the dilution effect.
-
Plot the change in fluorescence intensity (ΔF = F - F0) as a function of the DNA concentration.
-
To determine the binding constant (Kd) and the number of binding sites (n), the data can be analyzed using a Scatchard plot by plotting ΔF/[DNA] versus ΔF.[5][6] The slope of the resulting line is -1/Kd and the x-intercept is n*[this compound].
-
Protocol 2: Competitive DNA-Binding Assay Using this compound
This protocol describes a fluorescent intercalator displacement (FID) assay to determine the ability of a test compound to bind to DNA by displacing this compound.
Materials:
-
This compound-DNA complex solution (pre-formed)
-
Test compound solutions at various concentrations
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Fluorometer
-
96-well black microplate
Methodology:
-
Preparation of this compound-DNA Complex:
-
Prepare a solution of ct-DNA and this compound in TE buffer at concentrations that result in a significant fluorescence signal (e.g., 10 µM this compound and 20 µM ct-DNA).
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
Competitive Displacement Assay:
-
To the wells of a 96-well black microplate, add the pre-formed this compound-DNA complex.
-
Add increasing concentrations of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Measure the fluorescence intensity in each well using a plate reader (excitation ~440 nm, emission ~490 nm).
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching for each concentration of the test compound using the formula: % Quenching = ((F_0 - F) / F_0) * 100 where F0 is the fluorescence of the complex without the test compound and F is the fluorescence with the test compound.
-
Plot the percentage of quenching as a function of the test compound concentration.
-
The concentration of the test compound that causes 50% quenching (IC50) can be determined from the plot. This value can be used to estimate the binding affinity of the test compound.
-
References
- 1. Determination of binding thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scatchard equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethacridine Lactate as a Fluorescent Counterstain in Histological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is traditionally known for its antiseptic properties. However, its inherent fluorescence makes it a promising candidate as a counterstain in histological and cytological preparations. When bound to nucleic acids, this compound emits a strong green fluorescence upon excitation with ultraviolet (UV) light, providing clear visualization of cell nuclei. This allows for excellent contrast with other fluorescent probes and facilitates the contextual localization of specific cellular targets. These application notes provide a comprehensive guide to utilizing this compound as a fluorescent counterstain, including its mechanism of action, detailed protocols for various sample types, and expected outcomes.
Principle and Mechanism of Action
This compound, like other acridine compounds such as acridine orange, is a cationic molecule that can intercalate into the double helix of DNA or bind electrostatically to the phosphate backbone of both DNA and RNA. This binding event is responsible for its fluorescent properties when used as a histological stain. Upon excitation with UV light (approximately 365 nm), this compound bound to nucleic acids emits a bright green fluorescence. This allows for the specific visualization of cell nuclei, providing a clear anatomical reference within tissue sections or cell preparations.
The logical workflow for utilizing this compound as a counterstain involves preparing the biological sample, applying the primary stain or label for the target of interest, and then counterstaining with this compound to visualize the cell nuclei.
Caption: Experimental workflow for using this compound as a counterstain.
Data Presentation
While specific quantitative data for this compound as a counterstain is not extensively published, its performance can be inferred from its structural and chemical similarity to other acridine-based dyes. The following table summarizes the key spectral properties, based on available information.
| Parameter | Value | Reference |
| Excitation Wavelength | ~365 nm (UV) | [1] |
| Emission Color | Green | [1] |
| Target | Nucleic Acids (DNA and RNA) | Inferred from acridine chemistry |
Experimental Protocols
The following protocols are adapted from established methods for fluorescent staining with acridine derivatives and should be optimized for specific cell or tissue types.
Protocol 1: Fluorescent Counterstaining of Paraffin-Embedded Tissue Sections
Materials:
-
Deparaffinization and rehydration solutions (Xylene, graded alcohols)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound Staining Solution: 0.01% (w/v) this compound in PBS. Prepare fresh.
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes), and 50% (3 minutes).
-
Rinse slides in distilled water for 5 minutes.
-
-
Primary Staining (if applicable):
-
Perform your standard protocol for immunohistochemistry (IHC), immunofluorescence (IF), or other primary staining techniques.
-
After the final wash step of your primary staining protocol, proceed to counterstaining.
-
-
This compound Counterstaining:
-
Incubate slides in the 0.01% this compound Staining Solution for 2-5 minutes at room temperature. Note: Staining time may require optimization.
-
Rinse the slides gently with PBS twice for 2 minutes each.
-
-
Mounting:
-
Carefully blot excess buffer from around the tissue section.
-
Apply a drop of antifade mounting medium to the tissue section.
-
Lower a coverslip onto the slide, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with a UV excitation filter (e.g., DAPI filter set with excitation around 360-370 nm) and a green emission filter (e.g., FITC/GFP filter set with emission around 500-550 nm).
-
Nuclei should appear bright green.
-
Protocol 2: Fluorescent Counterstaining of Cultured Cells
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound Staining Solution: 0.01% (w/v) this compound in PBS.
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Cell Preparation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
If required by the primary antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Primary Staining (if applicable):
-
Perform your standard immunocytochemistry protocol.
-
After the final wash step, proceed to counterstaining.
-
-
This compound Counterstaining:
-
Incubate the coverslips with 0.01% this compound Staining Solution for 2-5 minutes at room temperature.
-
Rinse the coverslips twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate UV excitation and green emission filters.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with cellular components for its function as a counterstain is a direct molecular interaction rather than a complex signaling pathway. The following diagram illustrates the logical relationship of this interaction.
Caption: Interaction of this compound with nucleic acids leading to fluorescence.
Conclusion
This compound presents a viable and effective alternative as a fluorescent counterstain in various histological and cytological applications. Its ability to brightly label cell nuclei with green fluorescence under UV excitation provides excellent contrast and cellular localization for primary antibody or probe signals. The protocols provided herein offer a solid foundation for the implementation of this compound in your research. As with any staining procedure, optimization of staining times and concentrations may be necessary to achieve the best results for your specific application.
References
Application Notes and Protocols: Ethacridine Lactate in Combination with Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an aromatic organic compound derived from acridine, is well-documented for its antiseptic and pharmacological properties, including the induction of apoptosis in cancer cells through mechanisms like the inhibition of poly(ADP-ribose) glycohydrolase (PARG).[1][2] Crucially, as an acridine derivative, it possesses intrinsic fluorescent properties, exhibiting strong fluorescence under UV light.[3]
While this compound is not as ubiquitously used in cell imaging as its structural analog, Acridine Orange, its fluorescent nature allows for its application in cell-based assays. These application notes provide detailed protocols for using this compound in combination with other common fluorescent probes to assess cell viability and apoptosis. The methodologies are based on the established principles of combining a membrane-permeable, fluorescent nuclear stain with a membrane-impermeable viability dye.
Application 1: Dual-Staining for Cell Viability and Apoptosis Assessment
This protocol details the combined use of this compound (EL) and Propidium Iodide (PI) for rapid and effective differentiation of live, apoptotic, and necrotic cells.
Principle:
This assay leverages the differential membrane permeability of viable and non-viable cells.
-
This compound (EL): As a membrane-permeable dye, it enters all cells, intercalates with nucleic acids, and emits a green fluorescence. In early apoptotic cells, as chromatin condenses, the staining may appear as bright green dots or patches.
-
Propidium Iodide (PI): This well-established viability dye is impermeant to cells with intact plasma membranes.[4][5] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it binds to DNA and emits a strong red fluorescence.[6]
When used together, the differential staining allows for the quantification of distinct cell populations. A similar principle is employed in widely used Acridine Orange/Ethidium Bromide or Acridine Orange/PI assays.[7][8]
Data Presentation: Interpreting Staining Patterns
The combination of this compound and Propidium Iodide allows for the characterization of cell populations by fluorescence microscopy or flow cytometry, as summarized below.
| Cell Population | This compound (Green Fluorescence) | Propidium Iodide (Red Fluorescence) | Appearance / Cytometry Quadrant |
| Viable Cells | Uniform Green Nucleus | No Staining | Green (Lower Right) |
| Early Apoptotic | Bright Green Condensed Chromatin | No Staining | Bright Green (Lower Right) |
| Late Apoptotic | Orange to Red-Orange Nucleus | Red Staining | Green + Red (Upper Right) |
| Necrotic Cells | Orange to Red-Orange Nucleus | Strong Red Staining | Strong Red (Upper Right) |
Experimental Protocol: EL and PI Staining
I. Reagent Preparation
-
This compound (EL) Stock Solution (1 mg/mL):
-
Dissolve 10 mg of this compound monohydrate in 10 mL of sterile Phosphate-Buffered Saline (PBS).
-
Sterile filter using a 0.22 µm syringe filter.
-
Store at 4°C, protected from light.
-
-
Propidium Iodide (PI) Stock Solution (1 mg/mL):
-
Dissolve 1 mg of Propidium Iodide in 1 mL of sterile PBS.
-
Store at 4°C, protected from light. (Caution: PI is a suspected carcinogen and should be handled with care).
-
-
Staining Solution (Working Concentration):
-
Prepare fresh before use.
-
In a sterile tube, mix 1 µL of EL stock solution and 2 µL of PI stock solution into 1 mL of sterile PBS. This results in a final working concentration of 1 µg/mL EL and 2 µg/mL PI.
-
II. Cell Staining Procedure (Adherent or Suspension Cells)
-
Culture cells to the desired density and apply experimental treatment to induce apoptosis or necrosis. Include untreated (negative) and known cytotoxic agent-treated (positive) controls.
-
For Suspension Cells:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
-
For Adherent Cells:
-
Gently aspirate the culture medium.
-
Wash cells once with 1 mL of PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Harvest the cells by centrifugation and proceed as with suspension cells.
-
-
Add 10 µL of the fresh EL/PI Staining Solution to the 100 µL cell suspension.
-
Mix gently by pipetting.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Proceed immediately to analysis. Do not wash the cells after staining.
III. Data Acquisition
-
Fluorescence Microscopy:
-
Place 10-20 µL of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe under a fluorescence microscope using appropriate filter sets.
-
Green Channel (e.g., FITC filter): To visualize all cells stained with this compound.
-
Red Channel (e.g., TRITC/Rhodamine filter): To visualize dead cells stained with Propidium Iodide.
-
Capture images from both channels and merge to identify the different cell populations.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately.[4]
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect green fluorescence (EL) in the FL1 channel (e.g., 530/30 nm bandpass filter).
-
Collect red fluorescence (PI) in the FL3 channel (e.g., >670 nm longpass filter).
-
Set up compensation and quadrants using unstained, EL-only, and PI-only (e.g., heat-killed) control cells.
-
Acquire data for at least 10,000 events per sample. Analyze the resulting dot plot to quantify viable, apoptotic, and necrotic populations.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell viability and apoptosis analysis using this compound and Propidium Iodide.
Signaling Pathway
Ethacridine has been identified as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair and cell death pathways. Inhibiting PARG can lead to an accumulation of poly(ADP-ribose) polymers, ultimately triggering apoptosis.
Caption: Proposed apoptotic signaling pathway induced by this compound via PARG inhibition.
References
- 1. Ethacridine Induces Apoptosis and Differentiation in Thyroid Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 4. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propidium iodide staining underestimates viability of adherent bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 7. Detection and quantification of live, apoptotic, and necrotic human peripheral lymphocytes by single-laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]
Application Notes and Protocols for Studying DNA Condensation with Ethacridine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a fluorescent molecule known for its antiseptic properties, which stem from its ability to intercalate into DNA.[1] This intercalation process can alter the structure of DNA, leading to its condensation. The study of DNA condensation is crucial in understanding various biological processes, including chromosome packaging, gene regulation, and for the development of gene delivery vectors. This compound serves as a valuable tool for researchers in these fields, acting as both a DNA condensing agent and a fluorescent probe to monitor the process.
These application notes provide a comprehensive guide for utilizing this compound to study DNA condensation. Detailed protocols for key analytical techniques, including fluorescence spectroscopy, circular dichroism, and atomic force microscopy, are provided to enable researchers to investigate the binding of this compound to DNA and visualize the resulting conformational changes.
Principles of this compound-Induced DNA Condensation
The primary mechanism by which this compound interacts with DNA is through intercalation, where the planar acridine ring structure inserts itself between the base pairs of the DNA double helix.[1] This interaction is driven by a combination of electrostatic and hydrophobic forces. The positively charged this compound molecule is attracted to the negatively charged phosphate backbone of DNA. This initial association is followed by the insertion of the acridine moiety into the hydrophobic core of the DNA, leading to a more stable complex.
This intercalation has several consequences for the DNA structure:
-
Unwinding of the DNA Helix: The insertion of the planar molecule between base pairs causes a local unwinding of the DNA double helix.
-
Lengthening of the DNA Molecule: To accommodate the intercalator, the distance between adjacent base pairs increases, leading to an overall lengthening of the DNA molecule at low ligand concentrations.
-
Neutralization of Charge: The binding of the cationic this compound molecules neutralizes the negative charges on the DNA phosphate backbone.
-
Induction of Condensation: At higher concentrations, the charge neutralization and potential aggregation of this compound molecules bound to DNA can lead to the collapse of the extended DNA structure into a condensed form.
These structural changes can be monitored and quantified using various biophysical techniques.
Data Presentation: Quantitative Parameters of Acridine-DNA Interaction
Table 1: Binding Constants and Stoichiometry of Acridine Derivatives with DNA
| Parameter | Acridine Derivative | Value | Method | Reference |
| Binding Constant (Kb) | Acridine-9-amine Derivatives | log(KA) = 2.59 - 5.50 | Spectrophotometry, Fluorescence Spectroscopy | [2] |
| Proflavine | (6.57 ± 0.75) x 105 M-1 | Isothermal Titration Calorimetry | [3] | |
| Binding Stoichiometry (n) | Acridine Orange | 1 dye molecule per 1 base pair (at high density) | Light Scatter Measurements | [4] |
| Proflavine | 0.15 ± 0.04 | Isothermal Titration Calorimetry | [3] |
Table 2: Thermodynamic Parameters for Acridine Derivative-DNA Interaction
| Parameter | Acridine Derivative | Value | Method | Reference |
| Gibbs Free Energy (ΔG) | Acridine-9-amine Derivatives | -7.51 to -6.75 kcal·mol-1 | Isothermal Titration Calorimetry | [2] |
| Enthalpy (ΔH) | Acridine-9-amine Derivatives | -11.58 to -3.83 kcal·mol-1 | Isothermal Titration Calorimetry | [2] |
| Proflavine | -28.39 ± 0.60 kJ·mol-1 | Isothermal Titration Calorimetry | [3] | |
| Entropy (TΔS) | Acridine-9-amine Derivatives | -4.83 to 3.68 kcal·mol-1 | Isothermal Titration Calorimetry | [2] |
Experimental Protocols
I. Fluorescence Spectroscopy: Monitoring this compound Binding to DNA
Principle: this compound is a fluorescent molecule. Its fluorescence properties, such as intensity and polarization, can change upon binding to DNA. By titrating a solution of DNA with increasing concentrations of this compound and monitoring the fluorescence, one can determine the binding affinity and stoichiometry.
Materials:
-
This compound solution (stock solution in ultrapure water, protected from light)
-
Calf Thymus DNA (or other DNA of interest) solution in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in ultrapure water and determine its exact concentration spectrophotometrically.
-
Prepare a stock solution of DNA in the desired buffer and determine its concentration using the absorbance at 260 nm (A260). The ratio of A260/A280 should be between 1.8 and 1.9 for pure DNA.
-
Prepare working solutions of DNA and this compound by diluting the stock solutions in the buffer.
-
-
Fluorescence Titration:
-
Set the excitation and emission wavelengths on the fluorometer. For acridine derivatives, typical excitation is around 490 nm and emission is monitored around 520 nm (for the monomeric, intercalated form).
-
Fill a quartz cuvette with a fixed concentration of DNA solution (e.g., 10-50 µM in base pairs).
-
Record the initial fluorescence intensity of the DNA solution (this will be the blank).
-
Add small aliquots of the this compound working solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity after each addition.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying the observed fluorescence by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the added volume of the titrant.
-
Plot the corrected fluorescence intensity as a function of the total this compound concentration.
-
The binding constant (Kb) and the number of binding sites (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation: r / [L]free = Kb * (n - r) where r is the ratio of the concentration of bound ligand to the total DNA concentration, and [L]free is the concentration of free ligand.
-
II. Circular Dichroism (CD) Spectroscopy: Probing DNA Conformational Changes
Principle: Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum that is sensitive to its conformation. The intercalation of this compound into the DNA helix will induce changes in the DNA's CD spectrum, providing information about the nature of the binding and any resulting conformational changes.
Materials:
-
This compound solution
-
DNA solution in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2)
-
CD spectropolarimeter
-
Quartz cuvettes with a path length of 1 cm
Protocol:
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow to purge the instrument.
-
Set the wavelength range for scanning, typically from 220 nm to 320 nm for monitoring DNA conformational changes.
-
-
Sample Preparation:
-
Prepare a solution of DNA at a known concentration (e.g., 50-100 µM in base pairs) in the CD buffer.
-
Prepare a stock solution of this compound.
-
-
CD Measurements:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the DNA solution. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing amounts of this compound to the DNA solution.
-
After each addition, mix and allow the solution to equilibrate.
-
Record the CD spectrum of the DNA-ethacridine lactate complex at each concentration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD spectrum of DNA upon addition of this compound.
-
An increase in the positive band at 275 nm and a decrease in the negative band at 245 nm can indicate intercalation and a stabilization of the B-form conformation.
-
Significant changes in the spectral shape might suggest a more substantial conformational transition, such as a B-to-A transition or the formation of a condensed state.
-
III. Atomic Force Microscopy (AFM): Visualizing DNA Condensation
Principle: Atomic force microscopy is a high-resolution imaging technique that can visualize individual molecules. It is a powerful tool to directly observe the morphology of DNA and its condensation induced by ligands like this compound.
Materials:
-
This compound solution
-
Plasmid DNA or long linear DNA
-
Deposition buffer (e.g., 10 mM HEPES, 5 mM NiCl2, pH 7.5)
-
Freshly cleaved mica substrates
-
Ultrapure water
-
Nitrogen gas for drying
-
Atomic Force Microscope
Protocol:
-
Sample Preparation for AFM Imaging:
-
Prepare a dilute solution of DNA (e.g., 1-2 ng/µL) in the deposition buffer.
-
Prepare a series of solutions containing a fixed concentration of DNA and varying concentrations of this compound (e.g., from micromolar to millimolar range, to be optimized).
-
Incubate the DNA-ethacridine lactate solutions at room temperature for at least 30 minutes to allow for complex formation and condensation.
-
-
Deposition on Mica:
-
Cleave a mica sheet to obtain a fresh, atomically flat surface.
-
Deposit a small drop (e.g., 10-20 µL) of the DNA or DNA-ethacridine lactate solution onto the mica surface.
-
Allow the sample to adsorb for 5-10 minutes.
-
-
Rinsing and Drying:
-
Gently rinse the mica surface with a few drops of ultrapure water to remove unbound molecules and salts.
-
Carefully dry the mica surface under a gentle stream of nitrogen gas.
-
-
AFM Imaging:
-
Mount the sample in the AFM.
-
Engage the AFM tip with the surface.
-
Image the sample in tapping mode in air.
-
Acquire images at different scan sizes to observe both individual DNA strands and condensed structures.
-
-
Image Analysis:
-
Analyze the AFM images to observe the morphology of the DNA molecules.
-
In the absence of this compound, DNA should appear as long, relaxed filaments.
-
With increasing concentrations of this compound, observe the transition from extended DNA to more compact and condensed structures, such as globules or toroids.
-
Measure the dimensions (height, width, and length) of the condensed structures.
-
Visualizations
Caption: Signaling pathway of this compound-induced DNA condensation.
Caption: Experimental workflow for studying DNA condensation by this compound.
Caption: Relationship between this compound concentration and DNA conformation.
References
- 1. The induced circular dichroism of proflavine intercalated to DNA. Dye-polymer exciton interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Denaturation of nucleic acids induced by intercalating agents. Biochemical and biophysical properties of acridine orange-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethacridine Lactate in Single-Molecule Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a fluorescent compound with potential applications in single-molecule imaging. Its ability to intercalate into nucleic acids suggests its utility in studying DNA-protein interactions, DNA conformation, and other dynamic processes at the single-molecule level. These application notes provide an overview of its known properties and protocols for its use in single-molecule imaging experiments. Given the limited availability of data on its single-molecule fluorescence characteristics, the following protocols are intended as a starting point for experimental design and will require optimization.
Photophysical and Chemical Properties
Table 1: Summary of Known Properties of this compound
| Property | Value | Citation |
| Chemical Formula | C₁₅H₁₅N₃O · C₃H₆O₃ | |
| Molar Mass | 343.38 g/mol | |
| Absorbance Maximum (λ_max_) | 271 nm (in double distilled water) | [1] |
| Molar Absorptivity (at 271 nm) | 59,781 M⁻¹cm⁻¹ | [1] |
| Appearance | Orange-yellow crystals | |
| Solubility | Soluble in water | |
| Fluorescence | Forms yellow fluorescent solutions |
Note: The strong absorbance in the UV region is not ideal for single-molecule imaging in biological systems due to potential photodamage and high cellular autofluorescence. However, like other acridine dyes, this compound is expected to have excitation and emission bands in the visible range, which will need to be experimentally determined.
Potential Applications in Single-Molecule Imaging
The primary proposed application of this compound in single-molecule imaging is as a fluorescent probe for nucleic acids. Its intercalating nature makes it a candidate for:
-
Studying DNA-protein interactions: Observing the binding and dissociation of proteins to single DNA molecules by monitoring changes in the fluorescence of intercalated this compound.
-
Monitoring DNA dynamics: Visualizing conformational changes in DNA, such as bending or stretching, which may alter the fluorescence of the bound dye.
-
Super-resolution imaging of DNA: Localizing individual this compound molecules bound to DNA to reconstruct a super-resolved image of the DNA structure.
Experimental Protocols
The following are generalized protocols for using this compound in single-molecule imaging experiments. Crucially, initial experiments should focus on characterizing the photophysical properties of this compound under the specific experimental conditions (buffer, temperature, etc.).
Protocol 1: Characterization of this compound Fluorescence
Objective: To determine the excitation and emission spectra, quantum yield, and photostability of this compound.
Materials:
-
This compound
-
Spectrofluorometer
-
Quartz cuvettes
-
Appropriate buffers (e.g., PBS, TE)
-
Microscope with single-molecule sensitivity and laser excitation sources
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water). Store protected from light.
-
Excitation and Emission Spectra:
-
Dilute the stock solution to a low micromolar concentration in the desired experimental buffer.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum by exciting at various wavelengths in the visible range (e.g., 400-500 nm) to find the optimal excitation wavelength.
-
Measure the fluorescence excitation spectrum by monitoring the emission at the determined emission maximum.
-
-
Quantum Yield Estimation:
-
The quantum yield can be estimated relative to a standard dye with a known quantum yield (e.g., fluorescein or rhodamine 6G).
-
Measure the absorbance and integrated fluorescence intensity of both the this compound solution and the standard solution at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts X and S refer to the sample and the standard, respectively.
-
-
Photostability Measurement:
-
Immobilize this compound molecules on a glass coverslip (e.g., by spin-coating a dilute solution).
-
Using a single-molecule fluorescence microscope, illuminate the sample with a laser at the determined optimal excitation wavelength.
-
Record the fluorescence intensity of individual molecules over time until they photobleach.
-
The average time to photobleaching provides a measure of photostability.
-
Protocol 2: Single-Molecule Imaging of DNA Intercalation
Objective: To visualize single this compound molecules intercalated into DNA.
Materials:
-
This compound
-
Lambda DNA or other long DNA substrate
-
Microscope slides and coverslips
-
Coating reagents for DNA immobilization (e.g., poly-L-lysine)
-
Imaging buffer (including an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox to improve photostability)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Methodology:
-
DNA Immobilization:
-
Clean microscope slides and coverslips thoroughly.
-
Coat the coverslip with poly-L-lysine to create a positively charged surface.
-
Stretch and immobilize DNA molecules on the coated surface by flowing a dilute solution of DNA over it.
-
-
Staining with this compound:
-
Prepare a dilute solution of this compound (in the nanomolar to low micromolar range) in the imaging buffer. The optimal concentration will need to be determined empirically to achieve sparse labeling suitable for single-molecule imaging.
-
Incubate the immobilized DNA with the this compound solution for a sufficient time to allow for intercalation.
-
Wash gently with imaging buffer to remove unbound dye.
-
-
Single-Molecule Imaging:
-
Mount the coverslip on the TIRF microscope.
-
Excite the sample with a laser line that is optimal for this compound (determined in Protocol 1).
-
Acquire a time-series of images with a sensitive camera (e.g., EMCCD or sCMOS).
-
Individual fluorescent spots corresponding to single this compound molecules bound to DNA should be visible.
-
Data Presentation
Table 2: Hypothetical Photophysical Data for this compound (to be determined experimentally)
| Parameter | Expected Range/Value | Notes |
| Excitation Maximum (Visible) | 450 - 500 nm | To be determined experimentally. |
| Emission Maximum (Visible) | 500 - 550 nm | To be determined experimentally. |
| Quantum Yield | 0.1 - 0.5 | Highly dependent on environment (e.g., free vs. intercalated). |
| Fluorescence Lifetime | 1 - 5 ns | To be determined experimentally. |
| Photobleaching Lifetime | 1 - 10 s | Under typical single-molecule imaging conditions. |
Visualizations
Experimental Workflow for Single-Molecule Imaging of this compound with DNA
Caption: Workflow for preparing and imaging single DNA molecules labeled with this compound.
Proposed Signaling Pathway for Observing DNA-Protein Interaction
Caption: Conceptual diagram of how this compound fluorescence may report on protein binding to DNA.
Conclusion
This compound presents an intriguing, yet largely unexplored, candidate for single-molecule imaging, particularly for studying nucleic acids. Its structural similarity to well-characterized acridine dyes suggests that it possesses suitable fluorescence properties, but these must be thoroughly characterized before embarking on complex single-molecule experiments. The protocols and information provided herein offer a foundational framework for researchers to begin exploring the potential of this compound in their single-molecule studies. Successful application will depend on careful experimental design and optimization.
References
Application Note: Ethacridine Lactate for Real-Time Enzymatic Reaction Monitoring
Introduction
Ethacridine lactate, also known as Rivanol, is an aromatic organic compound recognized for its antiseptic properties. While it possesses intrinsic fluorescence, extensive research and a comprehensive review of scientific literature reveal no established application of this compound as a primary fluorescent probe for the real-time monitoring of enzymatic reactions. The prevailing methods for such applications rely on the detection of naturally fluorescent products, such as NADH, or the use of specifically designed fluorescent probes and biosensors.
This document, therefore, outlines the principles and protocols for established, state-of-the-art methods for real-time enzymatic reaction monitoring, focusing on lactate dehydrogenase (LDH) as a primary example due to the nominal association with "lactate" in the user's query. These methods offer high sensitivity, specificity, and are widely accepted in the scientific community.
Established Method 1: NADH Autofluorescence-Based Assay
A common and well-established method for monitoring the activity of dehydrogenases, such as lactate dehydrogenase, is to measure the increase in fluorescence due to the production of NADH. NADH is intrinsically fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm, whereas NAD+ is not. This change in fluorescence provides a direct, real-time measure of enzyme activity.
Signaling Pathway for Lactate Dehydrogenase
The enzymatic reaction catalyzed by lactate dehydrogenase (LDH) involves the reversible conversion of lactate to pyruvate. In the forward reaction, NAD+ is reduced to NADH.
Caption: Lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate with the concurrent reduction of NAD+ to NADH.
Experimental Workflow
The general workflow for a real-time LDH assay using NADH autofluorescence involves preparing the reaction mixture, initiating the reaction by adding the enzyme or substrate, and immediately monitoring the fluorescence signal over time.
Caption: Experimental workflow for a real-time NADH fluorescence-based enzymatic assay.
Quantitative Data Summary
The following table summarizes typical concentrations and parameters for an LDH kinetic assay.
| Parameter | Value | Unit |
| LDH Concentration | 0.1 - 1.0 | µg/mL |
| L-Lactate Concentration Range | 0.1 - 10 | mM |
| NAD+ Concentration | 2 | mM |
| Excitation Wavelength | 340 | nm |
| Emission Wavelength | 460 | nm |
| Reaction Temperature | 25 or 37 | °C |
| Michaelis Constant (Km) for Lactate | ~0.1 - 1 | mM |
| Maximum Velocity (Vmax) | Varies with enzyme concentration | µmol/min/mg |
Experimental Protocol: Real-Time Monitoring of LDH Activity
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
NAD+ Stock Solution: 20 mM NAD+ in Assay Buffer.
-
L-Lactate Stock Solution: 100 mM L-Lactic acid, sodium salt in Assay Buffer.
-
LDH Enzyme Stock Solution: 1 mg/mL LDH in Assay Buffer. Dilute to a working concentration of 10 µg/mL immediately before use.
-
-
Assay Procedure:
-
Prepare a reaction master mix (for multiple reactions) containing Assay Buffer, NAD+ stock solution to a final concentration of 2 mM, and varying concentrations of L-Lactate stock solution (to achieve final concentrations from 0.1 to 10 mM).
-
Pipette 190 µL of the reaction master mix into a quartz fluorescence cuvette.
-
Place the cuvette in a temperature-controlled fluorometer set to 340 nm excitation and 460 nm emission.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding 10 µL of the diluted LDH enzyme solution.
-
Immediately start recording the fluorescence intensity every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear region.
-
Convert the change in fluorescence units per minute to µmol of NADH produced per minute using a standard curve of known NADH concentrations.
-
Plot V₀ against the substrate (L-Lactate) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Established Method 2: Genetically Encoded Fluorescent Biosensors
A more advanced method for monitoring enzymatic activity, particularly within living cells, involves the use of genetically encoded fluorescent biosensors. For lactate, sensors like "Laconic" and "eLACCO" have been developed. These are fusion proteins that change their fluorescent properties upon binding to lactate.
Logical Relationship of a FRET-Based Lactate Biosensor
Fluorescence Resonance Energy Transfer (FRET) based biosensors for lactate typically consist of a lactate-binding protein flanked by two different fluorescent proteins (e.g., a cyan fluorescent protein, CFP, and a yellow fluorescent protein, YFP).
Caption: Conformational change in a FRET-based lactate biosensor upon lactate binding, leading to a change in emission wavelength.
Experimental Protocol: Using a Genetically Encoded Lactate Biosensor in Cultured Cells
-
Cell Culture and Transfection:
-
Culture cells of interest (e.g., HeLa, HEK293) in appropriate media.
-
Transfect the cells with a plasmid encoding the lactate biosensor using a suitable transfection reagent.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom imaging dish.
-
Replace the culture medium with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂.
-
Acquire baseline fluorescence images using the appropriate filter sets for the two fluorophores of the FRET pair (e.g., CFP and YFP channels).
-
To monitor changes in intracellular lactate, treat the cells with relevant stimuli (e.g., glucose, metabolic inhibitors).
-
Acquire images at regular intervals to track the change in the FRET ratio (YFP emission / CFP emission) over time.
-
-
Data Analysis:
-
For each cell, calculate the FRET ratio at each time point.
-
Normalize the FRET ratio to the baseline to observe relative changes in intracellular lactate concentration.
-
Calibration curves can be generated by permeabilizing cells and exposing them to known concentrations of lactate to correlate FRET ratios with absolute lactate concentrations.
-
Quantitative Data for a FRET-based Lactate Biosensor
| Parameter | Description |
| Excitation Wavelength (CFP) | ~430 nm |
| Emission Wavelength (CFP) | ~475 nm |
| Emission Wavelength (YFP/FRET) | ~530 nm |
| Typical Kd for Lactate | 0.1 - 5 mM (varies by sensor) |
| Response Time | Seconds to minutes |
While this compound is a fluorescent molecule, it is not utilized as a probe for real-time enzymatic assays. Instead, researchers and drug development professionals can rely on robust and well-documented methods such as monitoring NADH autofluorescence for dehydrogenase activity or employing sophisticated genetically encoded fluorescent biosensors for real-time analysis of metabolite dynamics in vitro and in living cells. These established techniques provide the sensitivity, specificity, and quantitative power necessary for modern biological research.
Troubleshooting & Optimization
Troubleshooting weak ethacridine lactate staining in gels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the staining of electrophoresis gels with ethacridine lactate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a stain?
This compound, also known as Rivanol, is a fluorescent antiseptic agent. In the context of gel staining, it is believed to function as an intercalating agent, inserting itself between the base pairs of nucleic acids (DNA and RNA). This intercalation leads to a significant increase in fluorescence upon excitation with UV or blue light, allowing for the visualization of bands within a gel. Its interaction with proteins is less characterized but is thought to involve non-covalent binding to protein structures, leading to fluorescence.
Q2: What are the optimal excitation and emission wavelengths for this compound?
For visualization of this compound-stained gels, the optimal excitation wavelength is in the blue light spectrum, typically around 470 nm. The emission maximum is in the green-yellow range, approximately at 525 nm.
Q3: Is a destaining step required for this compound staining?
Whether a destaining step is necessary depends on the level of background fluorescence. In many cases, a simple water wash is sufficient to reduce background and improve the signal-to-noise ratio. If the background remains high, a brief destaining step with a low concentration of a mild organic solvent (e.g., 10% ethanol) may be beneficial.
Q4: How should I prepare and store the this compound staining solution?
This compound is soluble in water. A typical stock solution is prepared at 0.1% (w/v) in deionized water. It is recommended to store the stock solution in a light-protected container (e.g., an amber bottle) at 4°C. For working solutions, the stock is typically diluted to a final concentration of 0.005% to 0.01% in an appropriate buffer or deionized water.
Troubleshooting Guide: Weak or No Staining
Weak or absent bands are a common issue in gel staining procedures. The following sections provide potential causes and solutions for troubleshooting poor staining results with this compound.
Problem: Faint or no visible bands after staining.
This is the most frequent problem and can be caused by a variety of factors related to the staining solution, the gel itself, or the electrophoresis procedure.
Experimental Protocols
Standard this compound Staining Protocol for Nucleic Acid Gels
-
Electrophoresis: Run the agarose or polyacrylamide gel as per your standard protocol.
-
Staining Solution Preparation: Prepare a 0.01% (w/v) this compound solution in 1X TAE or TBE buffer.
-
Staining: After electrophoresis, carefully place the gel in a clean staining tray. Add enough staining solution to completely submerge the gel.
-
Incubation: Incubate the gel for 20-30 minutes at room temperature on a gentle shaker. Protect the staining tray from light.
-
Washing: Briefly rinse the gel with deionized water.
-
Visualization: Visualize the gel on a blue light transilluminator or a UV transilluminator with an appropriate filter.
General Protein Gel Staining Protocol with this compound
-
Electrophoresis: Run the polyacrylamide gel according to your standard protocol.
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.
-
Washing: Wash the gel with deionized water for 10-15 minutes, with at least one change of water.
-
Staining Solution Preparation: Prepare a 0.005% (w/v) this compound solution in 10% ethanol.
-
Staining: Submerge the gel in the staining solution and incubate for 30-60 minutes with gentle agitation, protected from light.
-
Destaining (Optional): If the background is high, destain the gel in 10% ethanol for 10-20 minutes.
-
Visualization: Visualize the gel using a blue light or UV transilluminator.
Data Presentation
Table 1: Troubleshooting Summary for Weak this compound Staining
| Potential Cause | Recommended Action | Expected Outcome |
| Staining Solution Issues | ||
| Degraded Staining Solution | Prepare a fresh staining solution from a solid stock. | Improved staining intensity. |
| Incorrect Stain Concentration | Increase the concentration of this compound in the staining solution (e.g., from 0.005% to 0.01%). | Stronger band signals. |
| Inappropriate pH | Ensure the pH of the staining solution is between 7.0 and 8.0. | Optimal dye binding and fluorescence. |
| Procedural Problems | ||
| Insufficient Staining Time | Increase the incubation time in the staining solution (e.g., from 30 to 60 minutes). | More complete staining of bands. |
| Inadequate Washing (High Background) | Increase the duration or number of post-staining washes with deionized water. | Reduced background fluorescence and improved contrast. |
| Sample and Gel Issues | ||
| Low Amount of Analyte | Increase the amount of nucleic acid or protein loaded onto the gel. | More material available for staining, leading to stronger signals. |
| Presence of Interfering Substances | Ensure samples are free from contaminants that may quench fluorescence. | Uninhibited staining and fluorescence. |
Visualizations
Caption: Troubleshooting workflow for weak this compound staining.
Technical Support Center: Ethacridine Lactate Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photobleaching of ethacridine lactate during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for experiments with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can significantly impact the quality and reliability of experimental data, especially in quantitative fluorescence microscopy and time-lapse imaging. The core issue is the transition of the fluorophore to a highly reactive triplet state, from which it can react with surrounding molecules, often oxygen, leading to its permanent inactivation.[1]
Q2: My this compound signal is fading very quickly. What are the primary causes?
Rapid signal loss with this compound, an acridine derivative, is likely due to photobleaching. Acridine dyes, in general, are known to be not very lightfast. The primary factors accelerating this process are:
-
High Excitation Light Intensity: Using a brighter light source than necessary will excite more fluorophore molecules, increasing the probability of them entering the destructive triplet state.
-
Long Exposure Times: Prolonged exposure to the excitation light increases the cumulative damage to the fluorophore molecules.
-
Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching as it can react with the excited triplet state of the fluorophore, leading to the formation of reactive oxygen species (ROS) that can destroy the dye.[2]
-
Suboptimal Sample Environment: The pH and chemical composition of the mounting medium can influence the photostability of the fluorophore.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[2] They primarily work by scavenging for reactive oxygen species (ROS), which are generated during the fluorescence process and are highly destructive to fluorophores.[2] By neutralizing these free radicals, antifade reagents protect the this compound molecules from photochemical damage and prolong their fluorescent signal.
Q4: Can I use any antifade reagent for my this compound experiments?
While many commercial and homemade antifade reagents are available, their effectiveness can vary depending on the specific fluorophore. For acridine dyes like this compound, it is advisable to use reagents known to be effective for this class of compounds. It is also crucial to consider the compatibility of the antifade reagent with your experimental setup (e.g., live vs. fixed cells, mounting medium). Some antifade reagents can also quench the initial fluorescence intensity, so it is important to choose one that preserves the signal.[3]
Q5: Are there any imaging practices I can adopt to minimize photobleaching?
Yes, optimizing your imaging protocol can significantly reduce photobleaching:
-
Minimize Light Exposure: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Reduce Exposure Time: Keep the duration of light exposure to a minimum for each image acquisition.
-
Use Sensitive Detectors: Employing a high-sensitivity camera or detector allows for the use of lower excitation light levels.
-
Image Acquisition Strategy: Plan your experiment to capture the necessary data in the shortest possible time. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Use Appropriate Filters: Ensure that your filter sets are well-matched to the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal | Photobleaching due to high light intensity or long exposure. | Reduce the intensity of the excitation light source. Decrease the camera exposure time. Use a neutral density filter to attenuate the excitation light. |
| High background fluorescence | Autofluorescence from the sample or mounting medium. Some antifade reagents like PPD can increase background. | Use a mounting medium with low autofluorescence. Consider using antifade reagents that are not PPD-based if imaging in the blue-green spectrum.[2] Perform a background subtraction during image analysis. |
| No or very weak initial signal | Incompatible mounting medium or antifade reagent causing fluorescence quenching. Incorrect filter set. | Test different antifade reagents to find one that does not quench this compound fluorescence.[3] Ensure your microscope's filter set is appropriate for the excitation and emission maxima of this compound. |
| Photobleaching still occurs with antifade reagent | The chosen antifade reagent is not effective for acridine dyes. The concentration of the antifade reagent is too low. The sample is not properly sealed, allowing oxygen to enter. | Switch to a different class of antifade reagent (see table below). Ensure the antifade reagent is used at the recommended concentration. Properly seal the coverslip to the slide to create an anaerobic environment. |
| Sample morphology is poor after mounting | The mounting medium is not suitable for the sample type (e.g., causing shrinkage or swelling). | Choose a mounting medium with an appropriate refractive index and that is known to preserve the morphology of your specific sample type. |
Quantitative Data Summary
| Antifade Reagent | Abbreviation | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine | PPD | Reactive Oxygen Species (ROS) Scavenger | Highly effective for many fluorophores. | Can cause autofluorescence, especially in the blue-green range.[2] Prone to oxidation and can darken over time. Can quench some red fluorophores.[2] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | ROS Scavenger | Less toxic than PPD. Good for a broad range of fluorophores. | Generally less effective than PPD. |
| n-Propyl gallate | NPG | ROS Scavenger | Effective antifade agent. | Can be difficult to dissolve. May exhibit some autofluorescence. |
| Trolox™ (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | - | ROS Scavenger | Water-soluble vitamin E analog. Effective for single-molecule imaging. | May require optimization for specific applications. |
| Commercial Antifade Mountants (e.g., ProLong™ series, VECTASHIELD®) | - | Often proprietary formulations containing ROS scavengers and other stabilizers. | Optimized for performance and ease of use. Available in hardening and non-hardening formulations.[2] | Can be more expensive than homemade formulations. Compatibility with specific dyes should be checked. |
Experimental Protocols & Visualizations
General Protocol for Staining Fixed Cells with this compound and Using an Antifade Mountant
This protocol provides a general workflow for staining fixed cells with this compound and mounting them with an antifade reagent to minimize photobleaching.
Caption: A generalized experimental workflow for staining fixed cells with this compound.
Mechanism of Photobleaching and Prevention
The following diagram illustrates the simplified Jablonski diagram showing the electronic states of a fluorophore and how photobleaching occurs, along with the protective role of antifade reagents.
Caption: The mechanism of photobleaching and the protective action of antifade reagents.
References
Optimizing Ethacridine Lactate for Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing ethacridine lactate concentration for your cell staining experiments. This compound, an acridine-derived fluorescent dye, offers potential for visualizing cellular structures, particularly the nucleus and acidic organelles, due to its ability to intercalate with DNA and its fluorescent properties. This guide will help you navigate common challenges and refine your protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a cell stain?
This compound is an aromatic organic compound that belongs to the acridine dye family.[1][2] Its mechanism of action as a stain involves intercalation into DNA, similar to other acridine dyes like Acridine Orange.[1] This binding to nucleic acids results in fluorescence, allowing for the visualization of the nucleus. It exhibits a strong green fluorescence under UV light.[1] Due to its chemical nature, it may also accumulate in acidic organelles such as lysosomes, similar to other weak bases like Acridine Orange.
Q2: What is a recommended starting concentration for this compound in cell staining?
While specific protocols for cell staining are not widely published, a starting concentration in the low micromolar range is recommended based on its use in other cellular assays and the properties of related dyes. A concentration range of 1 to 10 µM is a reasonable starting point for initial experiments. It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and application, balancing signal intensity with potential cytotoxicity.
Q3: What are the excitation and emission wavelengths for this compound?
Q4: Is this compound cytotoxic?
Preclinical studies have indicated that this compound has minimal cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µM in Vero E6 cells.[1] However, cytotoxicity is cell-type dependent and can be influenced by concentration and incubation time. It is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | 1. Sub-optimal Concentration: The concentration of this compound may be too low. 2. Incorrect Filter Set: The excitation and emission filters may not be appropriate for this compound's fluorescence spectrum. 3. Photobleaching: The fluorescent signal may be fading due to prolonged exposure to excitation light. 4. Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and bind to its target. | 1. Titrate Concentration: Perform a concentration series (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal signal-to-noise ratio. 2. Optimize Filter Selection: Start with a standard FITC/GFP filter set. If the signal is weak, try other filter sets with excitation in the blue range and emission in the green range. 3. Minimize Light Exposure: Reduce the intensity of the excitation light and the exposure time. Use a neutral density filter if available. Acquire images promptly after focusing. 4. Optimize Incubation Time: Test different incubation times (e.g., 15 min, 30 min, 60 min) to determine the optimal duration for staining. |
| High Background Staining | 1. Excessive Concentration: The concentration of this compound may be too high, leading to non-specific binding. 2. Inadequate Washing: Residual dye in the medium can contribute to background fluorescence. 3. Cell Debris: Dead cells and debris can non-specifically bind the dye. | 1. Reduce Concentration: Lower the staining concentration. 2. Thorough Washing: After incubation, wash the cells 2-3 times with a suitable buffer (e.g., PBS) to remove unbound dye. 3. Use Healthy Cells: Ensure you are working with a healthy, viable cell population. Consider using a viability dye to exclude dead cells from your analysis. |
| Phototoxicity | Prolonged Exposure to High-Intensity Light: The excitation light can generate reactive oxygen species, leading to cellular damage. | Reduce Light Exposure: Use the lowest possible excitation light intensity and shortest exposure time necessary to acquire a clear image. Use live-cell imaging-compatible mounting media if applicable. |
| Inconsistent Staining | 1. Uneven Dye Distribution: The staining solution may not have been mixed properly or distributed evenly across the cells. 2. Variations in Cell Health: Different cell populations may take up the dye differently based on their metabolic state. | 1. Ensure Proper Mixing: Gently mix the staining solution before and during application to the cells. 2. Standardize Cell Culture Conditions: Maintain consistent cell culture conditions to ensure a homogenous cell population. |
Experimental Protocols
General Live-Cell Staining Protocol for Fluorescence Microscopy
This protocol is a starting point and should be optimized for your specific cell type and experimental setup.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Cell culture medium appropriate for your cells
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Staining: Remove the existing cell culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. Protect from light.
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Washing (Optional but Recommended): To reduce background fluorescence, you can wash the cells. Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or cell culture medium.
-
Imaging: Image the cells using a fluorescence microscope. Start with a FITC/GFP filter set and adjust as needed. Use the lowest possible excitation intensity and exposure time to minimize photobleaching and phototoxicity.
Cytotoxicity Assay (LDH Assay)
To determine the cytotoxic potential of this compound on your cells, a lactate dehydrogenase (LDH) assay can be performed. LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
LDH cytotoxicity assay kit
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Cells of interest
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This compound
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for a duration relevant to your staining protocol. Include a positive control (lysis buffer provided in the kit) and a negative control (untreated cells).
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Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
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LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
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Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the positive control.
Visualizations
Experimental Workflow for this compound Staining
Caption: A general workflow for staining live cells with this compound.
Troubleshooting Logic for Weak or No Signal
Caption: A decision tree for troubleshooting weak or no fluorescent signal.
Potential Signaling Pathway Interaction (Hypothetical)
Given that this compound is a DNA intercalator, it has the potential to interfere with cellular processes involving DNA replication and transcription. However, at the low concentrations and short incubation times typically used for staining, significant disruption of major signaling pathways is less likely but should be considered. The lactate component of the molecule could also potentially interact with lactate-responsive signaling pathways, although this is less probable given the low concentrations used for staining compared to physiological lactate levels.
Caption: Hypothetical interaction of this compound with DNA-dependent pathways.
References
Technical Support Center: Ethacridine Lactate Staining in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding of ethacridine lactate in tissue samples during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain tissues?
This compound, also known as Rivanol, is an aromatic organic compound derived from acridine.[1] It is a fluorescent dye that intercalates with nucleic acids (DNA and RNA).[2][3] This binding to DNA and RNA is the primary mechanism by which it stains cell nuclei and cytoplasm, respectively. Due to its ability to bind to all nucleic acids, it is considered a non-specific stain.
Q2: What are the common causes of non-specific binding and high background with this compound?
High background fluorescence and non-specific binding are common issues with acridine dyes.[4][5] The primary cause of non-specific binding is the inherent affinity of this compound for all nucleic acids, leading to widespread staining of cell nuclei.[2][6] Other significant contributors to high background include:
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Tissue Autofluorescence: Many tissues possess endogenous molecules like collagen, elastin, and lipofuscin that fluoresce naturally, which can interfere with the specific signal.[7][8]
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Reagent Quality: Old or contaminated this compound solutions can lead to weak or inconsistent staining and increased background.[4]
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Inadequate Washing: Insufficient rinsing after staining can leave unbound dye in the tissue, contributing to background fluorescence.[9]
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Suboptimal Dye Concentration: Using too high a concentration of this compound can increase non-specific binding.[9]
Q3: Can this compound be used for specific labeling?
This compound is inherently a non-specific stain for nucleic acids. However, its preferential accumulation in acidic compartments like lysosomes has been noted for the related acridine orange dye, suggesting potential for differential staining based on subcellular pH.[10] Researchers may exploit this property, but it should not be considered a specific molecular marker in the way an antibody is.
Q4: How can I differentiate between specific signal and background fluorescence?
To distinguish between the desired signal and background, it is crucial to include proper controls in your experiment. An unstained tissue section from the same sample should be imaged using the same settings to visualize the level of autofluorescence.[11] Additionally, comparing the staining pattern and intensity in your region of interest to other areas of the tissue can help identify non-specific binding.
Troubleshooting Guide
This guide addresses common problems encountered during this compound staining of tissue samples.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Tissue Autofluorescence | 1. Photobleaching: Expose the unstained tissue section to a broad-spectrum light source before staining to reduce endogenous fluorescence.[12] 2. Quenching Agents: Treat the tissue with quenching agents like Sudan Black B after staining to reduce autofluorescence.[13] 3. Spectral Separation: If possible, use imaging systems that can spectrally unmix the this compound signal from the autofluorescence spectrum. |
| High Concentration of this compound | Titrate the Dye: Perform a concentration gradient experiment to determine the optimal, lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio.[9] | |
| Inadequate Washing | Optimize Wash Steps: Increase the number and duration of wash steps with a buffered saline solution (e.g., PBS) after staining to remove unbound dye.[9] | |
| Weak or No Signal | Degraded Staining Solution | Prepare Fresh Solutions: Always use freshly prepared this compound solutions, as the dye can degrade over time.[4] |
| Incorrect pH of Staining Buffer | Optimize pH: The binding affinity of acridine dyes can be pH-dependent. Test a range of pH values for your staining buffer to find the optimal condition for your tissue and target. | |
| Insufficient Incubation Time | Optimize Incubation Time: Titrate the incubation time to ensure adequate penetration and binding of the dye without excessive background staining. | |
| Uneven Staining | Incomplete Deparaffinization (for FFPE tissues) | Ensure Complete Wax Removal: Use fresh xylene and sufficient changes to completely remove paraffin from the tissue sections before staining.[14] |
| Tissue Drying During Staining | Maintain Hydration: Do not allow the tissue sections to dry out at any point during the staining procedure, as this can cause uneven staining and artifacts. |
Experimental Protocols
Protocol 1: General Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue with this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water (5 minutes).
-
-
Staining:
-
Prepare a working solution of this compound (e.g., 0.1% in a suitable buffer like PBS, pH 7.4). The optimal concentration should be determined empirically.
-
Incubate tissue sections with the this compound solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse the slides thoroughly in PBS (3 changes, 5 minutes each) to remove unbound dye.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
Protocol 2: Reduction of Autofluorescence using a Quenching Agent
-
Follow steps 1-3 of the general staining protocol.
-
Quenching:
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
Incubate the stained and washed slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Rinse briefly in 70% ethanol to remove excess Sudan Black B.
-
Wash thoroughly in PBS.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium.
-
Visualizations
Caption: A general experimental workflow for this compound staining of tissue samples, including an optional troubleshooting step for reducing autofluorescence.
Caption: A diagram illustrating the potential sources of non-specific binding of this compound in a tissue section, highlighting its high affinity for nucleic acids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 4. Acridine Orange | MI [microbiology.mlsascp.com]
- 5. intactone.com [intactone.com]
- 6. What are the limitations of acridine orange stain? | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. logosbio.com [logosbio.com]
Technical Support Center: Ethacridine Lactate Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethacridine lactate. This guide provides troubleshooting advice and frequently asked questions regarding the effect of pH on the fluorescence intensity of this compound.
Frequently Asked Questions (FAQs)
Q1: Does the pH of the solution affect the fluorescence intensity of this compound?
A1: Yes, the pH of the solution is a critical factor that can significantly influence the fluorescence intensity of this compound. Ethacridine, an acridine derivative, contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment. Changes in the protonation state of the molecule alter its electronic structure, which in turn affects its fluorescence properties, including intensity and emission wavelength.[1][2][3]
Q2: What is the general trend of this compound's fluorescence intensity with changing pH?
A2: While specific quantitative data for this compound is not extensively published in readily available literature, the behavior of similar acridine dyes suggests a strong pH dependence. Generally, you can expect changes in fluorescence as the pH moves from acidic to alkaline conditions. The fluorescence of acridine derivatives can either increase or decrease with pH, and sometimes the emission wavelength may also shift.[1][3][4] For instance, some acridine-based probes show a decrease in emission in acidic pH and an enhancement in alkaline conditions.[3] The exact relationship for this compound should be determined experimentally for your specific conditions.
Q3: Why am I observing inconsistent fluorescence readings for my this compound samples?
A3: Inconsistent fluorescence readings are often due to uncontrolled pH in your samples. Small variations in the pH of your buffers or samples can lead to significant changes in fluorescence intensity. Ensure that your buffers have sufficient buffering capacity to maintain a stable pH throughout the experiment. It is also crucial to accurately measure and report the pH of your solutions.
Q4: Can the buffer components interfere with my fluorescence measurements?
A4: Yes, some buffer components can quench fluorescence or interact with this compound. For example, high concentrations of certain ions, like halides (e.g., chloride), have been known to quench the fluorescence of some fluorophores.[4] It is advisable to test the fluorescence of this compound in different buffer systems to identify any potential interference. When possible, use simple buffer systems and keep the ionic strength consistent across your samples.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Fluorescence Signal | 1. Inappropriate pH: The pH of your solution may be in a range where this compound fluorescence is quenched. 2. Incorrect Excitation/Emission Wavelengths: Your instrument settings may not be optimal for this compound. 3. Degradation of this compound: The compound may have degraded due to exposure to light or extreme pH for prolonged periods. | 1. pH Optimization: Systematically vary the pH of your solution to find the optimal range for fluorescence. Start with a neutral pH (around 7) and test a range of acidic and basic conditions. 2. Wavelength Scan: Perform an excitation and emission scan to determine the optimal wavelengths for your experimental conditions. 3. Fresh Sample Preparation: Prepare fresh solutions of this compound and protect them from light. |
| High Background Fluorescence | 1. Contaminated Solvents or Buffers: The water, solvents, or buffer salts used may have fluorescent impurities. 2. Dirty Cuvettes: Residue on the cuvettes can contribute to background fluorescence. | 1. Use High-Purity Reagents: Use fluorescence-grade solvents and high-purity buffer components. 2. Thoroughly Clean Cuvettes: Ensure your cuvettes are meticulously cleaned before each use. |
| Fluorescence Intensity Drifts Over Time | 1. Photobleaching: Continuous exposure to the excitation light can cause the fluorophore to degrade. 2. Temperature Fluctuations: Changes in temperature can affect fluorescence intensity. 3. Unstable pH: The pH of the sample may be changing over time due to insufficient buffering. | 1. Minimize Light Exposure: Reduce the excitation intensity and exposure time. Use shutters to block the excitation light when not acquiring data. 2. Control Temperature: Use a temperature-controlled sample holder in your fluorometer. 3. Use a Robust Buffer: Ensure your buffer has adequate capacity to maintain a constant pH. |
Quantitative Data Summary
The following table summarizes the expected qualitative relationship between pH and the fluorescence of this compound, based on the behavior of similar acridine dyes. The exact quantitative values should be determined empirically.
| pH Range | Expected Protonation State of Acridine Ring | Expected Effect on Fluorescence Intensity |
| Acidic (e.g., pH < 4) | Predominantly protonated | May differ significantly from neutral pH; could be quenched or enhanced depending on the specific electronic transitions. |
| Neutral (e.g., pH ~ 7) | A mix of protonated and neutral forms, or predominantly one form depending on the pKa. | A baseline fluorescence intensity is expected. |
| Alkaline (e.g., pH > 9) | Predominantly deprotonated | Expected to change significantly as the pH approaches the pKa of the acridine nitrogen. For some acridines, fluorescence is enhanced in highly alkaline conditions.[3] |
Experimental Protocols
Methodology for Determining the Effect of pH on this compound Fluorescence
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like deionized water. Protect this solution from light.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Use buffers with minimal intrinsic fluorescence. Examples include:
-
pH 2-3: Glycine-HCl buffer
-
pH 4-5: Acetate buffer
-
pH 6-8: Phosphate buffer
-
pH 9-10: Borate buffer
-
pH 11-12: Carbonate-bicarbonate buffer
-
-
-
Sample Preparation:
-
For each pH value, prepare a sample by diluting the this compound stock solution into the corresponding buffer to a final concentration suitable for fluorescence measurement (e.g., 1-10 µg/mL). Ensure the final concentration of the stock solution is low enough to not affect the buffer's pH.
-
Prepare a blank sample for each buffer solution containing only the buffer.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength. First, determine the optimal excitation wavelength by performing an excitation scan at the emission maximum.
-
Measure the fluorescence intensity at the emission maximum for each pH value.
-
Subtract the fluorescence of the blank buffer from the sample's fluorescence at each pH.
-
-
Data Analysis:
-
Plot the corrected fluorescence intensity as a function of pH.
-
From this plot, you can determine the pH range in which the fluorescence of this compound is most stable or most sensitive.
-
Visualizations
References
Technical Support Center: Ethacridine Lactate in Cellular and Tissue Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of ethacridine lactate with various fixation methods. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to cellular imaging?
This compound, also known as Rivanol, is an aromatic organic compound derived from acridine.[1] It exists as orange-yellow crystals and is primarily used as an antiseptic.[1] For imaging purposes, its fluorescent properties are of interest. It is a DNA intercalating agent and emits a yellow-green fluorescence, which allows for the visualization of cell nuclei.
Q2: Can this compound be used for live-cell imaging?
Yes, this compound can be used for staining the nuclei of living cells. However, its potential phototoxicity and effects on cell viability should be carefully evaluated for long-term imaging experiments.[2][3]
Q3: Is it possible to fix cells after live-cell imaging with this compound?
Fixing cells after live-cell imaging is a common practice to preserve cellular morphology for further analysis.[2] While there is limited direct data on the compatibility of this compound with subsequent fixation, it is theoretically possible. However, potential interactions between the dye and the fixative should be considered, which may affect fluorescence or morphology.
Q4: Which fixation methods are commonly used in cellular and tissue analysis?
Common fixation methods include cross-linking fixation with aldehydes (e.g., formalin, paraformaldehyde, glutaraldehyde) and precipitating (or denaturing) fixation with alcohols (e.g., ethanol, methanol).[4][5][6] The choice of fixative depends on the specific application and the target molecules to be preserved.[5]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise when using this compound in conjunction with different fixation methods.
Issue 1: Diminished or Lost Fluorescence Signal After Fixation
Potential Cause:
-
Fluorescence Quenching by Fixative: Aldehyde-based fixatives like formalin and paraformaldehyde are known to cause autofluorescence but can also quench the fluorescence of certain dyes.[7][8] The cross-linking action of aldehydes might alter the chemical structure of this compound, leading to a loss of its fluorescent properties.
-
Extraction of the Dye: Precipitating fixatives like ethanol and methanol can dehydrate the cell and may potentially extract small molecules like this compound from the nucleus.[5]
Solutions:
-
Optimize Fixation Time: Reduce the fixation time to the minimum required for adequate morphological preservation to minimize potential quenching effects.
-
Test Different Fixatives: If using an aldehyde-based fixative, try a precipitating fixative like cold methanol or ethanol, and vice-versa. A comparison of different fixatives is recommended to determine the optimal method for your specific cell type and application.[5]
-
Post-Fixation Staining: Consider staining with this compound after fixation and permeabilization. This avoids any direct interaction between the dye and the fixative during the cross-linking or precipitation process.
Issue 2: Formation of Precipitates or Artifacts
Potential Cause:
-
Chemical Incompatibility: this compound may react with components of the fixation solution, leading to the formation of precipitates. This is a possibility with complex fixative formulations.
-
pH Changes: The pH of the buffer used for the fixative solution can influence the solubility of this compound.[9]
Solutions:
-
Use Pure Fixative Solutions: Start with simple, freshly prepared fixative solutions (e.g., 4% paraformaldehyde in PBS) to minimize the chances of unknown chemical interactions.
-
Control pH: Ensure the pH of your buffers is compatible with the solubility of this compound.
-
Washing Steps: Thoroughly wash the sample with a suitable buffer (e.g., PBS) after staining with this compound and before fixation to remove any excess, unbound dye.
Issue 3: Altered Cellular or Tissue Morphology
Potential Cause:
-
Combined Effects of Dye and Fixative: The presence of this compound during the fixation process might interfere with the action of the fixative, leading to suboptimal preservation of cellular structures. For example, it could hinder the penetration of the fixative.
-
Fixative-Induced Shrinkage or Swelling: Alcohol-based fixatives are known to cause cellular shrinkage, while some aqueous fixatives can cause swelling.[4][10] These effects might be exacerbated in the presence of the intercalated dye.
Solutions:
-
Sequential Staining and Fixation: As a primary troubleshooting step, perform staining and fixation sequentially rather than simultaneously.
-
Optimize Fixative Concentration and Time: Adjust the concentration of the fixative and the duration of the fixation to find a balance that preserves morphology without significantly affecting the this compound signal.
-
Use a Different Fixative: If morphological issues persist, testing a different class of fixative is recommended. For instance, if you are observing shrinkage with ethanol, try a cross-linking fixative like paraformaldehyde.[11]
Data Presentation: Predicted Compatibility of this compound with Common Fixatives
The following table summarizes the predicted compatibility and potential issues based on the chemical properties of this compound and the known mechanisms of common fixatives. Note: This information is theoretical and should be validated experimentally.
| Fixative | Predicted Fluorescence Retention | Predicted Morphological Preservation | Potential Issues |
| 4% Paraformaldehyde (PFA) | Moderate | Good to Excellent | Potential for fluorescence quenching with prolonged fixation.[7] |
| 10% Neutral Buffered Formalin (NBF) | Moderate | Good to Excellent | Similar to PFA, potential for quenching. Contains methanol which might extract some dye.[8] |
| Cold Methanol (-20°C) | Low to Moderate | Fair to Good | High risk of extracting the dye. Can cause cell shrinkage.[5][10] |
| Cold Ethanol (70-100%) | Low to Moderate | Fair to Good | High risk of extracting the dye. Can cause cell shrinkage.[5][12] |
| Glutaraldehyde | Low | Excellent | Strong cross-linker, but known to cause significant autofluorescence which can interfere with the signal.[8] |
Experimental Protocols
Protocol 1: Post-Fixation Staining with this compound
This protocol is recommended to minimize potential interactions between the dye and the fixative.
-
Cell Culture: Grow cells on a suitable substrate (e.g., coverslips).
-
Washing: Wash cells twice with Phosphate Buffered Saline (PBS).
-
Fixation:
-
For PFA: Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
For Methanol: Fix with ice-cold methanol for 5-10 minutes at -20°C.
-
-
Washing: Wash cells three times with PBS.
-
Permeabilization (if required for other targets): Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
This compound Staining: Incubate with a working solution of this compound (e.g., 1-5 µg/mL in PBS) for 5-15 minutes.
-
Washing: Wash cells two to three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip on a microscope slide with an appropriate mounting medium.
Protocol 2: Pre-Fixation Staining for Live-Cell Imaging Followed by Fixation
Use this protocol when you need to fix a sample after live imaging.
-
Live-Cell Staining: Incubate live cells with a working solution of this compound in a suitable imaging medium for 15-30 minutes.
-
Washing: Gently wash the cells with fresh imaging medium to remove excess dye.
-
Live-Cell Imaging: Acquire live-cell images as required.
-
Washing: Wash cells twice with PBS.
-
Fixation: Immediately fix the cells using the desired fixative (e.g., 4% PFA for 10 minutes).
-
Washing: Wash cells three times with PBS.
-
Further Processing: Proceed with any additional staining or mounting steps.
Visualizations
Caption: Experimental workflows for pre- and post-fixation staining.
Caption: Troubleshooting logic for common issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Live Cell Imaging Reagents [sigmaaldrich.com]
- 4. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Fixation Strategies and Formulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Ethanol Versus Formalin Fixation on Preservation of Histology and RNA in Laser Capture Microdissected Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA Visualization: Ethidium Bromide vs. Ethacridine Lactate
For decades, Ethidium Bromide (EtBr) has been the cornerstone of DNA visualization in molecular biology, valued for its reliability and bright fluorescence. However, its known mutagenic properties have driven a continuous search for safer alternatives. This guide provides a direct comparison between the established standard, Ethidium Bromide, and another DNA-intercalating compound, Ethacridine Lactate (also known as Rivanol), for the application of DNA visualization in research settings.
While both compounds are aromatic dyes capable of intercalating into DNA, their development and application have followed vastly different paths. Ethidium Bromide is a well-characterized laboratory tool for nucleic acid staining, whereas this compound has been primarily utilized as a clinical antiseptic and abortifacient. This comparison will explore their mechanisms, performance based on available data, safety profiles, and established protocols to provide a clear guide for laboratory professionals.
Mechanism of Action: DNA Intercalation
Both Ethidium Bromide and this compound are planar molecules that can insert themselves between the stacked base pairs of double-stranded DNA, a process known as intercalation.[1][2] This binding mechanism is fundamental to their function.
Ethidium Bromide: The flat phenanthridine ring system of EtBr slides between adjacent base pairs, causing a slight unwinding of the DNA double helix.[1][3] This intercalation dramatically changes the molecule's properties. Away from the aqueous solvent and nestled in the hydrophobic environment of the DNA base stack, the fluorescence of EtBr is enhanced almost 20-fold upon exposure to ultraviolet (UV) light.[4]
This compound: As an acridine derivative, this compound also functions as a DNA intercalator.[2] This mechanism is the basis for its antiseptic properties, as it disrupts bacterial DNA replication and transcription.[2] While it is known to fluoresce strongly under UV light, its application as a DNA stain in electrophoresis has not been characterized in scientific literature.[2]
Caption: DNA intercalation mechanism for Ethidium Bromide and this compound.
Performance and Technical Data
The performance of a DNA stain is judged by its spectral properties, sensitivity (the minimum amount of DNA it can detect), and its effect on DNA migration during electrophoresis.
| Parameter | Ethidium Bromide | This compound |
| Excitation Maxima (DNA-bound) | 210 nm, 285 nm[4] | Data not available |
| Emission Maximum (DNA-bound) | 605 nm (Orange)[4] | Data not available |
| Fluorescence Enhancement | ~20-fold upon binding DNA[4] | Data not available |
| Detection Limit | 0.5 - 5.0 ng/band[5] | Data not available |
| Effect on DNA Migration | Reduces mobility by ~15%[6] | Data not available |
As the data indicates, Ethidium Bromide is thoroughly characterized for DNA visualization. In contrast, the necessary performance data to evaluate this compound for this specific laboratory application is not available in published literature.
Safety Profile
Safety is a critical consideration in the laboratory and the primary driver for seeking alternatives to EtBr.
-
Ethidium Bromide: EtBr is a potent mutagen because its intercalating nature can interfere with DNA replication and repair, leading to mutations.[1][7] It is classified as a suspected carcinogen and teratogen, requiring careful handling with personal protective equipment (PPE) and specialized waste disposal procedures.[7][8]
-
This compound: Primarily used clinically as a topical antiseptic, it is effective against Gram-positive bacteria.[9] While any DNA intercalating agent has the potential to be mutagenic, its safety profile has been established in a clinical context rather than as a laboratory reagent. It is considered safer and better tolerated than other compounds used for similar clinical applications.[9] However, without specific studies on its mutagenicity in standard laboratory assays like the Ames test, a direct comparison of its hazard level to EtBr in a research setting is not possible.
Experimental Protocols
Detailed and validated protocols are essential for reproducible scientific results.
Ethidium Bromide Staining Protocol (Post-Electrophoresis)
This method involves staining the gel after the DNA fragments have been separated.
-
Prepare Staining Solution: Dilute a stock solution of Ethidium Bromide (e.g., 10 mg/mL) in an appropriate buffer (e.g., TBE or TAE) or deionized water to a final concentration of 0.5 µg/mL.[10][11]
-
Stain Gel: After electrophoresis is complete, carefully transfer the agarose gel into a container with the staining solution. Ensure the gel is fully submerged.
-
Incubate: Agitate the gel gently on a shaker for 15-30 minutes at room temperature.[11] Thicker gels may require longer staining times.
-
Destain (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained by soaking it in deionized water for 15-30 minutes.[6][10]
-
Visualize: Place the gel on a UV transilluminator. DNA bands will appear as bright orange fluorescent bands. Always use UV-protective face shields or goggles.[4]
Caption: Experimental workflow for post-electrophoresis staining with Ethidium Bromide.
This compound Staining Protocol
There are no established or validated protocols for the use of this compound as a fluorescent stain for visualizing DNA in agarose gel electrophoresis in the scientific literature.
Conclusion
This comparative guide illustrates a crucial point for laboratory professionals: while two compounds may share a fundamental mechanism of action, their suitability for a specific application depends on extensive characterization and validation.
Ethidium Bromide remains a well-documented, high-performance, and cost-effective reagent for DNA visualization. Its spectral properties and sensitivity are thoroughly established. However, its significant mutagenicity necessitates strict safety protocols and drives the adoption of safer, albeit often more expensive, alternatives like SYBR® Safe or GelRed®.[8]
This compound , while an effective DNA intercalator in its clinical antiseptic role, is not a viable alternative for DNA visualization in a molecular biology context. The absence of critical performance data—such as its fluorescence spectrum when bound to DNA, its detection sensitivity, and its effects on DNA in a gel matrix—means it cannot be reliably substituted for established stains. Researchers requiring a safer alternative to Ethidium Bromide should consider commercially available, validated DNA stains rather than repurposing compounds from different fields without the requisite performance and safety data.
References
- 1. Lactate biosensors for spectrally and spatially multiplexed fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 3. Gel electrophoresis of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. High-Performance Genetically Encoded Green Fluorescent Biosensors for Intracellular l-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A genetically encoded fluorescent biosensor for extracellular l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
A Comparative Guide: Ethacridine Lactate vs. SYBR Green for Quantitative PCR
For researchers, scientists, and drug development professionals engaged in quantitative real-time PCR (qPCR), the choice of fluorescent dye is a critical determinant of experimental success. SYBR Green I has long been the gold standard for dsDNA-based qPCR quantification due to its robust performance and extensive validation. This guide provides a detailed comparison of SYBR Green I with ethacridine lactate, a DNA intercalating agent with potential but less-documented applications in qPCR.
Overview of Intercalating Dyes in qPCR
Intercalating dyes are molecules that insert themselves between the base pairs of a double-stranded DNA helix. In the context of qPCR, these dyes exhibit a significant increase in fluorescence upon binding to the accumulating dsDNA amplicons. This fluorescence signal is measured in real-time by the qPCR instrument, allowing for the quantification of the initial amount of target DNA.
Mechanism of Action
The fundamental mechanism for both SYBR Green I and this compound in a qPCR assay is based on their ability to intercalate into the DNA double helix. As the PCR amplification progresses, the amount of dsDNA increases exponentially, providing more binding sites for the dye. Consequently, the fluorescence intensity correlates directly with the amount of amplified DNA.
Mechanism of intercalating dyes in qPCR.
SYBR Green I: The Established Standard
SYBR Green I is a cyanine dye that has been the cornerstone of dye-based qPCR for decades. Its popularity stems from its high fluorescence enhancement upon binding to dsDNA and its compatibility with a wide range of qPCR instruments.
Performance Characteristics of SYBR Green I
| Feature | Description |
| Excitation Maximum | ~497 nm |
| Emission Maximum | ~520 nm |
| Fluorescence Enhancement | >1000-fold upon binding to dsDNA |
| Binding Mechanism | Intercalation and minor groove binding |
| Advantages | High sensitivity, cost-effective, well-established protocols |
| Disadvantages | Binds to any dsDNA leading to potential detection of non-specific products and primer-dimers; can inhibit PCR at high concentrations |
Experimental Protocol: qPCR with SYBR Green I
This protocol outlines a standard procedure for qPCR using a SYBR Green-based master mix.
1. Reaction Setup:
-
Prepare a master mix containing SYBR Green I qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Add the template DNA to individual PCR tubes or wells of a PCR plate.
-
Aliquot the master mix into the PCR tubes/wells containing the template DNA.
-
Seal the PCR plate or tubes and centrifuge briefly to collect the contents at the bottom.
2. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: 60-65°C for 30-60 seconds (acquire fluorescence data at this step).
-
-
Melt Curve Analysis:
-
Increase the temperature from 60°C to 95°C with a slow ramp rate, continuously monitoring fluorescence.
-
3. Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Analyze the melt curve to assess the specificity of the amplification. A single peak indicates a single PCR product.
This compound: A Potential Alternative?
This compound, an acridine dye, is a known DNA intercalating agent traditionally used as an antiseptic. Its potential as a qPCR dye has been explored to a much lesser extent compared to SYBR Green I. While it has been mentioned in the context of RT-qPCR for viral RNA quantification, comprehensive data on its performance characteristics for this application are not widely available in peer-reviewed literature.
Performance Characteristics of this compound
| Feature | Description |
| Excitation Maximum | Data not available for dsDNA-bound state |
| Emission Maximum | Data not available for dsDNA-bound state |
| Fluorescence Enhancement | Data not available |
| Binding Mechanism | Intercalation |
| Advantages | Potential low cost |
| Disadvantages | Lack of validation for qPCR, unknown spectral properties for qPCR instrumentation, potential for PCR inhibition is not characterized |
Theoretical Experimental Protocol: qPCR with this compound
Disclaimer: The following protocol is hypothetical and would require extensive optimization and validation.
1. Reaction Setup:
-
Determine the optimal concentration of this compound that provides sufficient fluorescence without inhibiting the PCR reaction.
-
Prepare a reaction mix containing DNA polymerase, dNTPs, PCR buffer, forward primer, reverse primer, this compound, and nuclease-free water.
-
Add the template DNA.
-
Seal and centrifuge the reaction vessels.
2. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds (fluorescence acquisition would need to be tested at annealing or extension steps).
-
-
Melt Curve Analysis:
-
Perform a melt curve analysis similar to that for SYBR Green I to assess product specificity.
-
3. Data Analysis:
-
Analyze the amplification data to determine Cq values.
-
Examine the melt curve for the presence of a single, specific product.
Workflow Comparison
The general workflow for a qPCR experiment is similar regardless of the intercalating dye used. The primary difference lies in the specific properties of the dye, which may necessitate adjustments in the protocol, particularly in dye concentration and data acquisition settings.
General qPCR experimental workflow.
Conclusion
SYBR Green I remains the well-established and reliable choice for routine dye-based qPCR applications. Its performance is thoroughly documented, and standardized protocols are readily available. While this compound is a known DNA intercalator and may present a low-cost alternative, there is a significant lack of publicly available data to validate its use in qPCR. Critical information regarding its fluorescence excitation and emission spectra when bound to dsDNA, its quantum yield, and its potential for PCR inhibition is currently missing from the scientific literature.
For researchers requiring robust and reproducible qPCR results, SYBR Green I is the recommended choice. The use of this compound would necessitate a comprehensive in-house validation, including determination of optimal concentration, spectral compatibility with the available qPCR instrument, and a thorough comparison of its performance against established dyes like SYBR Green I. Without such validation, results obtained with this compound would be difficult to interpret and compare with the broader body of scientific literature. Further research into the fluorescence properties and qPCR performance of this compound is warranted to determine if it can be a viable alternative to SYBR Green I.
Ethacridine Lactate: A Comparative Analysis of Its Cytotoxic Effects on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of ethacridine lactate across different cell lines. The information presented herein is curated from experimental data to assist researchers in evaluating its potential as a therapeutic agent. This document details its effects on cell viability, outlines the experimental protocols used for these assessments, and illustrates the signaling pathways implicated in its mechanism of action.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in scientific literature. For comparative context, IC50 values for the widely used chemotherapeutic agent, Doxorubicin, are also included. It is important to note that the data for this compound and doxorubicin are compiled from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SW620 | Colon Cancer | This compound | 10 | [1][2] |
| FTC133 | Thyroid Cancer | This compound | Dose-dependent suppression | [N/A] |
| SW1736 | Thyroid Cancer | This compound | Dose-dependent suppression | [N/A] |
| Nthy-ori 3-1 | Normal Thyroid Follicular Epithelial | This compound | Dose-dependent suppression | [N/A] |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin | 12.2 | [3][4] |
| Huh7 | Hepatocellular Carcinoma | Doxorubicin | > 20 | [3][4] |
| UMUC-3 | Bladder Cancer | Doxorubicin | 5.1 | [3][4] |
| VMCUB-1 | Bladder Cancer | Doxorubicin | > 20 | [3][4] |
| TCCSUP | Bladder Cancer | Doxorubicin | 12.6 | [3][4] |
| BFTC-905 | Bladder Cancer | Doxorubicin | 2.3 | [3][4] |
| A549 | Lung Cancer | Doxorubicin | > 20 | [3][4] |
| HeLa | Cervical Cancer | Doxorubicin | 2.9 | [3][4] |
| MCF-7 | Breast Cancer | Doxorubicin | 2.5 | [3][4] |
| M21 | Skin Melanoma | Doxorubicin | 2.8 | [3][4] |
| HK-2 | Non-cancer Human Kidney | Doxorubicin | > 20 | [3][4] |
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40)[5]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a plate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[6][7] Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[8] Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the freshly prepared LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm or 492 nm using a plate reader. A reference wavelength of >600 nm should be used.[8]
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the molecular mechanisms of this compound's cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validating Ethacridine Lactate for Quantitative Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethacridine lactate's performance in quantitative microscopy, with a focus on cell viability and apoptosis assays. Due to a lack of direct quantitative microscopy validation studies for this compound, this guide leverages data from its close structural analog, Acridine Orange (AO), as a proxy. This comparison is made against the well-established fluorescent dye, Propidium Iodide (PI).
Principle of Action
This compound, an acridine derivative, is a fluorescent dye that intercalates with nucleic acids.[1][2][3] Its mechanism of action is similar to Acridine Orange, which is cell-permeable and emits green fluorescence upon binding to double-stranded DNA (dsDNA) and red fluorescence when bound to single-stranded RNA or DNA.[4][5] Propidium Iodide is a fluorescent agent that is not permeable to live cells with intact membranes. It intercalates into the DNA of cells with compromised membranes, emitting a red fluorescence.[5][6] The combination of a cell-permeable acridine dye (like this compound or Acridine Orange) with a non-permeable dye like Propidium Iodide allows for the differentiation and quantification of live, apoptotic, and necrotic cells.[6][7]
Comparative Analysis
The following tables summarize the key characteristics and performance metrics of this compound (using Acridine Orange as a proxy) and Propidium Iodide for quantitative microscopy applications.
| Parameter | This compound (as Acrinol) | Acridine Orange (Proxy) | Propidium Iodide | References |
| Chemical Structure | 2-ethoxy-6,9-diaminoacridine monolactate monohydrate | N,N,N',N'-tetramethylacridine-3,6-diamine | 3,8-diamino-5-(3-(diethylmethylammonio)propyl)-6-phenylphenanthridinium diiodide | [2][8] |
| Molecular Weight | 343.38 g/mol | 265.36 g/mol | 668.4 g/mol | [1][5] |
| Mechanism of Action | DNA Intercalation | DNA/RNA Intercalation | DNA Intercalation | [1][4][5] |
| Cell Permeability | Permeable | Permeable | Impermeable to live cells | [4][5] |
Table 1: Physicochemical Properties
| Parameter | This compound / Acridine Orange | Propidium Iodide | References |
| Excitation Max (DNA-bound) | ~502 nm (Green) | ~535 nm | [4][5] |
| Emission Max (DNA-bound) | ~525 nm (Green) | ~617 nm | [4][5] |
| Excitation Max (RNA-bound) | ~460 nm (Red) | N/A | [4] |
| Emission Max (RNA-bound) | ~650 nm (Red) | N/A | [4] |
| Fluorescence Color (Live Cells) | Green (Nuclear) | No fluorescence | [5][6] |
| Fluorescence Color (Apoptotic Cells) | Bright Green/Orange-Red (Condensed/Fragmented Nuclei) | Red (Late Apoptosis/Secondary Necrosis) | [9][10] |
| Fluorescence Color (Necrotic Cells) | Orange-Red (due to loss of membrane integrity and RNA staining) | Red | [9][10] |
Table 2: Spectral Properties and Cellular Staining Characteristics
Experimental Data
The following table presents representative quantitative data from a study utilizing Acridine Orange and Propidium Iodide to quantify apoptosis in DU 145 human prostate cancer cells after treatment with a cytotoxic agent (MS13). This data serves as an example of the quantitative output that can be expected from such an assay.
| Treatment Group | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| Control (24h) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 | [11] |
| MS13 (7.57 µM, 24h) | 78 ± 3.5 | 18 ± 2.9 | 4 ± 1.1 | [11] |
| MS13 (15.14 µM, 24h) | 62 ± 4.2 | 33 ± 3.8 | 5 ± 1.3 | [11] |
| Control (48h) | 94 ± 2.5 | 4 ± 1.0 | 2 ± 0.7 | [11] |
| MS13 (7.57 µM, 48h) | 55 ± 4.8 | 38 ± 4.1 | 7 ± 1.5 | [11] |
| MS13 (15.14 µM, 48h) | 38 ± 5.1 | 52 ± 5.3 | 10 ± 1.8 | [11] |
Table 3: Quantitative Analysis of Cell Viability and Apoptosis using AO/PI Staining [11]
Experimental Protocols
Protocol 1: Live/Dead Cell Quantification using this compound/AO and Propidium Iodide Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
This compound or Acridine Orange stock solution (1 mg/mL in PBS)
-
Propidium Iodide stock solution (1 mg/mL in PBS)
-
Cell suspension
-
Fluorescence microscope with appropriate filter sets (Blue excitation for Green emission, Green excitation for Red emission)
Procedure:
-
Harvest cells and wash them twice with PBS.
-
Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.
-
Prepare a dual staining solution by mixing this compound/AO stock solution and PI stock solution in PBS. A common working concentration is 10 µg/mL for each dye.
-
Add 10 µL of the dual staining solution to 90 µL of the cell suspension and mix gently.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a fluorescence microscope within 30 minutes.
-
Capture images using appropriate filters. Live cells will appear green, while dead cells will appear red/orange.
-
Quantify the number of live and dead cells by counting at least 200 cells per sample.
Protocol 2: Detection of Apoptosis using this compound/AO and Propidium Iodide Double Staining
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-7 from Protocol 1.
-
When observing under the fluorescence microscope, differentiate cell populations based on fluorescence color and nuclear morphology:
-
Viable cells: Uniformly green nuclei with an intact structure.
-
Early apoptotic cells: Bright green nuclei with condensed or fragmented chromatin.
-
Late apoptotic cells: Dense orange-red nuclei with condensed and fragmented chromatin.
-
Necrotic cells: Uniformly red nuclei with an intact structure.
-
-
Quantify the percentage of cells in each category by counting a minimum of 200 cells per sample.[11]
Visualizations
Caption: Workflow for assessing cell viability and apoptosis using dual staining.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites [mdpi.com]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. logosbio.com [logosbio.com]
- 6. AO/PI Cell Viability Staining: Method & Analysis Guide | Revvity [revvity.com]
- 7. 2.10. Detection of Apoptosis by Acridine Orange (AO) Propidium Iodide (PI) Double Staining [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Acridine-Based DNA Stains for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for DNA visualization is a critical step in experimental design. Acridine-based stains, a family of intercalating dyes, have long been utilized for their diverse applications in fluorescence microscopy, flow cytometry, and gel electrophoresis. This guide provides a comparative analysis of five prominent acridine-based DNA stains: Acridine Orange, Proflavine, Quinacrine, Acridine Yellow, and 9-Aminoacridine. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their application.
Performance Characteristics at a Glance
The efficacy of a DNA stain is determined by several key photophysical and binding properties. The following table summarizes the available quantitative data for the selected acridine-based dyes to facilitate a direct comparison.
| Property | Acridine Orange | Proflavine | Quinacrine | Acridine Yellow | 9-Aminoacridine |
| Fluorescence Quantum Yield (Φ) bound to DNA | 0.2 - 0.7 (dsDNA, increases with P/D ratio)[1][2] | ~0.35 (dsDNA)[1][2] | Enhanced with AT-rich DNA, quenched by GC-rich DNA[3] | 0.47 (in ethanol) | 0.95 (in water)[4]; Quenched by GC-rich DNA[3][5] |
| DNA Binding Affinity (K) | 1.5 x 10^5 M⁻¹[6] | 2.32 x 10^4 M⁻¹ | Varies with DNA sequence, preferential binding to AT-rich regions | Data not available | ~10^5 M⁻¹[7] |
| Excitation Max (nm) bound to dsDNA | ~502[8][9] | ~444 | ~424 | ~461[10] | ~400 |
| Emission Max (nm) bound to dsDNA | ~525 (Green)[8][9] | ~515 | ~495 | ~493[10] | ~451[11] |
| Photostability | Moderate, subject to photobleaching | Data not available | Generally considered more photostained than Acridine Orange | Data not available | Data not available |
Note: The performance of these dyes can be influenced by factors such as the dye-to-DNA ratio (P/D), ionic strength of the buffer, and the base composition of the DNA.
In-Depth Comparison of Acridine-Based DNA Stains
Acridine Orange (AO)
Acridine Orange is a versatile and widely used acridine dye, notable for its differential fluorescence emission depending on the type of nucleic acid it binds. When intercalated into double-stranded DNA (dsDNA), it emits green fluorescence.[8][9] In contrast, its interaction with single-stranded DNA (ssDNA) or RNA results in a red fluorescence emission.[8][9] This metachromatic property makes it particularly useful for studies of cell viability, apoptosis, and cell cycle analysis.[8]
The primary mechanism of action for AO's interaction with dsDNA is intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. The binding to ssDNA and RNA is believed to be primarily through electrostatic interactions, leading to dye aggregation and the characteristic red shift in emission.[8]
Proflavine
Proflavine is another well-characterized acridine dye that intercalates into DNA. Its fluorescence quantum yield is significant when bound to DNA, although it doesn't exhibit the pronounced metachromatic shift seen with Acridine Orange.[1][2] Proflavine has been extensively used in studies of DNA structure and dynamics due to its well-defined binding mode. The primary interaction with DNA is through intercalation, with the planar acridine ring inserting between base pairs.
Quinacrine
Quinacrine is known for its preference for binding to AT-rich regions of DNA, a property that has been exploited for chromosome banding (Q-banding).[3] Its fluorescence is significantly enhanced when bound to AT-rich sequences, while it is quenched by GC-rich regions.[3] This specificity makes it a valuable tool for cytogenetics and studies of DNA topology. The mechanism of binding is primarily through intercalation, with the side chain playing a role in the sequence selectivity.
Acridine Yellow
Acridine Yellow is a fluorescent dye that has been used for staining nucleic acids, though it is less commonly employed than Acridine Orange. It emits a yellow-green fluorescence upon binding to DNA.[10] While quantitative data on its DNA binding affinity and photostability are limited in comparative studies, its fluorescence quantum yield in ethanol is notable. Like other acridines, it is presumed to bind to DNA via intercalation.
9-Aminoacridine
9-Aminoacridine is a simpler acridine derivative that also functions as a DNA intercalator. It exhibits a high fluorescence quantum yield in aqueous solutions and its fluorescence is quenched upon binding to GC-rich DNA.[3][4][5] This property suggests a preference for AT-rich regions, similar to quinacrine. Its smaller size compared to other acridine derivatives can be advantageous in certain applications.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable experimental results. Below are recommended protocols for the use of these acridine-based stains in common applications.
Protocol 1: General DNA Staining for Fluorescence Microscopy
This protocol provides a general guideline for staining fixed cells with acridine-based dyes.
Reagents:
-
Staining Solution: 1-5 µg/mL of the acridine dye (Acridine Orange, Proflavine, Quinacrine, Acridine Yellow, or 9-Aminoacridine) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution (optional): 0.1% Triton X-100 in PBS.
-
Mounting Medium: An anti-fade mounting medium is recommended to minimize photobleaching.
Procedure:
-
Grow cells on a suitable substrate (e.g., coverslips).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Protocol 2: Cell Viability Assessment using Acridine Orange and Propidium Iodide (AO/PI)
This dual-staining method distinguishes between live, apoptotic, and necrotic cells.
Reagents:
-
AO/PI Staining Solution: 100 µg/mL Acridine Orange and 100 µg/mL Propidium Iodide in PBS.
-
Cell suspension.
Procedure:
-
Harvest cells and resuspend them in PBS to a concentration of 1 x 10^6 cells/mL.
-
Add 1 µL of the AO/PI staining solution to 20 µL of the cell suspension.
-
Mix gently and incubate for 5 minutes at room temperature in the dark.
-
Place 10 µL of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Immediately observe the cells under a fluorescence microscope.
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.
-
Late apoptotic/necrotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in using acridine-based DNA stains, the following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow.
References
- 1. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. blog-nanoentek.com [blog-nanoentek.com]
- 10. Spectrum [Acridine Yellow] | AAT Bioquest [aatbio.com]
- 11. Acridine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Filter Set Performance for Ethacridine Lactate and Modern Lactate Biosensors
For researchers, scientists, and professionals in drug development, accurate and efficient detection of lactate is crucial for understanding cellular metabolism, disease pathology, and drug efficacy. While ethacridine lactate, historically known as Rivanol, possesses intrinsic fluorescent properties, modern research has largely shifted towards highly specific and sensitive genetically encoded biosensors for visualizing lactate dynamics in live cells.
This guide provides a comprehensive comparison of filter set performance for both this compound and two representative lactate biosensors: the green fluorescent eLACCO2.1 and the red fluorescent R-iLACCO1. We will delve into their spectral properties, recommend optimal and alternative filter sets, and provide detailed experimental protocols to enable you to make informed decisions for your imaging experiments.
Understanding the Tools: this compound vs. Lactate Biosensors
This compound (Rivanol) is an antiseptic compound derived from acridine.[1] It exhibits a native green fluorescence when excited by ultraviolet (UV) light, around 365 nm.[2] While it can be used for fluorescence imaging, its use as a specific lactate stain in modern microscopy is not well-documented, and its specificity for lactate in a cellular environment is not established. It is more commonly used as a general antiseptic or for precipitating proteins.
Genetically Encoded Lactate Biosensors , such as eLACCO2.1 and R-iLACCO1, are proteins engineered to change their fluorescence intensity or wavelength upon binding to lactate.[3] These biosensors can be expressed in specific cells or cellular compartments, offering high specificity and the ability to monitor lactate dynamics in real-time. They are now the standard for high-resolution lactate imaging in living systems.[3][4]
Performance Comparison with Different Filter Sets
The choice of a fluorescence filter set—comprising an excitation filter, a dichroic mirror, and an emission filter—is critical for maximizing signal-to-noise and preventing spectral bleed-through.[5]
This compound (Rivanol)
This compound's fluorescence is excited by UV light, with an emission in the green part of the spectrum.[2]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Optimal Filter Set | Suboptimal Filter Set (Potential Issues) |
| This compound | ~365 | Green (~525) | DAPI/Hoechst Longpass (e.g., Ex: 365/10, Em: 420 LP) with a green emission filter instead of blue. | Standard DAPI Set (Em: 460/50) - Emission mismatch, weak signal. |
Genetically Encoded Lactate Biosensors
We will compare a green and a red lactate biosensor to illustrate filter set selection across the spectrum.
Green Fluorescent Biosensor: eLACCO2.1 This biosensor is a high-performance tool for imaging extracellular lactate.[3]
| Biosensor | Excitation Max (nm) | Emission Max (nm) | Optimal Filter Set (Example) | Alternative Filter Set (Potential Issues) |
| eLACCO2.1 | 493 | 510 | FITC/GFP (e.g., Ex: 470/40, DM: 495, Em: 525/50) | EGFP (e.g., Ex: 480/20, Em: 510/20) - Narrower excitation may reduce signal. |
Red Fluorescent Biosensor: R-iLACCO1 This biosensor is designed for imaging intracellular lactate dynamics.[3]
| Biosensor | Excitation Max (nm) | Emission Max (nm) | Optimal Filter Set (Example) | Alternative Filter Set (Potential Issues) |
| R-iLACCO1 | ~570 | ~600 | TRITC/Rhodamine (e.g., Ex: 540/25, DM: 565, Em: 605/55) | Texas Red (e.g., Ex: 560/40, Em: 630/75) - Emission filter is not centered on the peak, potentially reducing signal.[6] |
Experimental Protocols
Protocol 1: General Staining with this compound
This protocol is a general guideline, as specific protocols for using this compound as a fluorescent stain in cell imaging are not widely published. Optimization is highly recommended.
Materials:
-
This compound solution (0.1% w/v in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Grow adherent cells on coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Wash the cells twice with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with 0.1% this compound solution for 10-20 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the sample using a fluorescence microscope equipped with a UV excitation filter (around 365 nm) and a green emission filter.
Protocol 2: Imaging Lactate with a Genetically Encoded Biosensor (e.g., eLACCO2.1)
This protocol describes the transient transfection and imaging of a genetically encoded lactate biosensor in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Plasmid DNA encoding the lactate biosensor (e.g., pCMV-eLACCO2.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Imaging medium (e.g., HBSS)
-
Lactate stock solution (e.g., 1 M sodium L-lactate)
Procedure:
-
Cell Seeding: One day before transfection, seed cells onto glass-bottom dishes or coverslips at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the biosensor plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Expression: Allow the cells to express the biosensor for 24-48 hours post-transfection.
-
Sample Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed imaging medium (e.g., HBSS).
-
Add fresh imaging medium to the cells.
-
-
Microscopy Setup:
-
Turn on the fluorescence microscope and allow the lamp to warm up.
-
Place the sample on the microscope stage.
-
Select the appropriate filter set for your biosensor (e.g., a FITC/GFP set for eLACCO2.1).
-
-
Baseline Imaging:
-
Bring the cells into focus.
-
Acquire baseline fluorescence images before the addition of lactate.
-
-
Lactate Stimulation:
-
To observe the biosensor's response, add a known concentration of L-lactate to the imaging medium (e.g., final concentration of 10 mM).
-
Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest over time.
-
Calculate the change in fluorescence (ΔF/F) to quantify the response to lactate.
-
Visualizing the Workflow
Choosing the right components for your imaging experiment is a logical process that can be visualized. The following diagram illustrates the decision-making workflow from fluorophore selection to image acquisition.
Caption: Workflow for selecting an optimal fluorescence filter set.
References
- 1. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. researchgate.net [researchgate.net]
- 4. A red fluorescent genetically encoded biosensor for in vivo imaging of extracellular L-lactate dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A genetically encoded fluorescent biosensor for extracellular L-lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleic Acid Quantification: Evaluating Ethacridine Lactate Against Standard Methods
For researchers, scientists, and drug development professionals, accurate nucleic acid quantification is a critical first step for a multitude of downstream applications, from next-generation sequencing to gene expression analysis. While established methods like UV-Vis spectrophotometry and fluorescence-based assays using specific dyes are commonplace, the exploration of alternative reagents continues. This guide provides a detailed comparison of ethacridine lactate, a DNA intercalating agent, with standard quantification methods, supported by available data and experimental protocols.
Overview of Nucleic Acid Quantification Methods
The choice of a nucleic acid quantification method depends on various factors, including the required sensitivity, specificity, sample type, and available instrumentation. The most prevalent techniques fall into two main categories: absorbance-based methods and fluorescence-based methods.
UV-Vis Spectrophotometry: This method, often performed using microvolume spectrophotometers like the NanoDrop, relies on the intrinsic ability of nucleic acids to absorb ultraviolet light at a wavelength of 260 nm. It is a quick and simple method but can be prone to inaccuracies due to the interference of other molecules that also absorb at this wavelength, such as proteins and free nucleotides.[1][2]
Fluorescence-Based Methods: These techniques utilize fluorescent dyes that exhibit a significant increase in fluorescence emission upon binding to nucleic acids. This approach offers higher sensitivity and specificity compared to UV spectrophotometry. Commonly used dyes include PicoGreen and SYBR Green, which are known for their high affinity for double-stranded DNA (dsDNA) and substantial fluorescence enhancement upon binding.[3][4]
This compound (Rivanol): this compound is an acridine derivative known for its antiseptic properties and its ability to intercalate into DNA. While its primary applications have been in the medical field, its structural similarity to other fluorescent intercalating dyes suggests a potential for use in nucleic acid quantification. However, comprehensive studies detailing its accuracy and sensitivity for this specific application are not widely available in the current scientific literature.
Comparative Analysis of Quantification Methods
The following table summarizes the key characteristics of this compound in comparison to UV spectrophotometry and popular fluorescence-based methods.
| Feature | This compound | UV Spectrophotometry (e.g., NanoDrop) | PicoGreen | SYBR Green I |
| Principle of Detection | Intercalation into DNA, leading to potential fluorescence enhancement. | Intrinsic absorbance of nucleic acids at 260 nm.[1] | High-affinity binding to dsDNA, leading to significant fluorescence enhancement.[4] | Intercalation into dsDNA, causing a large increase in fluorescence. |
| Specificity | Likely binds to both DNA and RNA due to its intercalating nature, similar to other acridine dyes.[5] | Non-specific; measures absorbance from DNA, RNA, free nucleotides, and some contaminants.[2] | Highly specific for dsDNA.[4] | Primarily binds to dsDNA, but can also bind to ssDNA and RNA with lower affinity. |
| Sensitivity | Not well-documented for nucleic acid quantification. | Lower sensitivity, with a detection limit typically in the ng/µL range.[5] | High sensitivity, detecting as little as 25 pg/mL of dsDNA.[3] | High sensitivity, comparable to PicoGreen. |
| Dynamic Range | Unknown. | Limited dynamic range. | Wide dynamic range, spanning several orders of magnitude.[3] | Wide dynamic range. |
| Throughput | Can be adapted for high-throughput formats using a fluorescence plate reader. | Low to medium throughput. | High-throughput compatible. | High-throughput compatible. |
| Instrumentation | Fluorescence spectrophotometer or plate reader. | UV-Vis spectrophotometer (e.g., NanoDrop). | Fluorescence spectrophotometer or plate reader. | Fluorescence spectrophotometer or plate reader. |
| Major Advantages | Potentially a low-cost alternative. | Rapid measurements with a very small sample volume. No reagents required.[5] | High sensitivity and specificity for dsDNA.[3] | High sensitivity and widely used in real-time PCR. |
| Major Disadvantages | Lack of established protocols and performance data for nucleic acid quantification. Potential for inhibition of downstream enzymatic reactions. | Susceptible to interference from contaminants, leading to overestimation of concentration. Inability to distinguish between DNA and RNA.[2] | Higher cost compared to UV spectrophotometry. | Can inhibit PCR at high concentrations. Its fluorescence is sequence-dependent. |
Mechanism of Action: DNA Intercalation
Intercalating dyes, such as this compound and SYBR Green I, insert themselves between the base pairs of the DNA double helix. This interaction alters the structural and photophysical properties of the dye, often leading to a significant increase in fluorescence quantum yield.
References
- 1. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate drives cellular DNA repair capacity: Role of lactate and related short-chain fatty acids in cervical cancer chemoresistance and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Progress and challenges in the use of fluorescence‐based flow cytometric assays for anti‐malarial drug susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 核酸染料-花青染料核酸染色剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
A Comparative Guide: Ethacridine Lactate Versus DAPI for Nuclear Counterstaining
For researchers, scientists, and drug development professionals, selecting the appropriate nuclear counterstain is a critical step in cellular imaging. This guide provides an objective comparison of two fluorescent dyes used for this purpose: the well-established 4′,6-diamidino-2-phenylindole (DAPI) and the lesser-known acridine derivative, ethacridine lactate.
While DAPI is a mainstay in fluorescence microscopy for its specific and bright nuclear staining, this compound, primarily known for its antiseptic properties, also exhibits fluorescence and the ability to interact with nucleic acids. This comparison delves into their performance characteristics, supported by available data, to assist in making an informed choice for your experimental needs.
At a Glance: Key Quantitative Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative data available for both this compound and DAPI.
| Property | This compound | DAPI |
| Excitation Maximum (Bound to DNA) | ~470 nm | ~358 nm[1][2][3][4] |
| Emission Maximum (Bound to DNA) | ~504 nm | ~461 nm[1][2][3][4] |
| Molar Mass | 343.38 g/mol [5] | 350.25 g/mol (dihydrochloride)[6] |
| Solubility | Soluble in water | DAPI dihydrochloride has poor water solubility; DAPI dilactate is more water-soluble.[4] |
Delving Deeper: A Head-to-Head Comparison
Spectral Properties
DAPI is a blue-fluorescent dye that strongly binds to the A-T rich regions of double-stranded DNA.[1][7] Its excitation maximum is in the ultraviolet (UV) range at approximately 358 nm, with a corresponding emission maximum in the blue region at about 461 nm when bound to dsDNA.[1][2][3][4] This distinct spectral profile makes it highly compatible with multicolor imaging experiments, where it provides a clear nuclear counterstain against green and red fluorophores.
This compound, an acridine derivative, is known to fluoresce under UV light.[8] While comprehensive spectral data for its use as a nuclear stain is less common, a study has reported a fluorescence emission maximum of approximately 504 nm when excited with a 470 nm laser. This suggests that this compound emits in the green-yellow region of the spectrum. The broader category of acridine dyes, such as Acridine Orange, are known to intercalate into DNA and exhibit green fluorescence.[2][7][9]
Staining Mechanism and Specificity
DAPI is a minor groove binder, showing a strong preference for A-T rich regions of dsDNA.[1][7] This binding enhances its fluorescence significantly, leading to bright and specific nuclear staining with low background.
This compound, as an acridine derivative, is presumed to interact with DNA via intercalation, a mechanism common to this class of compounds.[8] Acridine dyes are planar molecules that can insert themselves between the base pairs of the DNA double helix. The specificity of this compound for nuclear DNA over other cellular components in a staining context requires further empirical validation.
Photostability and Cytotoxicity
Information regarding the photostability of this compound in fluorescence microscopy applications is limited. In contrast, DAPI is known to have greater photostability compared to other vital DNA stains like Hoechst dyes.[3][10]
The cytotoxicity of DAPI is generally considered low, especially in fixed-cell staining. For live-cell imaging, it can be more toxic than alternatives like Hoechst dyes. This compound is used clinically as a topical antiseptic, suggesting a degree of biocompatibility. However, its cytotoxic profile at concentrations and exposure times relevant to cellular imaging needs to be carefully evaluated for specific cell lines and experimental conditions.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are representative protocols for both DAPI and this compound.
DAPI Staining Protocol for Fixed Cells
This protocol is a standard procedure for nuclear counterstaining in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a suitable imaging dish.
-
Fixation: Wash the cells once with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution to a working concentration of 1 µg/mL in PBS. Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
This compound Nuclear Staining Protocol (General Guidance)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
This compound powder
-
Deionized water or DMSO for stock solution
-
Antifade mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water or DMSO. Store protected from light.
-
Cell Preparation, Fixation, and Permeabilization: Follow steps 1-5 of the DAPI staining protocol.
-
This compound Staining: Dilute the stock solution to a working concentration (a starting range of 1-10 µg/mL in PBS is suggested for optimization). Incubate the cells with the working solution for 10-20 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for green-yellow fluorescence (e.g., excitation around 470 nm and emission around 504 nm).
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in choosing a nuclear counterstain, the following diagrams are provided.
Caption: A generalized workflow for preparing and staining cells for nuclear visualization via fluorescence microscopy.
Caption: A simplified decision tree to guide the selection of a nuclear counterstain based on experimental requirements.
Conclusion
DAPI remains the gold standard for nuclear counterstaining in fluorescence microscopy due to its well-characterized spectral properties, high specificity for DNA, and robust, established protocols. Its blue emission is ideal for multicolor imaging.
This compound presents a potential alternative, particularly in scenarios where excitation in the blue-green range is desirable, potentially reducing phototoxicity associated with UV excitation required for DAPI. However, its use as a nuclear counterstain is not well-documented, and key performance metrics such as quantum yield and photostability require further investigation. Researchers considering this compound should be prepared to undertake significant optimization of staining protocols to achieve reliable and specific nuclear labeling.
For routine and well-established nuclear counterstaining, DAPI is the recommended choice. For exploratory applications or when UV excitation is a limiting factor, this compound could be considered, with the caveat that extensive validation is necessary.
References
- 1. Acridine orange-methyl green fluorescent staining of nucleoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleus Dye -Cellstain- AO solution | CAS 65-61-2(AO) Dojindo [dojindo.com]
- 3. biotium.com [biotium.com]
- 4. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H21N3O4 | CID 15789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VitroView™ RTU Acridine Orange Nuclear Stain Solution - [vitrovivo.com]
- 8. This compound monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 9. logosbio.com [logosbio.com]
- 10. researchgate.net [researchgate.net]
Navigating Staining Variability: A Comparative Guide to Acridine Dyes in Cellular Analysis
A Note on Ethacridine Lactate Staining: For researchers, scientists, and drug development professionals, understanding the sources of variability in experimental assays is paramount for reproducible and reliable data. This guide addresses the topic of inter-assay variability in staining, with a specific focus on acridine-based dyes. It is important to clarify at the outset that This compound , known primarily as a topical antiseptic and an agent for second-trimester abortion, is not utilized as a standard laboratory stain for cellular imaging or quantification.[1] Its mechanism of action involves inhibiting bacterial nucleic acid synthesis, but established protocols for its use as a fluorescent stain in cellular research are not present in the scientific literature.[2]
It is highly probable that the interest in "this compound staining" stems from a confusion with a chemically related and widely used fluorescent dye, Acridine Orange (AO) . Acridine orange is a versatile cell-permeant dye used extensively in fluorescence microscopy and flow cytometry to assess nucleic acid content and analyze acidic organelles like lysosomes.[3][4][5][6][7] This guide will, therefore, focus on the inter-assay variability of Acridine Orange staining and provide a comparison with alternative methods to offer a valuable resource for researchers.
Understanding Acridine Orange Staining and its Variability
Acridine Orange is a metachromatic dye, meaning it can emit different colors of light depending on how it is bound to its target molecules. When it intercalates into double-stranded DNA (dsDNA), it fluoresces green. In the presence of single-stranded DNA (ssDNA) or RNA, or when it accumulates in acidic compartments like lysosomes, it forms aggregates that fluoresce red or orange.[3][5][7] This property allows for the simultaneous visualization of the nucleus and cytoplasm, as well as the assessment of lysosomal content and cell viability.[8]
However, the very properties that make Acridine Orange a powerful tool also render it susceptible to inter-assay variability. Several factors can influence the staining pattern and intensity, leading to inconsistencies between experiments.
Key Factors Influencing Acridine Orange Staining Variability
A study on the interaction of Acridine Orange with living cells highlighted that parameters such as pH, time, dye concentration, and the metabolic state of the cell have a profound influence on the staining results.[9][10] Another study focusing on a three-part leukocyte differential test using Acridine Orange found that controlling the dye concentration and incubation time was critical for accurate and reproducible cell counts.[11]
The following table summarizes the primary sources of inter-assay variability when using Acridine Orange and provides recommendations for their control:
| Parameter | Effect on Staining | Recommendations for Control |
| Dye Concentration | Higher concentrations can lead to a red-shift in fluorescence, causing misinterpretation of results.[11] Inconsistent concentrations between assays will lead to variable fluorescence intensity. | Prepare a fresh staining solution for each experiment from a carefully prepared stock solution. Use a consistent, optimized concentration (e.g., 1-10 µg/ml) for all assays.[12] |
| Incubation Time | Staining is a dynamic process. Insufficient time may lead to incomplete staining, while prolonged incubation can cause dye toxicity and altered cellular physiology.[9][10] | Standardize the incubation time across all samples and experiments. The optimal time should be determined empirically but kept consistent. |
| pH of Staining Buffer | The fluorescence of Acridine Orange, particularly its accumulation in acidic organelles, is highly pH-dependent.[9][10] Small variations in buffer pH can significantly alter the red fluorescence intensity. | Use a stable, well-buffered solution at the recommended pH for the specific application (e.g., citrate-phosphate buffers are often used).[13] Ensure the pH is consistent for each experiment. |
| Cell Health and Metabolic State | The metabolic state of the cells can affect dye uptake and compartmentalization. Apoptotic or necrotic cells will show different staining patterns compared to healthy cells.[9][10] | Ensure consistent cell culture conditions (passage number, confluence, growth media) and handle cells gently to maintain viability. Use viability controls where appropriate. |
| Cell Density | High cell densities can lead to uneven staining and depletion of the dye from the staining solution, resulting in weaker signals for some cells. | Plate cells at a consistent density for each experiment to ensure uniform access to the staining solution. |
| Fixation Method | For fixed-cell imaging, the choice of fixative and the fixation protocol can alter cell permeability and nucleic acid conformation, thereby affecting staining. | Use a consistent fixation protocol (e.g., paraformaldehyde followed by ethanol permeabilization) if live-cell imaging is not performed.[14] |
Experimental Protocols for Acridine Orange Staining
To minimize variability, it is crucial to follow a standardized protocol. Below are detailed methodologies for Acridine Orange staining for fluorescence microscopy and flow cytometry.
Acridine Orange Staining for Fluorescence Microscopy
This protocol is adapted for visualizing nucleic acids and acidic organelles in cultured cells.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips in a sterile culture plate with adherent cells
-
Fluorescence microscope with appropriate filters (blue excitation, green and red emission)
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-5 µg/mL. Protect the solution from light.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the Acridine Orange working solution to the cells and incubate for 5-15 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh medium to remove excess dye.
-
Imaging: Mount the coverslip on a microscope slide with a drop of PBS. Observe immediately under a fluorescence microscope. DNA in the nucleus should appear green, while RNA in the cytoplasm and acidic vesicles will fluoresce red/orange.
Acridine Orange Staining for Flow Cytometry
This protocol is designed for cell cycle analysis or assessing apoptosis.
Materials:
-
Cell suspension (10^5 - 10^6 cells per sample)
-
Buffer I (e.g., 20mM Citrate-Phosphate, pH 3.0, 0.1mM EDTA, 0.2M Sucrose, 0.1% Triton X-100)[3]
-
Buffer II (e.g., 0.1M NaCl, 10mM Citrate-Phosphate, pH 3.8)[13]
-
Acridine Orange stock solution (e.g., 2 mg/mL in distilled water)[13]
-
Flow cytometer with a 488 nm laser and detectors for green (e.g., 530 nm) and red (>600 nm) fluorescence.
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend 10^5 - 10^6 cells in 100 µL of PBS or media.
-
Permeabilization: Add 0.5 mL of cold Buffer I to the cell suspension and gently vortex. Incubate for 1 minute at room temperature.[13]
-
Staining Solution Preparation: Prepare the staining solution by diluting the Acridine Orange stock solution 1:100 in Buffer II.[13] This should be made fresh.
-
Staining: Add 0.5 mL of the Acridine Orange staining solution to the permeabilized cells. Gently vortex.[13]
-
Analysis: Analyze the samples immediately on a flow cytometer. Excite at 488 nm and collect green fluorescence at ~530 nm and red fluorescence at >600 nm.[3]
Visualizing Experimental Workflows and Mechanisms
To better understand the critical points for controlling variability and the underlying principles of Acridine Orange staining, the following diagrams are provided.
Caption: Workflow for Acridine Orange staining with critical control points.
Caption: Mechanism of differential fluorescence of Acridine Orange.
Comparison with Alternative Stains
While Acridine Orange is a powerful tool, other fluorescent probes are available for analyzing nucleic acids and acidic organelles, some of which may offer advantages in specific applications.
| Stain | Target | Mechanism | Advantages | Disadvantages |
| Acridine Orange | dsDNA, ssDNA, RNA, Acidic Organelles | Intercalation (dsDNA) and electrostatic aggregation (ssRNA, low pH) | Differentiates DNA and RNA by color; live-cell compatible; stains acidic vesicles.[5][7][15] | Staining is sensitive to concentration, pH, and cell state, leading to variability.[9][10] |
| SYTO® RNASelect™ | RNA | Binds specifically to RNA | Highly selective for RNA over DNA; live-cell compatible.[15] | Does not provide information on DNA content or acidic organelles. |
| DAPI / Hoechst Stains | dsDNA (A-T rich regions) | Minor groove binding | High specificity for DNA; bright blue fluorescence. Hoechst is good for live cells.[16] | DAPI has poor live-cell permeability. Does not stain RNA.[16][17] |
| Propidium Iodide (PI) | DNA | Intercalation | Excellent for dead cell identification in flow cytometry; bright red fluorescence.[8][16] | Membrane impermeant, so only stains dead or permeabilized cells. Stains both DNA and RNA. |
| LysoTracker™ / pHLys Red | Acidic Organelles (Lysosomes) | Accumulates in acidic compartments due to protonation | Highly specific for acidic organelles; available in multiple colors; good for live-cell imaging.[18][19] pHLys Red is reported to be more sensitive to pH changes.[18] | Does not provide information on nucleic acid content. |
| Rhodamine-based pH probes | Lysosomal pH | Spirolactam ring opening/closing based on pH | Provides an "ON/OFF" fluorescence response in a specific acidic pH range, ideal for monitoring pH changes.[20] | Primarily a pH sensor, not a general lysosome stain if pH is not in the active range. |
Conclusion
While "this compound staining" is not a recognized technique in cellular analysis, the related dye Acridine Orange offers a powerful, albeit variable, method for visualizing nucleic acids and acidic organelles. The key to successful and reproducible Acridine Orange staining lies in the stringent control of experimental parameters, particularly dye concentration, incubation time, and pH. By understanding the sources of inter-assay variability and implementing standardized protocols, researchers can harness the full potential of this metachromatic dye. For applications requiring higher specificity for a particular target, a range of alternative probes for RNA, DNA, and lysosomes are available and should be considered. This guide provides the necessary information for researchers to make informed decisions about their staining strategy and to minimize variability in their results.
References
- 1. biotium.com [biotium.com]
- 2. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 3. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. Acridine Orange | MI [microbiology.mlsascp.com]
- 5. intactone.com [intactone.com]
- 6. microbenotes.com [microbenotes.com]
- 7. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 8. logosbio.com [logosbio.com]
- 9. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION. I. INTERRELATIONSHIPS OF ACRIDINE ORANGE PARTICLES AND CYTOPLASMIC REDDENING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION: I. Interrelationships of Acridine Orange Particles and Cytoplasmic Reddening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations for point-of-care diagnostics: evaluation of acridine orange staining and postprocessing methods for a three-part leukocyte differential test [spiedigitallibrary.org]
- 13. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. emsdiasum.com [emsdiasum.com]
- 15. The 5 Fundamental Methods For Imaging Nucleic Acids - ExpertCytometry [expertcytometry.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. researchgate.net [researchgate.net]
- 18. dojindo.com [dojindo.com]
- 19. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. mdpi.com [mdpi.com]
Ethacridine Lactate: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
This guide provides a comprehensive comparison of the antibacterial efficacy of ethacridine lactate against gram-positive and gram-negative bacteria, intended for researchers, scientists, and drug development professionals. The document synthesizes available experimental data to elucidate the differential activity of this antiseptic agent.
Executive Summary
This compound, a well-established antiseptic, demonstrates broad-spectrum antibacterial activity. However, a nuanced analysis of available data reveals a generally greater efficacy against gram-positive bacteria compared to gram-negative bacteria. This difference can be attributed to the structural variations in the cell walls of these two bacterial types. The primary mechanism of action for this compound is the intercalation of its acridine ring into bacterial DNA, a process that disrupts DNA replication and transcription, ultimately leading to bacterial cell death.
Comparative Efficacy: Quantitative Data
To facilitate a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-positive and gram-negative bacteria. A lower MIC value indicates a higher efficacy of the antimicrobial agent.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Citation |
| Bacillus cereus | Gram-Positive | 6.2 (MIC90) | [1][2][3][4] |
| Streptococcus pyogenes | Gram-Positive | See Note 1 | [1][2][3][4] |
| Streptococcus pneumoniae | Gram-Positive | See Note 1 | [1][2][3][4] |
| Staphylococcus aureus | Gram-Positive | See Note 2 | |
| Salmonella enterica | Gram-Negative | 9.7 (MIC90) | [1][2][3][4] |
| Escherichia coli K1 | Gram-Negative | See Note 1 | [1][2][3][4] |
| Serratia marcescens | Gram-Negative | See Note 1 | [1][2][3][4] |
| Pseudomonas aeruginosa | Gram-Negative | See Note 3 |
Note 1: While specific MIC values were not provided in the referenced studies, this compound demonstrated a 100% killing effect on Streptococcus pyogenes, Streptococcus pneumoniae, Escherichia coli K1, and Serratia marcescens at a concentration of 100 µg/mL[1][3].
Note 2: Specific MIC values for Staphylococcus aureus were not available in the reviewed literature, though it is generally considered susceptible to this compound.
Note 3: There is conflicting evidence regarding the efficacy of this compound against Pseudomonas aeruginosa. Some studies report it as ineffective, while others show moderate activity, particularly when incorporated into nanoformulations. This suggests that the delivery method may play a crucial role in its efficacy against this specific gram-negative bacterium.
Mechanism of Action: DNA Intercalation
The primary antibacterial mechanism of this compound involves the intercalation of its planar acridine ring system between the base pairs of bacterial DNA. This process is illustrated in the diagram below.
This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting crucial cellular processes like replication and transcription. This ultimately leads to the cessation of protein synthesis and bacterial cell death.
Experimental Protocols
The determination of the antibacterial efficacy of this compound, particularly the Minimum Inhibitory Concentration (MIC), is typically performed using the broth microdilution method. A standardized protocol is outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
1. Preparation of Bacterial Inoculum:
- Isolate a pure culture of the test bacterium on an appropriate agar medium.
- Incubate at 37°C for 18-24 hours.
- Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
- Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
- Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
4. Determination of MIC:
- Following incubation, visually inspect the wells for turbidity.
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
The workflow for this experimental protocol is depicted in the following diagram:
Conclusion
This compound remains a relevant antiseptic with demonstrable efficacy against a range of bacteria. The available data suggests a stronger activity against gram-positive organisms, as evidenced by a lower MIC value for Bacillus cereus compared to Salmonella enterica. Its mechanism of action, centered on DNA intercalation, provides a clear rationale for its bactericidal properties. Further research to establish a broader range of specific MIC values for clinically relevant gram-positive and gram-negative strains would be beneficial for a more definitive comparative analysis. The conflicting reports on its efficacy against Pseudomonas aeruginosa also warrant further investigation to understand the factors influencing its activity against this opportunistic pathogen.
References
- 1. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Comparative Cost-Effectiveness of Ethacridine Lactate Staining: A Guide for Researchers
For researchers, scientists, and professionals in drug development, selecting the appropriate staining method is a critical decision that balances cost, efficiency, and accuracy. This guide provides an objective comparison of ethacridine lactate with two widely used staining methods: Propidium Iodide (PI) for cell viability and the Gram stain for bacterial differentiation. While this compound is primarily known as an antiseptic, its fluorescent properties and potential as a DNA intercalating agent warrant an exploration of its cost-effectiveness in staining applications.
It is important to note that while Propidium Iodide and Gram staining are well-established methods with standardized protocols, the use of this compound as a routine cytological or bacteriological fluorescent stain is not widely documented. Therefore, the experimental protocol for this compound presented below is a hypothetical protocol based on its known properties as a DNA binding agent, designed to enable a comparative analysis.
Quantitative Data Summary: A Cost Comparison
To provide a clear overview of the material costs associated with each staining method, the following table summarizes the approximate market prices for this compound, propidium iodide, and standard Gram stain kits. Prices can vary based on supplier, purity, and volume.
| Stain/Kit | Typical Quantity | Approximate Price (USD) | Price per Unit | Notes |
| This compound Monohydrate | 25 g | $92.60[1] | $3.70/gram | Powder form, requires preparation of staining solution. |
| This compound Monohydrate | 5 g | ~$45.00 (price not specified)[2] | ~$9.00/gram | |
| This compound Powder | 10 g | $25.00 - $31.00[3] | $2.50 - $3.10/gram | Purity of 99%.[3] |
| Propidium Iodide Solution | 10 mL (1 mg/mL) | $88.00 - $106.65[4][5][6] | $8.80 - $10.67/mL | Ready-to-use solution. |
| Propidium Iodide Solution | 2 mL (1 mg/mL) | $45.00[5] | $22.50/mL | Ready-to-use solution. |
| Gram Stain Kit | Set of 4 x 250 mL bottles | $98.95[7] | $0.099/mL (total volume) | Includes Crystal Violet, Gram's Iodine, Decolorizer, and Safranin. |
| Gram Stain Kit | 1 kit (for 100 tests) | $216.00 | $2.16/test |
Experimental Protocols
Detailed methodologies for each staining procedure are provided below. The protocol for this compound is hypothetical and serves as a basis for comparison.
1. Propidium Iodide Staining for Cell Viability (Established Protocol)
This method is used to identify non-viable cells in a population. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells, staining their nuclei red.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Cell suspension
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in PBS.
-
Add PI solution to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate the cells for 5-15 minutes at room temperature, protected from light.[8]
-
Mount a small volume of the stained cell suspension on a microscope slide.
-
Visualize the cells using a fluorescence microscope. Live cells will show no fluorescence, while dead cells will exhibit bright red fluorescence.
-
2. Gram Staining for Bacterial Differentiation (Established Protocol)
The Gram stain is a differential staining technique used to classify bacteria into two groups: Gram-positive and Gram-negative, based on their cell wall properties.
-
Materials:
-
Bacterial smear on a microscope slide
-
Crystal Violet solution
-
Gram's Iodine solution
-
Decolorizer (e.g., ethanol/acetone mixture)
-
Safranin solution
-
Water
-
Light microscope
-
-
Procedure:
-
Prepare a heat-fixed smear of the bacterial sample on a clean microscope slide.[9]
-
Flood the smear with Crystal Violet and let it stand for 1 minute.[9]
-
Rinse with water.
-
Flood the smear with Gram's Iodine and let it stand for 1 minute.[9]
-
Rinse with water.
-
Apply the decolorizer for a few seconds (5-15 seconds) until the color runs clear, then immediately rinse with water.[10] This is a critical step.
-
Flood the smear with Safranin and let it stand for 30-60 seconds.[9][11]
-
Rinse with water and blot dry.
-
Examine under a light microscope. Gram-positive bacteria will appear purple/blue, and Gram-negative bacteria will appear pink/red.[9]
-
3. This compound Staining for Cell Viability (Hypothetical Protocol)
This hypothetical protocol assumes that this compound, like PI, can preferentially enter non-viable cells and intercalate with their DNA, emitting a fluorescent signal.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
This compound powder
-
Cell suspension
-
Fluorescence microscope with appropriate filters (excitation ~470 nm, emission ~525 nm)
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in PBS).
-
Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in PBS.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µg/mL (this would require optimization).
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Mount a small volume of the stained cell suspension on a microscope slide.
-
Visualize using a fluorescence microscope. It is hypothesized that non-viable cells would show green/yellow fluorescence.
-
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for cell viability staining and bacterial Gram staining.
Caption: Comparative workflow for cell viability staining.
Caption: Multi-step workflow for Gram staining.
Objective Comparison and Conclusion
Cost-Effectiveness:
Based on the available pricing, this compound powder is significantly more cost-effective on a per-gram basis than purchasing ready-to-use propidium iodide solutions. For laboratories that prepare their own staining solutions, this compound presents a potentially lower-cost alternative for a fluorescent dye. However, the cost of PI can be reduced if purchased in powder form and prepared in-house. Gram stain kits, which include multiple reagents, offer a convenient and relatively low-cost method for bacterial differentiation on a per-test basis.
Performance and Workflow:
-
This compound (Hypothetical): If effective as a viability stain, its workflow would be simple and rapid, comparable to that of propidium iodide. Its primary advantage would be its low material cost. However, its performance characteristics, such as accuracy, specificity, photostability, and potential cytotoxicity at working concentrations, are unknown and would require thorough validation.
-
Propidium Iodide: As a well-validated and widely accepted stain for non-viable cells, PI offers high reliability and straightforward protocols. While the reagent cost may be higher than crude this compound, its consistent performance and the wealth of supporting literature make it a dependable choice.
-
Gram Stain: This is a more complex and time-consuming procedure involving multiple steps. However, it provides critical differential information about bacteria that a simple fluorescent stain like this compound or PI cannot. Therefore, this compound cannot be considered a direct alternative to the Gram stain for bacterial classification.
References
- 1. This compound Monohydrate - LKT Labs [lktlabs.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Lactate Monohydrate Rivanol Powder-China Lactate Monohydrate Rivanol Powder Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 4. Propidium Iodide - 1.0 mg/mL Solution in Water 10 mL | Buy Online | Invitrogen™ [thermofisher.com]
- 5. Propidium Iodide Solution│G Biosciences [gbiosciences.com]
- 6. Propidium iodide solution1.0mg/mlinwater 25535-16-4 [sigmaaldrich.com]
- 7. Gram Stain Kit [weberscientific.com]
- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microbenotes.com [microbenotes.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethacridine Lactate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Ethacridine lactate, a substance recognized for its antiseptic properties, is also classified as a hazardous material, necessitating strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance and safety in the laboratory.
This compound is characterized as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Furthermore, it is toxic to aquatic organisms, highlighting the importance of preventing its release into the environment.[2] Disposal must always be conducted in accordance with local, state, and federal regulations.[2]
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard | Classification |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][4] |
| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation)[1][4] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[1][4][3] |
| Aquatic Toxicity | Toxic to aquatic organisms[2] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side-shields.[4][2][5]
-
Hand Protection: Protective gloves made of rubber or other impervious material.[4][2][5][6]
-
Respiratory Protection: A particulate respirator or dust mask should be used, especially when handling the solid form, to avoid inhaling dust.[2][5][6]
-
Skin and Body Protection: An impervious lab coat or clothing to prevent skin contact.[4][5]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., filter paper, vials), should be collected in a designated and clearly labeled waste container.
-
The container must be suitable for hazardous chemical waste and should be kept closed when not in use.
2. Handling Solid Waste:
-
When handling solid this compound, use dry clean-up procedures to avoid generating dust.[2]
-
Carefully sweep or scoop the solid material and place it directly into the designated hazardous waste container.
-
Avoid any actions that could create dust clouds, as fine dust may form an explosive mixture with air if ignited.[2]
3. Handling Liquid Waste:
-
For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[4][5]
-
Once absorbed, the material should be transferred to the designated hazardous waste container.
-
Do not allow wash water from cleaning contaminated equipment to enter drains.[2] Collect all wash water for treatment and disposal as hazardous waste.[2]
4. Spill Management:
-
Minor Spills:
-
Major Spills:
5. Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
The sealed and labeled hazardous waste container should be transferred to an approved waste disposal plant or a licensed hazardous waste management facility.[3]
-
It is often recommended to puncture empty containers to prevent their re-use before disposal in an authorized landfill.[2]
Below is a logical workflow for the disposal process:
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Ethacridine Lactate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethacridine Lactate, including personal protective equipment (PPE) protocols, operational plans, and disposal guidelines. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.
This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin, eye, and respiratory irritation, and may lead to skin sensitization.[1][2][3][4] Ingestion of this substance can be harmful.[2][3][5] Therefore, the use of appropriate personal protective equipment and adherence to safe handling procedures are mandatory.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment when handling this compound. Selections should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[1][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) tested to relevant standards (e.g., EN 374, US F739).[1] For prolonged contact, a glove with a protection class of 5 or higher is recommended.[1] For brief contact, a glove with a protection class of 3 or higher is recommended.[1] | Prevents skin contact, which can cause irritation and sensitization.[1][2][3][4] |
| Body Protection | Laboratory coat, overalls, or impervious clothing. A PVC apron may also be necessary for certain procedures.[1][2] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] Use in a well-ventilated area, preferably with local exhaust ventilation.[1][2][4][7] | Prevents inhalation of dust or aerosols that may cause respiratory tract irritation.[2][3][4] |
Operational and Disposal Plans
Handling Procedures:
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust.[1]
-
Ventilation: Handle this compound in a well-ventilated area. Local exhaust ventilation is recommended where solids are handled as powders.[1][2][4][7]
-
Hygiene: Do not eat, drink, or smoke when using this product.[2][3] Wash hands and any exposed skin thoroughly after handling.[2][3][5][6]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[1][2][5]
Spill Response Workflow:
In the event of a spill, follow the procedures outlined below to ensure a safe and effective cleanup.
Caption: Workflow for Handling this compound Spills.
Disposal Plan:
All waste containing this compound must be handled as hazardous waste.
-
Containers: Place waste in a suitable, clearly labeled container.[1] To prevent reuse, puncture empty containers before disposal.[1]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
